Product packaging for 1-Cycloheptyl-piperazine hydrochloride(Cat. No.:CAS No. 436099-91-1)

1-Cycloheptyl-piperazine hydrochloride

Cat. No.: B1311533
CAS No.: 436099-91-1
M. Wt: 218.77 g/mol
InChI Key: AGICGXYJQOVNRL-UHFFFAOYSA-N
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Description

1-Cycloheptyl-piperazine hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2 and its molecular weight is 218.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23ClN2 B1311533 1-Cycloheptyl-piperazine hydrochloride CAS No. 436099-91-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cycloheptylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.ClH/c1-2-4-6-11(5-3-1)13-9-7-12-8-10-13;/h11-12H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGICGXYJQOVNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429559
Record name 1-Cycloheptyl-piperazine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436099-91-1
Record name Piperazine, 1-cycloheptyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436099-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cycloheptyl-piperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Cycloheptyl-piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-Cycloheptyl-piperazine hydrochloride. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Data has been compiled from publicly available resources on structurally similar compounds to provide a predictive profile.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource/Basis for Prediction
Molecular Formula C₁₁H₂₃ClN₂Based on the structure of 1-cycloheptyl-piperazine with the addition of HCl.
Molecular Weight 218.77 g/mol Calculated from the molecular formula.
Appearance White to off-white solidGeneral appearance of similar piperazine hydrochloride salts[1].
Melting Point Not availableLikely to be a crystalline solid with a distinct melting point.
Boiling Point Not availableDecomposition may occur at high temperatures.
Solubility Soluble in waterThe hydrochloride salt form generally confers aqueous solubility[2].
pKa Not availableThe two nitrogen atoms of the piperazine ring will have distinct pKa values, similar to other N-substituted piperazines[2].
CAS Number Not assignedA unique CAS number has not been identified for this specific compound.

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic substitution reaction, followed by deprotection and salt formation. A common synthetic route is outlined below, adapted from methods used for similar N-alkylated piperazines[3][4][5].

Experimental Protocol: Synthesis of this compound

Step 1: N-Alkylation of 1-Boc-piperazine

  • To a solution of 1-Boc-piperazine in an organic solvent such as acetonitrile, add cycloheptyl bromide and an inorganic base like potassium carbonate[4].

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC)[4].

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 4-Boc-1-cycloheptyl-piperazine.

Step 2: Deprotection of the Boc Group

  • Dissolve the crude intermediate in an organic solvent like ethanol[4].

  • Add a solution of hydrochloric acid in an appropriate solvent (e.g., concentrated HCl or HCl in ethanol) at room temperature[4]. The reaction is exothermic and may generate gas, so addition should be controlled.

  • Heat the mixture to reflux to facilitate the removal of the Boc protecting group[4].

  • After the reaction is complete, evaporate the solvent to dryness.

  • The resulting solid can be purified by slurrying with a solvent like isopropanol and then filtering to yield solid this compound[3].

Step 3: (Optional) Conversion to Free Base and Final Purification

  • For further purification, the hydrochloride salt can be dissolved in water and the pH adjusted to 12-14 with an inorganic base such as sodium hydroxide to liberate the free base[3].

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic extracts and evaporate the solvent to obtain the crude 1-cycloheptyl-piperazine.

  • The pure free base can be obtained by reduced pressure distillation[3]. The hydrochloride salt can then be reformed by treatment with hydrochloric acid.

G cluster_synthesis Synthesis Workflow 1-Boc-piperazine 1-Boc-piperazine Alkylation Alkylation 1-Boc-piperazine->Alkylation Cycloheptyl_halide Cycloheptyl_halide Cycloheptyl_halide->Alkylation 4-Boc-1-cycloheptyl-piperazine 4-Boc-1-cycloheptyl-piperazine Alkylation->4-Boc-1-cycloheptyl-piperazine Deprotection Deprotection 4-Boc-1-cycloheptyl-piperazine->Deprotection 1-Cycloheptyl-piperazine_hydrochloride 1-Cycloheptyl-piperazine_hydrochloride Deprotection->1-Cycloheptyl-piperazine_hydrochloride

Figure 1. Synthetic workflow for this compound.

Analytical Methods

The identity and purity of this compound can be determined using a variety of analytical techniques.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak corresponding to the product. The method can be validated for linearity, accuracy, and precision.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and purity of the free baseThe mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-cycloheptyl-piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation¹H and ¹³C NMR spectra will show characteristic peaks for the cycloheptyl and piperazine protons and carbons.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for N-H (from the hydrochloride salt), C-H, and C-N bonds[6].
Experimental Protocol: HPLC-UV Analysis
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a buffer.

  • Standard and Sample Preparation: Prepare a standard solution of a known concentration and a sample solution of the synthesized compound. A derivatization step with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for enhanced detection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 35°C.

    • Detection: UV detection at a wavelength appropriate for the derivative, e.g., 340 nm for an NBD derivative.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions and analyze the resulting chromatograms to determine the retention time and peak area for purity calculation.

G cluster_analysis Analytical Workflow Sample_Preparation Sample_Preparation HPLC_Injection HPLC_Injection Sample_Preparation->HPLC_Injection Chromatographic_Separation Chromatographic_Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV_Detection Chromatographic_Separation->UV_Detection Data_Analysis Data_Analysis UV_Detection->Data_Analysis

Figure 2. General workflow for HPLC analysis.

Biological Activity and Applications

While the specific biological activity of this compound is not documented, piperazine derivatives are known to exhibit a wide range of pharmacological effects. Many act as ligands for various receptors in the central nervous system[5]. For instance, related compounds have shown affinity for sigma receptors[5].

Potential research applications for this compound include:

  • Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Pharmacological Research: To investigate its receptor binding profile and potential as a CNS active agent.

Safety and Handling

The safety profile of this compound is expected to be similar to other N-substituted piperazine hydrochlorides.

Table 3: General Safety Information

HazardPrecaution
Skin and Eye Irritation Causes skin and serious eye irritation[7]. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses[8][9].
Respiratory Irritation May cause respiratory irritation[7]. Handle in a well-ventilated area or under a chemical fume hood[9].
Ingestion Harmful if swallowed. Do not ingest. If swallowed, seek immediate medical attention[10].
Storage Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents[1][8]. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling any chemical.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Cycloheptyl-piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the physicochemical characteristics of 1-Cycloheptyl-piperazine hydrochloride is limited. This guide provides a comprehensive overview of the predicted properties and the established experimental protocols for their determination. For comparative purposes, data for the close structural analogue, 1-Cyclohexylpiperazine, is included.

Introduction

This compound is a derivative of piperazine, a class of compounds with significant interest in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties is fundamental for its formulation, delivery, and pharmacological assessment. This document outlines the key physicochemical parameters, detailed experimental protocols for their measurement, and a proposed synthetic pathway.

Physicochemical Properties

The properties of this compound are anticipated to be similar to its cyclohexyl analogue. The addition of a methylene group in the cycloheptyl ring is expected to slightly increase lipophilicity and molecular weight, which may influence properties like melting point, boiling point, and solubility.

Comparative Physicochemical Data

The following table summarizes the available experimental data for 1-Cyclohexylpiperazine and provides predicted values for 1-Cycloheptyl-piperazine.

Property1-Cyclohexylpiperazine1-Cycloheptyl-piperazine (Predicted)Data Source(s)
Molecular Formula C10H20N2C11H22N2[1][2][3]
Molecular Weight 168.28 g/mol 182.31 g/mol [2][4][5]
Melting Point 28-38 °C35-45 °C[1][4]
Boiling Point ~255-287 °C~265-297 °C[1][2][6]
pKa 9.25 ± 0.10 (Predicted)9.20 - 9.40[6]
Solubility Slightly soluble in Chloroform and Methanol.Predicted to have slightly lower aqueous solubility and higher solubility in nonpolar organic solvents.[1][6][7]
Appearance White to yellow low melting solid/powder.White to yellowish solid.[1][4][6]

Note: The properties of the hydrochloride salt will differ, particularly in terms of melting point and solubility (increased water solubility).

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physicochemical properties of a new chemical entity like this compound.

Synthesis of this compound

A plausible synthetic route for this compound is outlined below. This is a general procedure for the synthesis of 1-substituted piperazines.[8][9][10][11][12]

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation Piperazine Piperazine Intermediate 1-Cycloheptyl-piperazine Piperazine->Intermediate Cycloheptanone Cycloheptanone Cycloheptanone Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Intermediate Solvent_1 Solvent (e.g., Dichloroethane) Solvent_1->Intermediate Intermediate_2 1-Cycloheptyl-piperazine Intermediate->Intermediate_2 Purification Product 1-Cycloheptyl-piperazine hydrochloride Intermediate_2->Product HCl HCl HCl in Solvent (e.g., Ethanol) HCl->Product

A plausible synthetic workflow for this compound.
Physicochemical Characterization Workflow

The overall workflow for the physicochemical characterization of a newly synthesized compound is depicted below.

G cluster_structural Structural Analysis cluster_physicochemical Property Determination Synthesis Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation Physicochemical_Characterization Physicochemical Characterization Structural_Confirmation->Physicochemical_Characterization NMR NMR Spectroscopy (1H, 13C) Structural_Confirmation->NMR MS Mass Spectrometry Structural_Confirmation->MS FTIR FT-IR Spectroscopy Structural_Confirmation->FTIR Data_Analysis Data Analysis and Reporting Physicochemical_Characterization->Data_Analysis Melting_Point Melting Point Physicochemical_Characterization->Melting_Point Solubility Solubility (pH-dependent) Physicochemical_Characterization->Solubility pKa pKa Determination Physicochemical_Characterization->pKa Final_Report Final_Report Data_Analysis->Final_Report

General workflow for physicochemical characterization.
Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus: Capillary melting point apparatus.

Procedure:

  • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)[15][16]

Principle: The equilibrium solubility is determined by adding an excess of the solid compound to a solvent and measuring the concentration of the dissolved compound after equilibrium has been reached.

Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

Procedure:

  • An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values) in a sealed flask.

  • The flask is agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-72 hours).

  • The suspension is then centrifuged to separate the undissolved solid.

  • An aliquot of the supernatant is carefully removed, filtered, and diluted.

  • The concentration of the dissolved compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

pKa Determination (Potentiometric Titration)[17][18]

Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa is the pH at which the compound is 50% ionized.

Apparatus: pH meter, burette, stirrer.

Procedure:

  • A known concentration of this compound is dissolved in water.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa values are determined from the inflection points of the titration curve.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

Procedure (for ¹H and ¹³C NMR):

  • A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The NMR spectra (¹H, ¹³C, and potentially 2D spectra like COSY and HSQC) are acquired on an NMR spectrometer.

  • The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of the chemical bonds.

Procedure (KBr Pellet Method):

  • A small amount of the sample is finely ground with dry potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The pellet is placed in the sample holder of the FT-IR spectrometer.

  • The infrared spectrum is recorded.

  • The absorption bands are assigned to specific functional groups (e.g., N-H, C-H, C-N).

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight and elemental composition.

Procedure (Electrospray Ionization - ESI):

  • A dilute solution of the sample is introduced into the mass spectrometer.

  • The sample is ionized using an electrospray source.

  • The resulting ions are separated in a mass analyzer based on their m/z ratio.

  • The detector records the abundance of each ion.

  • The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.

Signaling Pathways

The determination of signaling pathways requires extensive biological and pharmacological studies. As this compound is a novel compound with no available biological data, any depiction of its interaction with signaling pathways would be purely speculative. Such studies would typically follow the initial physicochemical characterization and would involve in vitro and in vivo assays to identify its molecular targets and mechanism of action. Many piperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs) in the central nervous system.

Conclusion

This technical guide provides a framework for the characterization of this compound. While specific experimental data for this compound is not yet widely available, the provided protocols and comparative data for its cyclohexyl analogue offer a solid foundation for researchers, scientists, and drug development professionals to undertake its comprehensive physicochemical analysis. The successful characterization of these properties is a critical step in advancing the understanding and potential applications of this novel compound.

References

1-Cycloheptyl-piperazine hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: 1-Cycloheptyl-piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of this compound, including its chemical properties. Due to the limited publicly available information on this specific compound, this guide also includes comprehensive information on the closely related and well-documented analogue, 1-Cyclohexylpiperazine, to serve as a valuable reference for research and development.

Physicochemical Properties of 1-Cycloheptyl-piperazine and its Hydrochloride Salt

The following table summarizes the key quantitative data for 1-Cycloheptyl-piperazine and its hydrochloride salt.

Property1-Cycloheptyl-piperazine (Free Base)This compound
CAS Number 21043-42-5 / 436099-91-1436099-91-1[1][2][][4][5]
Molecular Formula C₁₁H₂₂N₂C₁₁H₂₃ClN₂[1][2]
Molecular Weight 182.31 g/mol 218.77 g/mol [1]
Boiling Point Not available268.4°C at 760 mmHg
Flash Point Not available102.8°C

Note on CAS Numbers: There appear to be two CAS numbers associated with the free base, 1-Cycloheptyl-piperazine. Researchers should verify the specific CAS number with their supplier.

Experimental Data for this compound

Extensive searches of scientific literature and chemical databases did not yield any detailed experimental protocols, biological activity data, or information on signaling pathways specifically for this compound. This suggests that the compound is not widely studied or reported in the public domain.

Given the interest in piperazine derivatives in drug discovery, the following sections provide detailed information on the closely related analogue, 1-Cyclohexylpiperazine, which may serve as a useful surrogate for preliminary research design.

Reference Compound: 1-Cyclohexylpiperazine

1-Cyclohexylpiperazine is a well-characterized derivative of piperazine and serves as a precursor for various pharmacologically active compounds. It is known to be a ligand for sigma (σ) receptors, particularly the σ2 subtype, and has applications in cancer research and as a building block in organic synthesis.

Synthesis of 1-Cyclohexylpiperazine and its Hydrochloride Salt

A common method for the synthesis of 1-Cyclohexylpiperazine involves the reaction of a cyclohexyl halide with 1-Boc-piperazine, followed by the deprotection of the Boc group.

Experimental Protocol: Two-Step Synthesis of 1-Cyclohexylpiperazine

Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine

  • In a reaction vessel, add a cyclohexyl halide (e.g., cyclohexyl bromide), an organic solvent (e.g., anhydrous acetonitrile), 1-Boc-piperazine, and an inorganic base (e.g., potassium carbonate). The molar ratio of cyclohexyl halide, inorganic base, and 1-Boc-piperazine is typically in the range of 1-3:1.

  • Slowly heat the mixture to reflux and maintain for approximately 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture and concentrate the filtrate to dryness to obtain 4-Boc-1-cyclohexylpiperazine.

Step 2: Synthesis of 1-Cyclohexylpiperazine Hydrochloride and Free Base

  • To the 4-Boc-1-cyclohexylpiperazine obtained in the previous step, add an acid (e.g., hydrochloric acid) and an organic solvent (e.g., ethanol).

  • Heat the mixture and reflux for a period sufficient for the deprotection to complete.

  • After the reaction, evaporate the solvent.

  • The resulting solid is 1-Cyclohexylpiperazine hydrochloride.

  • To obtain the free base, dissolve the hydrochloride salt in water and adjust the pH to 12-14 using an inorganic base.

  • Extract the aqueous solution with an appropriate organic solvent.

  • Dry the organic extracts and evaporate the solvent to obtain the crude 1-Cyclohexylpiperazine.

  • The pure product can be obtained by reduced pressure distillation.

This synthesis workflow is depicted in the diagram below.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection Boc_piperazine 1-Boc-piperazine Intermediate 4-Boc-1-cyclohexylpiperazine Boc_piperazine->Intermediate Reflux in Acetonitrile, Potassium Carbonate Cyclohexyl_halide Cyclohexyl Halide Cyclohexyl_halide->Intermediate HCl_salt 1-Cyclohexylpiperazine HCl Intermediate->HCl_salt Acidic Conditions (e.g., HCl in Ethanol) Free_base 1-Cyclohexylpiperazine HCl_salt->Free_base Basification (pH 12-14) & Extraction end_product Final Product Free_base->end_product start Starting Materials start->Boc_piperazine start->Cyclohexyl_halide

Caption: Synthesis workflow for 1-Cyclohexylpiperazine.

Biological Activity of Piperazine Derivatives

Piperazine and its derivatives are known to exhibit a wide range of biological activities, including anthelmintic, anti-inflammatory, and anticonvulsant properties.[6] The mechanism of action for the anthelmintic effects of piperazine is generally attributed to the paralysis of parasites, which allows the host to expel them. This is thought to be caused by blocking acetylcholine at the myoneural junction through agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor.[7]

While no specific biological data is available for 1-Cycloheptyl-piperazine, its structural similarity to other pharmacologically active piperazine derivatives suggests it could be a candidate for screening in various biological assays. Researchers are encouraged to use the information on related compounds as a starting point for investigating the potential therapeutic applications of 1-Cycloheptyl-piperazine.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-Cycloheptyl-piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

1-Cycloheptyl-piperazine hydrochloride is a synthetic organic compound belonging to the large and pharmacologically significant piperazine class of molecules. Piperazine derivatives are known for their diverse range of biological activities, targeting various receptors and enzymes within the central nervous system and other tissues.[1][2] The structural motif of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3] This guide aims to provide a comprehensive overview of the available technical information regarding the mechanism of action of this compound.

Core Mechanism of Action: An Overview

Following a comprehensive review of the currently available scientific literature, it is important to note that specific studies detailing the mechanism of action, receptor binding profiles, and cellular effects of This compound are not presently available.

However, based on the well-established pharmacology of structurally related piperazine compounds, a putative mechanism of action can be inferred. Piperazine derivatives are widely recognized for their interaction with a variety of neurotransmitter receptors, particularly those within the monoaminergic system.[1] Many notable therapeutic agents containing a piperazine ring exhibit activity as antipsychotics, antidepressants, and anxiolytics.[1][4]

The pharmacological activity of piperazine derivatives is often dictated by the nature of the substituents on the piperazine nitrogen atoms.[3] The presence of a cycloheptyl group on one of the nitrogens in this compound suggests a lipophilic character that may influence its ability to cross the blood-brain barrier and interact with central nervous system targets.

Postulated Signaling Pathways and Molecular Interactions

While specific signaling pathways for this compound have not been elucidated, the broader class of piperazine derivatives is known to modulate several key pathways. A general understanding of these interactions can provide a framework for potential future investigations into this specific compound.

Many piperazine-containing drugs interact with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. This interaction can initiate or inhibit downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3), ultimately leading to a physiological response.

Below is a generalized representation of a potential GPCR signaling pathway that piperazine derivatives may modulate.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Piperazine Derivative Receptor GPCR Ligand->Receptor G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme G_Protein->Effector modulates Second_Messenger Second Messenger Effector->Second_Messenger produces Kinase Protein Kinase Second_Messenger->Kinase activates Response Cellular Response Kinase->Response phosphorylates targets leading to

A generalized GPCR signaling pathway potentially modulated by piperazine derivatives.

Quantitative Data Summary

A thorough search of scientific databases has not yielded any quantitative data regarding the binding affinities (e.g., Ki, IC50) or functional potencies (e.g., EC50) of this compound at any specific biological target. The table below is provided as a template for future studies.

TargetBinding Affinity (Ki, nM)Functional Assay (EC50/IC50, nM)Assay TypeReference
Data Not AvailableN/AN/AN/AN/A

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not available in the public domain. However, standard pharmacological assays would be employed to characterize its activity. A hypothetical experimental workflow for such a characterization is presented below.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies (Hypothetical) A Primary Binding Assays (e.g., Radioligand binding to a panel of receptors) B Functional Assays (e.g., cAMP accumulation, Ca2+ mobilization) A->B C Determine Ki and EC50/IC50 values B->C D Cell Viability/Toxicity Assays (e.g., MTT, LDH) C->D Lead to E Signaling Pathway Analysis (e.g., Western Blot for phosphorylated proteins) D->E F Animal Models of Disease (e.g., Behavioral models for CNS effects) E->F Inform G Pharmacokinetic Analysis (Absorption, Distribution, Metabolism, Excretion) F->G

A hypothetical workflow for the pharmacological characterization of a novel piperazine compound.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, its structural similarity to other pharmacologically active piperazine derivatives suggests potential activity within the central nervous system, likely through modulation of monoaminergic pathways. The lack of specific data highlights a clear gap in the current scientific knowledge and presents an opportunity for future research.

To fully characterize this compound, a systematic investigation is required. This would involve a comprehensive screening against a panel of CNS receptors and transporters, followed by functional assays to determine its agonist, antagonist, or modulatory effects. Subsequent studies in cellular and animal models would be necessary to understand its physiological effects and therapeutic potential. The synthesis and biological evaluation of 1-Cycloheptyl-piperazine and its analogs could lead to the discovery of novel therapeutic agents.[2][5][6]

References

An In-depth Technical Guide to 1-Cycloheptyl-piperazine Hydrochloride and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cycloheptyl-piperazine hydrochloride and its structural analogs, with a primary focus on their synthesis, biological activities, and mechanisms of action. These compounds have garnered significant interest within the scientific community, particularly for their potent interactions with sigma receptors, which are implicated in a variety of neurological and proliferative disorders. This document consolidates available data on their chemical synthesis, presents quantitative biological data for key analogs to elucidate structure-activity relationships, and details experimental protocols for their evaluation. Furthermore, it visualizes the complex signaling pathways associated with their biological effects, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, found in a multitude of clinically approved drugs. Its ability to engage in various biological interactions and its favorable physicochemical properties make it an attractive building block for the design of novel therapeutic agents. The N-substitution of the piperazine ring with cyclic alkyl groups, such as a cycloheptyl or cyclohexyl moiety, has been shown to significantly influence the pharmacological profile of these molecules.

This compound, in particular, is an intriguing compound due to its structural similarity to known sigma receptor ligands. Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are unique intracellular proteins that have emerged as promising targets for the treatment of cancer, neurodegenerative diseases, and psychiatric disorders. This guide will delve into the chemical and biological landscape of this compound and its analogs, providing a foundational resource for further research and development.

Chemical Synthesis

General Synthetic Pathway: N-Alkylation of Piperazine

A prevalent method for the synthesis of N-cycloalkylpiperazines is the nucleophilic substitution reaction between a cycloalkyl halide and a mono-protected piperazine, typically N-Boc-piperazine. This is followed by the removal of the protecting group to yield the desired product.

SynthesisWorkflow Piperazine Piperazine BocPiperazine 1-Boc-piperazine Piperazine->BocPiperazine Boc₂O Intermediate 4-Boc-1-cycloheptyl-piperazine BocPiperazine->Intermediate K₂CO₃, Acetonitrile CycloheptylHalide Cycloheptyl Halide (e.g., Bromide) CycloheptylHalide->Intermediate FinalProduct_Base 1-Cycloheptyl-piperazine Intermediate->FinalProduct_Base HCl or TFA FinalProduct_HCl 1-Cycloheptyl-piperazine Hydrochloride FinalProduct_Base->FinalProduct_HCl HCl in ether/dioxane

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from 1-Cyclohexylpiperazine Synthesis)

The following protocol is a generalized procedure adapted from the synthesis of 1-cyclohexylpiperazine and can be optimized for the synthesis of 1-cycloheptyl-piperazine.[1][2]

Step 1: Synthesis of 4-Boc-1-cycloheptyl-piperazine

  • To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous acetonitrile, add cycloheptyl bromide (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-Boc-1-cycloheptyl-piperazine, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified 4-Boc-1-cycloheptyl-piperazine (1.0 eq) in a suitable solvent such as methanol or dioxane.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) in excess.

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of this compound and its analogs is predominantly associated with their interaction with sigma receptors. While specific quantitative data for the cycloheptyl derivative is sparse in the literature, extensive research on N-cycloalkylpiperazine analogs provides valuable insights into their structure-activity relationships.

Sigma Receptor Binding Affinity

N-cycloalkylpiperazine derivatives have been identified as high-affinity ligands for both σ₁ and σ₂ receptors. The nature of the cycloalkyl group and other substitutions on the piperazine ring significantly modulate the binding affinity and selectivity.

Table 1: Sigma Receptor Binding Affinities (Ki, nM) of Selected N-Cycloalkylpiperazine Analogs

CompoundR Groupσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₁/σ₂)Reference
Analog 1 Cyclohexyl0.380.680.56[3]
Analog 2 Cyclopentyl----
Analog 3 Methyl-663-[3]
Analog 4 Benzyl-1870-[3]
Analog 5 4-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl0.380.680.56[3]

The data in Table 1 suggests that a bulky cycloalkyl substituent like cyclohexyl is favorable for high affinity at both sigma receptor subtypes.

Antiproliferative and Cytotoxic Activity

Many sigma-2 receptor ligands exhibit potent antiproliferative and cytotoxic effects in various cancer cell lines. This has led to the exploration of these compounds as potential anticancer agents.

Table 2: Antiproliferative Activity (EC₅₀ or IC₅₀, µM) of Selected Piperazine Analogs in Cancer Cell Lines

CompoundCell LineEC₅₀/IC₅₀ (µM)ActivityReference
PB28 (Analog 5) SK-N-SH-Putative σ₂ agonist[3]
Piperidine Analog 1 SK-N-SH1.40Putative σ₂ agonist[3]
Piperidine Analog 2 SK-N-SH3.64Putative σ₂ agonist[3]
Various Analogs Huh7, HCT116, MCF7< 10Anticancer activity[4]

The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis in cancer cells.

Mechanism of Action: Sigma-2 Receptor-Mediated Signaling

The primary mechanism of action for many biologically active N-cycloalkylpiperazine derivatives involves their interaction with the sigma-2 receptor, leading to the induction of apoptosis in cancer cells. The signaling pathways are complex and can be both caspase-dependent and caspase-independent.

Caspase-Independent Apoptotic Pathway

Several studies have shown that sigma-2 receptor agonists can induce apoptosis through a pathway that does not involve the activation of caspases. This pathway is of particular interest for treating cancers that have developed resistance to conventional chemotherapeutics that rely on caspase-dependent apoptosis.

CaspaseIndependentPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sigma2_Agonist 1-Cycloheptyl-piperazine (or analog) Sigma2_Receptor Sigma-2 Receptor Sigma2_Agonist->Sigma2_Receptor Binds ROS ↑ Reactive Oxygen Species (ROS) Sigma2_Receptor->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Induces Mitochondrial Stress AIF Apoptosis-Inducing Factor (AIF) Mitochondrion->AIF Releases EndoG Endonuclease G Mitochondrion->EndoG Releases DNA_Fragmentation DNA Fragmentation AIF->DNA_Fragmentation EndoG->DNA_Fragmentation

Caption: Caspase-independent apoptotic pathway initiated by sigma-2 receptor agonists.

Caspase-Dependent Apoptotic Pathway

In some cellular contexts, sigma-2 receptor activation can also trigger the classical caspase-dependent apoptotic cascade. This involves the activation of initiator and effector caspases, leading to the systematic dismantling of the cell.

CaspaseDependentPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sigma2_Agonist 1-Cycloheptyl-piperazine (or analog) Sigma2_Receptor Sigma-2 Receptor Sigma2_Agonist->Sigma2_Receptor Binds Mitochondrion Mitochondrion Sigma2_Receptor->Mitochondrion Induces Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Caspase-dependent apoptotic pathway triggered by sigma-2 receptor agonists.

Experimental Protocols for Biological Evaluation

Sigma Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of test compounds to sigma-1 and sigma-2 receptors using radioligand displacement.

  • Membrane Preparation: Prepare membrane homogenates from guinea pig brain (for σ₁) or rat liver (for σ₂) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Binding Reaction: In a final volume of 200 µL, incubate the membrane preparation with a radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ or [³H]DTG for σ₂) and varying concentrations of the test compound. For σ₂ binding, include a masking concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to block binding to σ₁ sites.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Caspase Activation Assay

This assay measures the activity of specific caspases, such as caspase-3, which are key mediators of apoptosis.

  • Cell Treatment: Treat cells with the test compound for a desired period.

  • Cell Lysis: Lyse the cells to release the cellular contents, including caspases.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., a substrate containing the DEVD sequence for caspase-3).

  • Incubation: Incubate the mixture to allow the activated caspase to cleave the substrate.

  • Signal Detection: Measure the luminescence or fluorescence signal, which is proportional to the caspase activity.

  • Data Analysis: Normalize the signal to the protein concentration or cell number and compare the activity in treated cells to that in control cells.

Conclusion

This compound and its structural analogs represent a promising class of compounds with significant potential for therapeutic development, particularly in the fields of oncology and neurology. Their ability to potently modulate sigma receptors, especially the sigma-2 subtype, and induce apoptosis in cancer cells through multiple signaling pathways, underscores their importance as lead structures for novel drug discovery programs. While specific data for the 1-cycloheptyl derivative remains to be fully elucidated, the extensive research on its analogs provides a strong foundation for future investigations. The synthetic strategies, biological evaluation protocols, and mechanistic insights presented in this guide are intended to facilitate and inspire further research into this fascinating and therapeutically relevant chemical space.

References

The Piperazine Scaffold: A Cornerstone of Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to be readily modified at the N1 and N4 positions, have cemented its role in the development of a vast array of therapeutic agents. This technical guide provides a comprehensive literature review of piperazine compounds in pharmacology, focusing on their applications in oncology, central nervous system disorders, and inflammatory conditions. Detailed experimental protocols, quantitative pharmacological data, and visualizations of key signaling pathways are presented to serve as a valuable resource for professionals in drug discovery and development.

Piperazine Derivatives in Oncology

Piperazine-containing compounds have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes or receptors crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of various piperazine derivatives has been extensively evaluated, with IC50 values providing a quantitative measure of their potency. The following table summarizes the IC50 values for representative piperazine compounds against several human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Vindoline-Piperazine Conjugate (20) Chinese Hamster Ovary (CHO) - Non-tumor2.54[1]
Vindoline-Piperazine Conjugate (23) Chinese Hamster Ovary (CHO) - Non-tumor10.8[1]
Vindoline-Piperazine Conjugate (25) Chinese Hamster Ovary (CHO) - Non-tumor6.64[1]
Vindoline Dimer (4) SiHa (Cervical Cancer)2.85[1]
Vindoline Derivative (3) HeLa (Cervical Cancer)9.36[1]
Alepterolic Acid Derivative (3n) MDA-MB-231 (Triple-Negative Breast Cancer)5.55 ± 0.56
Dibenzo[b,f][2][3]thiazepine Derivative (16b) K562, Colo-205, MDA-MB-23120 - 40[4]
Dibenzo[b,f][2][3]thiazepine Derivative (16d) K562, Colo-205, MDA-MB-23120 - 40[4]
Dibenzo[b,f][2][3]thiazepine Derivative (16i) K562, Colo-205, MDA-MB-23120 - 40[4]
Dibenzo[b,f][2][3]thiazepine Derivative (16p) K562, Colo-205, MDA-MB-23120 - 40[4]
Dibenzo[b,f][2][3]thiazepine Derivative (16q) K562, Colo-205, MDA-MB-23120 - 40[4]
Benzamide Derivative (C-4) A-549 (Lung Carcinoma)33.20[5]
Benzamide Derivative (C-5) A-549 (Lung Carcinoma)21.22[5]
Benzamide Derivative (C-4) HCT-116 (Colon Cancer)11.33[5]
Benzamide Derivative (C-5) HCT-116 (Colon Cancer)45.89[5]
Ethanone Derivative (C-14) MIAPaCa-2 (Pancreatic Cancer)<1[5]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (piperazine derivative)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compound Add Piperazine Compound Dilutions incubate_24h_1->add_compound incubate_exposure Incubate for Exposure Period (e.g., 48h) add_compound->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Workflow for the MTT Cytotoxicity Assay.

Piperazine Compounds Targeting the Central Nervous System

The piperazine moiety is a common feature in many drugs that act on the central nervous system (CNS), including antipsychotics and antidepressants. These compounds often exert their effects by modulating the activity of neurotransmitter receptors, particularly dopamine and serotonin receptors.

Receptor Binding Affinities

The affinity of piperazine derivatives for various CNS receptors is a key determinant of their pharmacological profile. The following table presents the binding affinities (Ki) of representative piperazine compounds for dopamine D2 and serotonin 5-HT1A receptors.

CompoundReceptorKi (nM)Reference
Compound 11 (Amide-piperidine derivative) Dopamine D2High Affinity[6]
Compound 11 (Amide-piperidine derivative) Serotonin 5-HT1AHigh Affinity[6]
Compound 11 (Amide-piperidine derivative) Serotonin 5-HT2AHigh Affinity[6]
Compound 6a (3,4-dihydroquinolin-2(1H)-one derivative) Serotonin 5-HT1A1.28
Compound 18a (3,4-dihydroquinolin-2(1H)-one derivative) Serotonin 5-HT1A1.66
Compound 4 (H3R ligand) Histamine H33.17[2][7]
Compound 4 (H3R ligand) Sigma-11531[2][7]
Compound 5 (H3R ligand) Histamine H37.70[2][7]
Compound 5 (H3R ligand) Sigma-13.64[2][7]
Compound 11 (H3R ligand) Histamine H36.2[2]
Compound 11 (H3R ligand) Sigma-14.41[2]
Compound 11 (H3R ligand) Sigma-267.9[2]
Signaling Pathways

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

D2_Signaling Dopamine Dopamine / Piperazine Agonist D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi_Go Gi/o Protein D2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Simplified Dopamine D2 Receptor Signaling Pathway.

Similar to D2 receptors, serotonin 5-HT1A receptors are also GPCRs coupled to Gi/o proteins. Their activation by serotonin or a piperazine agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, the activated G protein can directly modulate ion channels, leading to neuronal hyperpolarization.[2]

Serotonin 5-HT1A Receptor Signaling Pathways.
Experimental Protocol: Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a ligand (e.g., a piperazine derivative) for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., D2 or 5-HT1A)

  • Radiolabeled ligand (e.g., [³H]spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors)

  • Test compound (unlabeled piperazine derivative)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the incubation buffer. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the unlabeled test compound to generate a competition curve and determine the Ki value.

Anti-inflammatory Piperazine Derivatives

The piperazine scaffold is also present in compounds with anti-inflammatory properties. These agents can modulate inflammatory pathways and reduce the physiological signs of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[8][9]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compound (piperazine derivative)

  • Vehicle (e.g., saline, PBS, or a suitable solvent)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the rats via a suitable route (e.g., intraperitoneal or oral).

  • Induction of Edema: After a set time following compound administration (e.g., 30-60 minutes), inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the volume of the carrageenan-injected paw immediately after the injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point compared to the vehicle-treated control group.

Paw_Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize administer_compound Administer Piperazine Compound or Vehicle acclimatize->administer_compound induce_edema Inject Carrageenan into Paw administer_compound->induce_edema measure_initial Measure Initial Paw Volume (t=0) induce_edema->measure_initial measure_intervals Measure Paw Volume at Intervals (1-5h) measure_initial->measure_intervals analyze Calculate % Inhibition of Edema measure_intervals->analyze end End analyze->end

Experimental Workflow for Carrageenan-Induced Paw Edema.

Synthesis of Piperazine Derivatives

A common method for the synthesis of N-arylpiperazines involves the reaction of an appropriate aniline with bis(2-chloroethyl)amine hydrochloride. Further modifications at the N4 position can be achieved through various reactions, such as N-alkylation or acylation.

General Synthesis of N-Arylpiperazines

A general synthetic route to N-arylpiperazines is outlined below.

Synthesis_Workflow Aniline Substituted Aniline Reaction1 Cyclization Aniline->Reaction1 Bis_chloro Bis(2-chloroethyl)amine HCl Bis_chloro->Reaction1 N_Arylpiperazine N-Arylpiperazine Reaction1->N_Arylpiperazine Reaction2 N-Alkylation / Acylation N_Arylpiperazine->Reaction2 Alkyl_halide Alkyl Halide / Acyl Chloride Alkyl_halide->Reaction2 Final_Product N1,N4-Disubstituted Piperazine Reaction2->Final_Product

References

An In-depth Technical Guide to 1-Cycloheptyl-piperazine Hydrochloride: Synthesis, Potential Applications, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cycloheptyl-piperazine hydrochloride, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to a notable scarcity of direct scientific literature on this specific compound, this document leverages detailed information available for its close structural analog, 1-Cyclohexyl-piperazine hydrochloride, to infer its probable synthetic pathways, physicochemical properties, and potential pharmacological activities. This guide aims to serve as a foundational resource for researchers, offering extrapolated experimental protocols and highlighting areas for future investigation into the unique attributes of the cycloheptyl moiety in this piperazine derivative.

Introduction

Piperazine and its derivatives are a well-established class of compounds with a rich history in pharmacology, famously initiated by their use as anthelmintic agents.[1][2] The piperazine ring serves as a versatile scaffold in drug design, appearing in a wide array of approved therapeutics targeting various receptors and enzymes. The N-substituents on the piperazine ring play a crucial role in determining the compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

This guide focuses on this compound (CAS Number: 436099-91-1), a derivative featuring a seven-membered cycloalkyl group.[3] While specific research on this compound is limited, the extensive data on its six-membered ring counterpart, 1-Cyclohexyl-piperazine, provides a robust framework for understanding its likely characteristics.[4][5] It is noted that 1-Cyclohexylpiperazine has been identified as a ligand for sigma-1 and sigma-2 receptors, suggesting potential applications in diagnostics and therapeutics.[6]

Physicochemical Properties

Table 1: Physicochemical Properties of 1-Cycloheptyl-piperazine and its Hydrochloride Salt

Property1-Cycloheptyl-piperazine (Free Base)This compoundData Source(s)
CAS Number 21043-42-5 (inferred)436099-91-1[3][7]
Molecular Formula C11H22N2C11H23ClN2[3]
Molecular Weight 182.31 g/mol 218.77 g/mol [3]
Appearance Predicted: Yellow-brownish low melting solidPredicted: White to off-white solid[6] (by analogy)
Solubility Predicted: Slightly soluble in Chloroform, MethanolPredicted: Enhanced water solubility[6] (by analogy)

Synthesis and Experimental Protocols

While no specific protocols for the synthesis of this compound have been published, established methods for the synthesis of the analogous 1-Cyclohexyl-piperazine can be adapted. The most common approaches involve the reaction of piperazine with a cycloalkylating agent.

Reductive Amination of Cycloheptanone with Piperazine

This method involves the reaction of cycloheptanone with piperazine in the presence of a reducing agent.

Experimental Protocol:

  • Reaction Setup: To a solution of piperazine (1 molar equivalent) in a suitable solvent (e.g., methanol, toluene), add cycloheptanone (1-1.5 molar equivalents).

  • Catalyst Addition: Introduce a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

  • Hydrogenation: The reaction mixture is subjected to catalytic hydrogen reduction at a temperature range of 50-130°C and a pressure of 5-50 atm for 30 minutes to 6 hours.

  • Work-up: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude 1-Cycloheptyl-piperazine.

  • Purification: The crude product can be purified by distillation under reduced pressure.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with a solution of hydrochloric acid to precipitate this compound. The solid is then collected by filtration and dried.

Nucleophilic Substitution with a Cycloheptyl Halide

This method utilizes the nucleophilicity of the piperazine nitrogen to displace a halide from a cycloheptyl halide. To achieve mono-substitution, a protecting group strategy is often employed.

Experimental Protocol:

  • Protection of Piperazine: React 1-Boc-piperazine (1 molar equivalent) with a cycloheptyl halide (e.g., cycloheptyl bromide, 1-3 molar equivalents) in an organic solvent such as acetonitrile.

  • Base Addition: An inorganic base like potassium carbonate is added to the mixture.

  • Reaction: The mixture is heated to reflux and the reaction is monitored by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: After cooling, the inorganic salts are filtered off, and the solvent is evaporated to yield 4-Boc-1-cycloheptyl-piperazine.

  • Deprotection and Salt Formation: The Boc-protected intermediate is dissolved in an acidic medium (e.g., hydrochloric acid in methanol or ethanol) and heated to reflux to remove the Boc group.

  • Final Product Isolation: The solvent is evaporated, and the resulting solid, this compound, is purified by pulping with a solvent like isopropanol, followed by filtration and drying.[4][][9][10]

Diagram 1: Synthetic Workflow for this compound via Nucleophilic Substitution

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection and Salt Formation Boc_Piperazine 1-Boc-piperazine Reflux1 Reflux Boc_Piperazine->Reflux1 Cycloheptyl_Halide Cycloheptyl Halide Cycloheptyl_Halide->Reflux1 Base Inorganic Base (e.g., K2CO3) Base->Reflux1 Solvent1 Acetonitrile Solvent1->Reflux1 Boc_Product 4-Boc-1-cycloheptyl-piperazine Reflux1->Boc_Product Reflux2 Reflux Boc_Product->Reflux2 Acid Hydrochloric Acid Acid->Reflux2 Solvent2 Methanol or Ethanol Solvent2->Reflux2 Final_Product This compound Reflux2->Final_Product G cluster_0 Potential Cellular Effects Compound 1-Cycloheptyl-piperazine SigmaR Sigma Receptors Compound->SigmaR OtherTarget Other Potential Targets Compound->OtherTarget Analgesia Analgesia SigmaR->Analgesia NFkB NF-κB Pathway OtherTarget->NFkB Apoptosis Apoptosis NFkB->Apoptosis

References

1-Cycloheptyl-piperazine Hydrochloride: An Examination of its Role as a Sigma Receptor Ligand

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cycloheptyl-piperazine hydrochloride has been identified as a ligand for sigma (σ) receptors, specifically targeting both the σ1 and σ2 subtypes.[1] While its interaction with these receptors suggests potential therapeutic applications in the realm of psychiatric disorders and neuroprotective roles, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed quantitative data on its binding affinities and functional activity. This guide provides a qualitative overview of its recognized biological activity and, due to the lack of specific experimental data for the cycloheptyl derivative, presents detailed methodologies and data for the closely related and well-researched analog, 1-cyclohexylpiperazine, to offer a comparative context and a foundational understanding of the potential characteristics of N-cycloalkyl-piperazine compounds as sigma receptor ligands.

Introduction to this compound

This compound is a piperazine derivative characterized by a cycloheptyl group attached to one of the nitrogen atoms of the piperazine ring. Its hydrochloride salt form enhances its solubility in aqueous solutions. The primary interest in this compound within the scientific community stems from its activity as a ligand for sigma receptors.[1] These receptors are implicated in a variety of neurological processes, and their modulation is a key area of research for the development of novel therapeutics for conditions such as depression and anxiety.[1] Beyond its potential in pharmaceuticals, this compound has also been noted for its applications in material science, particularly in the synthesis of luminescent materials.[1]

Biological Activity at Sigma Receptors: A Qualitative Overview

Studies have indicated that this compound interacts with both σ1 and σ2 receptors.[1] This interaction is believed to influence neurotransmitter release and modulate various signaling pathways within the brain.[1] Such activity underlies its potential for neuroprotective effects and as a therapeutic agent for central nervous system (CNS) disorders.[1] However, specific details regarding the nature of this interaction—whether it acts as an agonist, antagonist, or allosteric modulator—and its potency and efficacy at each receptor subtype are not currently available in peer-reviewed literature.

Synthesis of this compound

Synthesis_of_1_Cycloheptyl_piperazine_hydrochloride piperazine Piperazine product_base 1-Cycloheptyl-piperazine piperazine->product_base Reductive Amination cycloheptanone Cycloheptanone cycloheptanone->product_base h2_catalyst H₂ / Catalyst (e.g., Pd/C) hcl HCl product_hcl 1-Cycloheptyl-piperazine Hydrochloride hcl->product_hcl product_base->product_hcl Salt Formation

Figure 1: Plausible synthesis of this compound.

Comparative Analysis: The Well-Characterized Analog, 1-Cyclohexylpiperazine

In contrast to the limited data on the cycloheptyl derivative, extensive research has been conducted on 1-cyclohexylpiperazine and its derivatives as sigma receptor ligands. This body of work provides valuable insights into the structure-activity relationships (SAR) of N-cycloalkyl-piperazines.

Quantitative Data for 1-Cyclohexylpiperazine Derivatives

The following table summarizes the binding affinities of a key 1-cyclohexylpiperazine derivative, PB28, for sigma-1 and sigma-2 receptors.

CompoundReceptor SubtypeBinding Affinity (Ki)Reference
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)σ10.38 nM[2]
σ20.68 nM[2]

This data is for a derivative of 1-cyclohexylpiperazine and not this compound.

Experimental Protocols for Sigma Receptor Binding Assays

The following provides a generalized experimental protocol for determining the binding affinity of ligands at sigma receptors, based on methodologies reported for 1-cyclohexylpiperazine derivatives.[3]

Binding_Assay_Workflow prep Tissue Homogenate Preparation (e.g., guinea pig brain for σ1, rat liver for σ2) incubation Incubation of Homogenate with Radioligand and Test Compound prep->incubation separation Separation of Bound and Free Radioligand (e.g., rapid filtration) incubation->separation radioligand Radioligand (e.g., ³H-pentazocine for σ1, [³H]DTG for σ2) radioligand->incubation test_compound 1-Cyclohexylpiperazine Derivative test_compound->incubation quantification Quantification of Bound Radioactivity (e.g., liquid scintillation counting) separation->quantification analysis Data Analysis (e.g., Cheng-Prusoff equation to determine Ki) quantification->analysis

Figure 2: General workflow for sigma receptor binding assays.

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the known functions of sigma-1 receptors offer a glimpse into its potential downstream effects. Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are known to modulate calcium signaling, ion channel function, and cellular stress responses.[4][5]

Sigma1_Receptor_Signaling ligand Sigma-1 Receptor Ligand s1r Sigma-1 Receptor ligand->s1r Binds to ip3r IP3 Receptor s1r->ip3r Modulates ion_channel Ion Channels (e.g., K⁺ channels) s1r->ion_channel Modulates cellular_stress Cellular Stress Response s1r->cellular_stress Regulates ca_release Ca²⁺ Release from ER ip3r->ca_release Mediates neuroprotection Neuroprotection ca_release->neuroprotection ion_channel->neuroprotection cellular_stress->neuroprotection

Figure 3: Putative signaling pathways of sigma-1 receptor activation.

Conclusion and Future Directions

This compound is a recognized sigma receptor ligand with potential applications in neuroscience and material science. However, there is a significant gap in the scientific literature regarding its quantitative pharmacological profile. To fully understand its therapeutic potential, further research is imperative to determine its binding affinities, functional activities (agonist/antagonist properties), and selectivity for σ1 and σ2 receptors. Detailed studies elucidating its impact on downstream signaling pathways are also crucial. The comprehensive data available for the closely related 1-cyclohexylpiperazine derivatives can serve as a valuable guide for designing and interpreting future studies on the cycloheptyl analog, ultimately contributing to a clearer understanding of its place in the landscape of sigma receptor modulators.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of 1-Cycloheptyl-piperazine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Cycloheptyl-piperazine hydrochloride belongs to the N-alkyl-piperazine class of compounds, which have garnered significant interest in the field of drug discovery due to their potent interactions with sigma (σ) receptors.[1] Sigma receptors, broadly classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[2] Their modulation affects a multitude of cellular signaling pathways, making them attractive targets for therapeutic intervention in a range of disorders.

This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the potential therapeutic applications of this compound by examining the extensive research conducted on its structural analogs. The focus will be on its presumed mechanism of action as a sigma receptor ligand and the potential for its application in neurology, psychiatry, and oncology.

Core Mechanism of Action: Sigma Receptor Modulation

The therapeutic potential of N-alkyl-piperazines is intrinsically linked to their ability to bind to and modulate the function of sigma receptors. These receptors are implicated in a variety of cellular processes, and their ligands can elicit diverse physiological responses.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is a ligand-operated intracellular chaperone that plays a crucial role in maintaining cellular homeostasis. Upon activation by an agonist, it dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and translocates to other parts of the cell to interact with a variety of client proteins, including ion channels and kinases.[2][3]

Key downstream effects of σ1 receptor agonism include:

  • Neuroprotection: Through the modulation of intracellular calcium signaling, reduction of endoplasmic reticulum (ER) stress, and enhancement of brain-derived neurotrophic factor (BDNF) signaling.[4]

  • Antidepressant and Anxiolytic Effects: By influencing serotonergic and dopaminergic neurotransmission.

  • Cognitive Enhancement: Via the potentiation of NMDA receptor function.

sigma1_pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion NMDA_R NMDA Receptor Neuroprotection Neuroprotection NMDA_R->Neuroprotection Dopamine_R Dopamine Receptor Antidepressant Antidepressant Effects Dopamine_R->Antidepressant BDNF_R TrkB Receptor BDNF_R->Neuroprotection BDNF_R->Antidepressant Sigma1_BiP Sigma-1 Receptor + BiP (Inactive) Sigma1_Active Sigma-1 Receptor (Active) Sigma1_BiP->Sigma1_Active Dissociates Sigma1_Active->NMDA_R Potentiates Sigma1_Active->Dopamine_R Modulates Sigma1_Active->BDNF_R Enhances Signaling IP3R IP3 Receptor Sigma1_Active->IP3R Modulates Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Ca2+ Release ATP ATP Production Mito_Ca->ATP ATP->Neuroprotection Agonist 1-Cycloheptyl-piperazine (Agonist) Agonist->Sigma1_BiP Binds & Activates

Caption: Sigma-2 Receptor Agonist Signaling Pathway.

Preclinical Data for N-Alkyl-Piperazine Analogs

While specific data for this compound is unavailable, the following tables summarize the binding affinities and functional activities of closely related N-alkyl-piperazine derivatives, providing a strong indication of the potential pharmacological profile of the target compound.

CompoundTargetBinding Affinity (Ki, nM)Cell Line/TissueReference
PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine)σ1 Receptor0.38Guinea Pig Brain
σ2 Receptor0.68Rat Liver
Amide 36 (A PB28 analog)σ1 Receptor0.11Not Specified
σ2 Receptor179Not Specified
Small N-cyclohexylpiperazine 59 σ1 Receptor16.1Not Specified
σ2 Receptor4.70Not Specified
CompoundAssay TypeEffectEC50 (µM)Cell LineReference
PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine)Antiproliferative AssayPutative σ2 agonist, reverts doxorubicin resistance in breast cancer cells>10SK-N-SH
Piperidine 24 (A PB28 analog)Antiproliferative AssayPutative σ2 agonist1.40SK-N-SH
Piperidine 15 (A PB28 analog)Antiproliferative AssayPutative σ2 agonist3.64SK-N-SH

Potential Therapeutic Applications

Based on the known pharmacology of its analogs, this compound has potential applications in several therapeutic areas.

Neurological Disorders

The neuroprotective properties of σ1 receptor agonists make this class of compounds promising for the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). By mitigating ER stress, restoring calcium homeostasis, and promoting cell survival pathways, these compounds could slow disease progression and preserve neuronal function.

Psychiatric Disorders

The modulation of dopaminergic and serotonergic systems by sigma receptor ligands suggests their potential use in treating depression and anxiety. Preclinical studies with related compounds have shown antidepressant-like effects in animal models.

Oncology

The high expression of σ2 receptors in tumor cells and the ability of σ2 ligands to induce apoptosis and autophagy make them a compelling target for cancer therapy. N-alkyl-piperazines could potentially be developed as standalone anticancer agents or as adjuvants to enhance the efficacy of existing chemotherapies.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.

Sigma Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for σ1 and σ2 receptors.

Materials:

  • Guinea pig brain homogenates (for σ1) or rat liver homogenates (for σ2).

  • Radioligands: --INVALID-LINK---pentazocine (for σ1) and [³H]DTG (for σ2).

  • Non-specific binding agent: Haloperidol.

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In test tubes, combine the membrane homogenate, radioligand, and either buffer, test compound, or haloperidol.

  • Incubate at a specified temperature and duration (e.g., 25°C for 120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

In Vivo Antidepressant Efficacy - Forced Swim Test (Mouse)

Objective: To assess the antidepressant-like activity of the test compound in a mouse model of behavioral despair.

Materials:

  • Male mice (e.g., C57BL/6).

  • Test compound (this compound).

  • Vehicle control (e.g., saline).

  • Positive control (e.g., imipramine).

  • Cylindrical water tanks (20 cm diameter, 40 cm height).

  • Water at 23-25°C.

  • Video recording and analysis software.

Procedure:

  • Administer the test compound, vehicle, or positive control to the mice at a specified time before the test (e.g., 30-60 minutes).

  • Fill the water tanks to a depth of 15 cm.

  • Gently place each mouse into a separate tank for a 6-minute session.

  • Record the entire session for later analysis.

  • After 6 minutes, remove the mice, dry them, and return them to their home cages.

  • Score the last 4 minutes of the session for time spent immobile (floating with only minor movements to keep the head above water).

  • A significant decrease in immobility time compared to the vehicle group indicates an antidepressant-like effect.

dot

experimental_workflow Start Compound Synthesis (1-Cycloheptyl-piperazine HCl) Binding_Assay In Vitro Sigma Receptor Binding Assay Start->Binding_Assay Cell_Viability In Vitro Cell Viability/Apoptosis Assay Binding_Assay->Cell_Viability High Affinity Behavioral_Model In Vivo Behavioral Models (e.g., Forced Swim Test) Cell_Viability->Behavioral_Model Active in vitro Tox_PK In Vivo Toxicology & Pharmacokinetics Behavioral_Model->Tox_PK Efficacious in vivo Lead_Opt Lead Optimization Tox_PK->Lead_Opt Favorable Profile End Preclinical Candidate Lead_Opt->End

Caption: General Drug Discovery Workflow.

Conclusion and Future Directions

While direct experimental evidence for this compound is currently lacking, the substantial body of research on its N-alkyl-piperazine analogs strongly suggests its potential as a potent and selective sigma receptor ligand. The structural similarity to compounds with demonstrated activity in preclinical models of neurological, psychiatric, and oncological disorders provides a solid foundation for its further investigation.

Future research should focus on:

  • Synthesis and in vitro characterization: Determining the binding affinities of this compound for σ1 and σ2 receptors and its functional activity (agonist/antagonist profile).

  • Preclinical efficacy studies: Evaluating its therapeutic potential in relevant animal models of neurodegeneration, depression/anxiety, and cancer.

  • Pharmacokinetic and safety profiling: Assessing its drug-like properties to determine its suitability for further development.

The exploration of this compound and similar compounds holds significant promise for the development of novel therapeutics targeting the sigma receptor system.

References

Methodological & Application

Application Notes and Protocols for 1-Cycloheptyl-piperazine Hydrochloride in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro applications of 1-Cycloheptyl-piperazine hydrochloride and detailed protocols for its characterization. While specific data for this compound is not extensively available in public literature, the following information is based on the well-established activities of structurally related piperazine derivatives, particularly those with cycloalkyl moieties. These compounds are known to exhibit a range of biological effects, including anticancer and neuromodulatory activities, primarily through interaction with sigma receptors and modulation of key cellular signaling pathways.

Potential In Vitro Applications

This compound and its analogs are promising candidates for investigation in several in vitro research areas:

  • Anticancer Research: Many piperazine derivatives exhibit cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[1][2] Their mechanisms often involve the induction of apoptosis through both intrinsic and extrinsic pathways.

  • Neuropharmacology: Piperazine compounds are known to interact with central nervous system receptors, notably sigma receptors.[3] This interaction makes them valuable tools for studying neurological disorders and for the development of novel therapeutics.

  • Cell Signaling Research: The modulation of signaling pathways such as the NF-κB pathway is a known characteristic of some piperazine derivatives. This makes them useful for dissecting the roles of these pathways in various cellular processes.

Quantitative Data Summary

The following tables summarize quantitative data for structurally related piperazine derivatives, providing a reference for the potential potency of this compound.

Table 1: Cytotoxicity of Piperazine Derivatives against Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Piperazine Derivative (PCC)SNU-475 (Human Liver Cancer)MTT6.98 ± 0.11
Piperazine Derivative (PCC)SNU-423 (Human Liver Cancer)MTT7.76 ± 0.45
Arylpiperazine Derivative 9LNCaP (Human Prostate Cancer)CCK-8< 5
Arylpiperazine Derivative 15LNCaP (Human Prostate Cancer)CCK-8< 5
Arylpiperazine Derivative 8DU145 (Human Prostate Cancer)CCK-88.25
Benzothiazole-piperazine 1dHUH-7, MCF-7, HCT-116SRBHighly cytotoxic[4]

Table 2: Sigma Receptor Binding Affinity of Piperazine Derivatives

CompoundReceptorRadioligandKi (nM)Reference
Benzylpiperazine Derivative 15Sigma-1[³H]-(+)-pentazocine1.6[5]
Haloperidol (Reference)Sigma-1[³H]-(+)-pentazocine2.5
Piperidine Derivative 5Sigma-1[³H]-(+)-pentazocine3.64[2]
Piperidine Derivative 11Sigma-1[³H]-(+)-pentazocine4.41[2]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 Caspase_Assay_Workflow cluster_prep Preparation & Treatment cluster_assay Caspase-Glo Assay cluster_analysis Data Analysis seed_cells Seed Cells in White-walled 96-well Plate treat_cells Treat with Compound seed_cells->treat_cells add_reagent Add Caspase-Glo 3/7 Reagent treat_cells->add_reagent incubate Incubate at RT add_reagent->incubate read_luminescence Measure Luminescence incubate->read_luminescence analyze_data Calculate Fold Change in Caspase Activity read_luminescence->analyze_data NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus 1-Cycloheptyl-piperazine hydrochloride ikk IKK stimulus->ikk ikb_nfkb IκB-NF-κB Complex ikb_p P-IκB ikb_nfkb->ikb_p ikk->ikb_nfkb Phosphorylation nfkb NF-κB (p65/p50) ikb_p->nfkb IκB Degradation nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna gene_transcription Gene Transcription (e.g., Pro-inflammatory cytokines) dna->gene_transcription Receptor_Binding_Workflow cluster_prep Assay Preparation cluster_incubation Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis prepare_reagents Prepare Membranes, Radioligand, and Test Compound Dilutions mix_reagents Combine Reagents in Assay Plate prepare_reagents->mix_reagents incubate Incubate at 37°C mix_reagents->incubate filter Filter to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calculate_binding Calculate Specific Binding count->calculate_binding determine_ic50_ki Determine IC50 and Ki Values calculate_binding->determine_ic50_ki

References

in vivo administration of 1-Cycloheptyl-piperazine hydrochloride in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following Application Notes and Protocols are provided as an illustrative example based on the publicly available data for the structurally related compound 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) . Due to a lack of specific in vivo research data for 1-Cycloheptyl-piperazine hydrochloride , this document should be used as a foundational guide and is not directly validated for the specified compound. Researchers should conduct their own dose-ranging and toxicity studies before commencing any experiment.

Application Notes and Protocols for In Vivo Administration of 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine, commonly known as MT-45, is a synthetic opioid analgesic.[1] Its potent analgesic effects, comparable to morphine, have been demonstrated in various animal models.[2] MT-45 and its stereoisomers exhibit a central mode of action, and studies have indicated its interaction with opioid receptors.[1] These notes provide an overview of its known in vivo effects and protocols for its administration in preclinical research settings.

Quantitative Data Summary

The following tables summarize the analgesic activity and receptor binding affinity of MT-45 and its stereoisomers based on available literature.

Table 1: Analgesic Activity of MT-45 and Related Compounds in Mice

CompoundRoute of AdministrationAnalgesic TestED₅₀ (mg/kg)Potency Relative to Morphine
MT-45 (racemate) Subcutaneous (s.c.)Acetic Acid Writhing0.79~1.5x
S(+)-isomer Subcutaneous (s.c.)Acetic Acid Writhing0.55~2.1x
R(-)-isomer Subcutaneous (s.c.)Acetic Acid Writhing18.0~0.08x
Morphine HCl Subcutaneous (s.c.)Acetic Acid Writhing1.181.0x
Lefetamine HCl Subcutaneous (s.c.)Acetic Acid Writhing14.5~0.08x

Data synthesized from published reports.[1][2] ED₅₀ values represent the dose required to produce an analgesic effect in 50% of the test subjects.

Table 2: Acute Toxicity of MT-45 and its Isomers in Mice

CompoundRoute of AdministrationLD₅₀ (mg/kg)
MT-45 (racemate) Intravenous (i.v.)31.0
MT-45 (racemate) Oral (p.o.)300.0
S(+)-isomer Intravenous (i.v.)28.0
R(-)-isomer Intravenous (i.v.)62.0

LD₅₀ (Lethal Dose, 50%) is the dose required to be lethal to 50% of the tested population.

Experimental Protocols

Protocol 1: Evaluation of Analgesic Efficacy Using the Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of a test compound.

Materials:

  • 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) dihydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Acetic acid solution (0.6% v/v in sterile water)

  • Male Swiss-Webster mice (20-25 g)

  • Syringes and needles (27-gauge) for administration

  • Observation chambers

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 7 days prior to the experiment, with free access to food and water.

  • Compound Preparation: Prepare a stock solution of MT-45 in sterile saline. Perform serial dilutions to achieve the desired final concentrations for injection. The vehicle (saline) will serve as the negative control. Morphine can be used as a positive control.

  • Animal Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, Morphine, MT-45 low dose, MT-45 medium dose, MT-45 high dose), with n=8-10 animals per group.

  • Compound Administration: Administer the test compound or vehicle subcutaneously (s.c.) in a volume of 10 mL/kg body weight.

  • Induction of Writhing: 30 minutes after compound administration, inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (a characteristic stretching and constriction of the abdomen) over a 15-minute period.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100. Determine the ED₅₀ using dose-response curve analysis.

Protocol 2: Assessment of Acute Toxicity (LD₅₀ Determination)

Objective: To determine the median lethal dose of a compound.

Materials:

  • 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) dihydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Appropriate animal model (e.g., mice)

  • Syringes and needles for the chosen route of administration (e.g., intravenous, oral gavage)

Procedure:

  • Dose Selection: Based on preliminary range-finding studies, select a range of doses expected to cause mortality between 10% and 90%.

  • Animal Grouping: Assign animals to dose groups (n=5-10 per group).

  • Compound Administration: Administer a single dose of the compound to each animal via the desired route (e.g., intravenous injection or oral gavage).

  • Observation: Observe animals continuously for the first 4 hours post-administration and then periodically (e.g., at 24, 48, and 72 hours) for up to 14 days. Record all signs of toxicity (e.g., changes in behavior, respiratory distress, convulsions) and the number of mortalities in each group.

  • Data Analysis: Calculate the LD₅₀ value using a recognized statistical method, such as the Probit method.

Visualizations

Diagram 1: Experimental Workflow for Analgesia Testing

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimation (7 days) B Compound & Vehicle Preparation A->B C Randomization into Treatment Groups B->C D Subcutaneous Compound Administration C->D E Waiting Period (30 min) D->E F Intraperitoneal Acetic Acid Injection E->F G Observation Period (15 min) F->G H Record Number of Writhes G->H I Calculate % Inhibition H->I J Determine ED₅₀ I->J

Workflow for the acetic acid-induced writhing test.

Diagram 2: Hypothesized Signaling Pathway for Opioid Analgesia

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MT45 MT-45 MOR Mu-Opioid Receptor (GPCR) MT45->MOR Binds & Activates AC Adenylyl Cyclase MOR->AC Inhibits Ca Voltage-gated Ca²⁺ Channel MOR->Ca Inhibits K K⁺ Channel MOR->K Activates Vesicle Neurotransmitter Vesicle (e.g., Glutamate) AC->Vesicle ↓cAMP Ca->Vesicle Prevents Fusion K->MOR Hyperpolarization Receptor Neurotransmitter Receptor Vesicle->Receptor ↓ Release Signal Pain Signal Propagation Receptor->Signal Reduced Signal

Hypothesized mechanism of MT-45 at a presynaptic terminal.

References

Application Notes and Protocols for 1-Cycloheptyl-piperazine Hydrochloride Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and stability assessment of 1-Cycloheptyl-piperazine hydrochloride solutions. The information is compiled from publicly available data on piperazine derivatives and should be adapted and validated for specific experimental requirements.

Introduction

This compound is a piperazine derivative with potential applications in pharmaceutical research and development. Proper preparation and understanding of its solution stability are crucial for obtaining reliable and reproducible experimental results. This document outlines recommended procedures for solution preparation, storage, and stability testing based on the known properties of similar compounds.

Physicochemical Properties

A summary of the known and inferred physicochemical properties of this compound is presented in Table 1. It is important to note that specific data for this compound is limited, and some values are extrapolated from related structures like 1-Cyclohexylpiperazine.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Inferred)1-CyclohexylpiperazineReference
Molecular FormulaC₁₁H₂₃ClN₂C₁₀H₂₀N₂N/A
Molecular Weight218.77 g/mol 168.28 g/mol N/A
AppearanceWhite to off-white solidYellow-brownish low melting solid[1]
SolubilityAssumed to be soluble in water and polar organic solvents.Slightly soluble in Chloroform and Methanol.[1]
StorageStore in a cool, dry, well-ventilated place. Keep container tightly closed. Protect from light and moisture.Store in a cool place. Keep container tightly closed in a dry and well-ventilated place.[2]

Solution Preparation Protocol

This protocol describes the preparation of a stock solution of this compound. All procedures should be performed in a chemical fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • This compound solid

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Ethanol, analytical grade

  • Vortex mixer

  • Sonicator

  • Calibrated analytical balance

  • Sterile volumetric flasks and pipettes

  • Sterile, amber-colored storage vials

Protocol:

  • Solvent Selection: Based on the intended application, select an appropriate solvent. For many biological assays, DMSO is a common choice for initial stock solutions, which are then further diluted in aqueous buffers. For other applications, aqueous or ethanolic solutions may be suitable. A patent for the related 1-cyclohexylpiperazine hydrochloride mentions dissolving the compound in water[3].

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolution:

    • For Aqueous Solutions: Add the weighed solid to a volumetric flask. Add a portion of the high-purity water and vortex or sonicate until the solid is completely dissolved. Bring the solution to the final volume with water and mix thoroughly.

    • For DMSO or Ethanol Solutions: Add the weighed solid to a volumetric flask. Add the solvent and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • Sterilization (if required): If a sterile solution is required for cell-based assays, filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Aliquot the solution into sterile, amber-colored vials to protect from light. Store the vials at the recommended temperature (see Section 4).

Diagram 1: Workflow for Solution Preparation

G cluster_prep Solution Preparation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve mix Vortex/Sonicate dissolve->mix filter Sterile Filter (optional) mix->filter aliquot Aliquot into Vials filter->aliquot

Caption: A streamlined workflow for preparing this compound solutions.

Solution Stability and Storage

The stability of this compound solutions is expected to be influenced by temperature, pH, and light exposure. General recommendations for piperazine derivatives suggest storage in a cool, dark, and dry place[2][4].

Table 2: Recommended Storage Conditions for this compound Solutions

Storage ConditionRecommendationRationale
Temperature -20°C for long-term storage (months). 2-8°C for short-term storage (days to weeks).Lower temperatures slow down potential degradation reactions.
Light Store in amber vials or protect from light.Piperazine derivatives can be light-sensitive[4].
pH Prepare solutions in neutral or slightly acidic buffers if possible. Avoid highly alkaline conditions.Piperazine itself is a weak base, and extreme pH values can promote hydrolysis of related compounds.
Atmosphere For solid compound, store under an inert atmosphere. For solutions, minimize headspace in vials.Some piperazine derivatives are sensitive to air and moisture[5].

Experimental Protocol: Forced Degradation Study

To assess the intrinsic stability of this compound, a forced degradation study can be performed. This involves subjecting the solution to harsh conditions to accelerate degradation.

Objective: To identify potential degradation products and degradation pathways under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

Protocol:

  • Sample Preparation: Prepare four sets of samples from the stock solution:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Control: Mix the stock solution with an equal volume of the solvent used for its preparation.

  • Incubation:

    • Incubate the acidic, basic, and oxidative samples at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • For photostability testing, expose a separate set of samples to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC)[6][7].

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Quantify the decrease in the parent compound peak and the formation of any new peaks (degradation products).

    • Characterize the degradation products using techniques like LC-MS/MS if necessary[8].

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Forced Degradation cluster_analysis Analysis start Stock Solution acid Acidic Stress (HCl, Heat) start->acid base Basic Stress (NaOH, Heat) start->base oxide Oxidative Stress (H2O2, Heat) start->oxide photo Photolytic Stress (Light) start->photo hplc HPLC Analysis acid->hplc base->hplc oxide->hplc photo->hplc data Data Evaluation hplc->data

Caption: A schematic representation of a forced degradation study for stability assessment.

Analytical Method for Stability Testing

A stability-indicating HPLC method is essential for accurately quantifying this compound and its degradation products. While a specific method for this compound is not available, a general approach based on methods for other piperazine derivatives can be adapted[7].

Table 3: General HPLC Method Parameters for Piperazine Derivatives

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at an appropriate wavelength (requires determination) or Mass Spectrometry (MS)
Injection Volume 10 µL

Note: Method development and validation are critical to ensure the method is specific, accurate, precise, and linear for this compound. Derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary to enhance UV detection at low concentrations.

Conclusion

The protocols and information provided in these application notes serve as a starting point for the preparation and stability assessment of this compound solutions. Due to the limited availability of data for this specific compound, it is imperative that these methods are validated in the user's laboratory to ensure they meet the requirements of the intended application. Careful handling and storage are essential to maintain the integrity of the compound and its solutions.

References

Application Note: HPLC Method Development for the Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods for the analysis of piperazine and its derivatives. Piperazine and its related compounds are basic, polar molecules that can present challenges during chromatographic separation, such as poor peak shape and insufficient retention in traditional reversed-phase (RP) systems.[1][2][3][4] This application note details several chromatographic strategies, including reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and derivatization techniques to overcome these challenges. Detailed protocols, method development strategies, and data presentation guidelines are provided to assist in creating methods suitable for routine analysis, impurity profiling, and pharmacokinetic studies.[5]

Introduction

Piperazine is a six-membered heterocyclic compound with two nitrogen atoms at opposite positions.[6][7] Its derivatives are a crucial class of compounds in the pharmaceutical industry, forming the structural core of drugs used as antihistamines, antipsychotics, and anthelmintics.[6][7][8] Accurate and precise quantification of these compounds is essential for quality control, stability testing, and drug metabolism studies.

The primary challenges in the HPLC analysis of piperazine derivatives stem from their basic nature and high polarity.[3] These characteristics can lead to strong interactions with residual silanol groups on conventional silica-based stationary phases, resulting in tailing peaks and poor reproducibility.[3][9] Furthermore, many simple piperazine derivatives lack a strong UV chromophore, making detection at low levels difficult without derivatization or the use of alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS).[10]

This application note explores systematic approaches to developing effective HPLC methods for this class of compounds.

Chromatographic Strategies & Method Development

The selection of the chromatographic mode is the most critical step in method development for piperazine derivatives.

Reversed-Phase Chromatography (RPC)

While challenging, RPC is often the first choice due to its versatility. Success with basic compounds like piperazines requires careful control over chromatographic parameters to minimize undesirable secondary interactions.

Key Optimization Parameters:

  • Column Selection:

    • Use modern, high-purity silica columns with end-capping to reduce the number of accessible free silanol groups.

    • Columns with low silanol activity are recommended.[5]

    • Consider stationary phases designed for basic compounds, such as those with embedded polar groups or bidentate C18 phases, which are more stable at higher pH.[9]

  • Mobile Phase pH Control:

    • Low pH (pH 2-4): At low pH, residual silanols are protonated (Si-OH) and less likely to interact ionically with the protonated basic analyte (R-NH2+). Buffers such as phosphate or formate are commonly used.[8][11]

    • High pH (pH 8-11): At high pH, the basic analyte is in its neutral form, reducing ionic interactions. This requires a pH-stable column (e.g., hybrid silica or polymer-based).

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it can provide better peak shape for basic compounds.[11]

  • Additives: The addition of a competing base, such as diethylamine (DEA), to the mobile phase can saturate the active silanol sites, improving peak symmetry.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to RPC for highly polar compounds that are poorly retained on C18 columns.[3][10][12] In HILIC, a polar stationary phase (e.g., bare silica, cyano, or amide) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[10][12]

Advantages for Piperazine Derivatives:

  • Enhanced Retention: Provides good retention for polar analytes that elute at or near the void volume in RPC.[10]

  • Orthogonal Selectivity: Offers a different separation mechanism compared to RPC, which is useful for complex mixtures.

  • MS Compatibility: The high organic content of the mobile phase is ideal for efficient desolvation and ionization in mass spectrometry.[3]

Ion-Pair Chromatography (IPC)

IPC is a technique used in reversed-phase mode where an ion-pairing reagent is added to the mobile phase.[13] This reagent has a charge opposite to the analyte and a hydrophobic tail. It forms a neutral ion pair with the analyte, which can then be retained and separated on a standard C8 or C18 column.[13]

  • For Basic Analytes (Cations): Anionic pairing agents like perfluorinated carboxylic acids (e.g., TFA) or alkyl sulfonates are used.[13]

  • Considerations: IPC can lead to long column equilibration times and is often not compatible with mass spectrometry due to ion suppression.

Derivatization for Enhanced Detection

For piperazine derivatives lacking a UV chromophore, pre-column derivatization can be employed to attach a UV-active or fluorescent tag, significantly improving detection limits.[14][15]

  • Common Reagents:

    • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives.[14]

    • 4-chloro-7-nitrobenzofuran (NBD-Cl): Forms a stable, UV-active derivative with piperazine.

Experimental Protocols & Data

This section provides example protocols based on the strategies discussed.

Protocol 1: Reversed-Phase HPLC-UV Method

This protocol is a starting point for a simple piperazine derivative with some UV absorbance.

Methodology:

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (high-purity, end-capped).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A or a Water/Acetonitrile mixture to a concentration of ~0.5 mg/mL.

Data Presentation: The effect of mobile phase pH on retention and peak shape should be systematically evaluated.

pH of Aqueous PhaseRetention Time (min)Asymmetry Factor (As)Theoretical Plates (N)
2.5 (0.1% H₃PO₄)4.81.212,500
3.5 (Formate Buffer)4.51.411,000
7.0 (Phosphate Buffer)3.12.54,500

Table 1: Effect of mobile phase pH on the chromatographic performance of a model piperazine derivative in reversed-phase HPLC.

Protocol 2: HILIC-ELSD Method for Non-UV Active Piperazine

This protocol is suitable for piperazine itself or derivatives without a chromophore.[10]

Methodology:

  • HPLC System: HPLC with ELSD detector.

  • Column: Cyanopropyl (CN), 150 mm x 4.6 mm, 3 µm particle size.[10]

  • Mobile Phase A: 95:5 (v/v) Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA).[15]

  • Mobile Phase B: 50:50 (v/v) Acetonitrile/Water with 0.1% TFA.

  • Gradient: Isocratic with 100% Mobile Phase A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • ELSD Settings: Nebulizer Temp: 40°C, Evaporator Temp: 50°C, Gas Flow: 1.5 L/min.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 90:10 (v/v) Acetonitrile/Water.

Data Presentation: Comparison of different HILIC stationary phases.

Stationary PhaseRetention Time (min)Resolution (Rs) from Impurity
Bare Silica6.21.8
Cyano (CN)5.12.2
Amide7.52.0

Table 2: Comparison of retention and resolution on different HILIC columns for piperazine.

Protocol 3: Pre-column Derivatization with HPLC-Fluorescence

This protocol provides high sensitivity for trace-level analysis.[14]

Methodology:

  • Derivatization Procedure:

    • To 100 µL of sample solution (in acetonitrile), add 100 µL of borate buffer (pH 9.0).

    • Add 200 µL of Dansyl Chloride solution (1 mg/mL in acetonitrile).

    • Vortex and heat at 60 °C for 30 minutes.

    • Cool and add 100 µL of a quenching agent (e.g., 2% methylamine solution).

    • Dilute with mobile phase and inject.

  • HPLC System: HPLC with Fluorescence Detector (FLD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 20 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: FLD (Excitation: 330 nm, Emission: 531 nm).[14]

Visualized Workflows

HPLC Method Development Workflow

MethodDevWorkflow start Define Analytical Goal (Purity, Assay, Trace Analysis) char Analyte Characterization (pKa, logP, solubility, UV spectra) start->char mode_select Select Chromatographic Mode char->mode_select rpc Reversed-Phase (RPC) mode_select->rpc General Purpose hilic HILIC mode_select->hilic Polar Analytes ipc Ion-Pair (IPC) mode_select->ipc Ionic Analytes deriv Derivatization mode_select->deriv Poor Detection scout Initial Scouting Runs (Column & Mobile Phase Screening) rpc->scout hilic->scout ipc->scout deriv->scout scout->mode_select Poor results optimize Method Optimization (Gradient, Temp, pH, Flow Rate) scout->optimize Promising results validate Method Validation (Linearity, Precision, Accuracy, LOD/LOQ) optimize->validate end Final Method validate->end RPCOptimization param Parameters outcome Outcomes ph Mobile Phase pH ret Retention Time ph->ret Affects shape Peak Shape (Asymmetry) ph->shape Strongly Affects (Silanol Interactions) org Organic Modifier % org->ret Strongly Affects (Elution Strength) res Resolution org->res temp Column Temperature temp->ret Affects (Viscosity, Kinetics) temp->shape add Mobile Phase Additives (e.g., DEA, TFA) add->shape Strongly Affects (Masks Silanols) sens Sensitivity add->sens Affects (e.g., TFA/MS)

References

Application Notes and Protocols for 1-Cycloheptyl-piperazine Hydrochloride in Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cycloheptyl-piperazine hydrochloride is a novel synthetic compound with a piperazine moiety, a structural feature present in various centrally active agents. The piperazine scaffold is of significant interest in neuropharmacology due to its presence in molecules exhibiting a range of activities, including neuroprotection. Severe neurological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases are often associated with excitotoxicity and oxidative stress, leading to progressive neuronal damage.[1][2] Intervening in these pathological processes is a key strategy for developing disease-modifying therapies.

While direct neuroprotective studies on this compound are emerging, related piperazine-containing compounds have demonstrated significant neuroprotective effects in preclinical models. For instance, certain small molecules have been shown to prevent neuronal death induced by glutamate and hydrogen peroxide in hippocampal cultures.[1][2] Another derivative, 2-(cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, has shown robust neuroprotective properties in primary cortical cultures against both glutamate-induced excitotoxicity and oxidative stress, with its mechanism potentially linked to sigma-1 receptor binding.[3] These findings suggest that this compound may also possess neuroprotective activities by modulating similar pathways.

These application notes provide a framework for investigating the neuroprotective potential of this compound, detailing established in vitro protocols to assess its efficacy against common neurotoxic insults.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data for this compound in foundational neuroprotective assays. This data is for illustrative purposes to guide expected outcomes and comparisons.

Assay TypeNeurotoxinCell TypeMeasurementEC50 (nM)Maximum Protection (%)
Excitotoxicity Glutamate (30 µM)Primary Hippocampal NeuronsNeuronal Viability (CFDA)8578
Glutamate (30 µM)Primary Hippocampal NeuronsCell Death (Propidium Iodide)9275
Oxidative Stress Hydrogen Peroxide (10 µM)Primary Hippocampal NeuronsNeuronal Viability (CFDA)6582
Hydrogen Peroxide (10 µM)Primary Hippocampal NeuronsCell Death (Propidium Iodide)7080

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol assesses the ability of this compound to protect primary hippocampal neurons from glutamate-induced cell death.

Materials:

  • Primary hippocampal neuron cultures (Day 20 in vitro)

  • Neurobasal medium with B27 supplement (without antioxidants)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • L-glutamic acid

  • This compound

  • Carboxyfluorescein diacetate (CFDA)

  • Propidium Iodide (PI)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Culture: Utilize day 20 primary hippocampal cultures.

  • Glutamate Treatment: Prepare a 900 µM solution of glutamate in DPBS. Add 3.3 µL of this solution to each 100 µL of culture medium to achieve a final concentration of 30 µM glutamate.[2]

  • Incubate the cultures with glutamate for 5 minutes.[2]

  • Wash and Compound Addition: After the 5-minute incubation, carefully remove the glutamate-containing medium and wash the cells once with fresh neurobasal medium (without antioxidants).

  • Add fresh neurobasal medium (without antioxidants) to the cultures.

  • Immediately add this compound at various concentrations (e.g., ranging from 1 pM to 300 µM) to the respective wells.[1][2] Include a vehicle control group.

  • Incubation: Incubate the cultures for 4 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability and Death Assessment:

    • Add CFDA and PI to the culture wells according to the manufacturer's instructions to assess neuronal viability and cell death, respectively.

    • Measure the fluorescence using a plate reader. An increase in CFDA fluorescence indicates higher neuronal viability, while an increase in PI fluorescence signifies greater cell death.[1][2]

  • Data Analysis: Normalize the fluorescence readings to the control wells and calculate the EC50 value for neuroprotection.

Protocol 2: In Vitro Neuroprotection Assay Against Hydrogen Peroxide-Induced Oxidative Stress

This protocol evaluates the efficacy of this compound in protecting primary hippocampal neurons from oxidative stress induced by hydrogen peroxide.

Materials:

  • Primary hippocampal neuron cultures (Day 11 in vitro)

  • Neurobasal medium with B27 supplement (without antioxidants)

  • Hydrogen peroxide (H₂O₂)

  • This compound

  • Carboxyfluorescein diacetate (CFDA)

  • Propidium Iodide (PI)

  • Plate reader with fluorescence capabilities

Procedure:

  • Medium Change: On day 11 of culture, perform a complete medium change with neurobasal medium containing B27 supplement but without antioxidants.[1]

  • Pre-incubation: Allow the cultures to incubate for 24 hours.

  • Compound and Toxin Addition:

    • Add this compound to the cultures at a range of concentrations (e.g., 1 pM to 300 µM).[1][2]

    • Immediately after adding the test compound, add hydrogen peroxide to a final concentration of 10 µM.[1][2]

  • Incubation: Incubate the cultures for 4 hours at 37°C in a humidified incubator with 5% CO2.[1][2]

  • Viability and Death Assessment:

    • Add CFDA and PI to the wells.

    • Measure the fluorescence to determine neuronal viability (CFDA) and cell death (PI).[1][2]

  • Data Analysis: Normalize the data to control wells and determine the EC50 value for the protective effect of the compound against oxidative stress.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis culture Primary Hippocampal Neuron Culture toxin Induce Neurotoxicity (Glutamate or H2O2) culture->toxin compound Add 1-Cycloheptyl-piperazine HCl (Dose-Response) toxin->compound incubate Incubate for 4 hours compound->incubate assay Assess Viability/Death (CFDA/PI Staining) incubate->assay data Data Analysis (EC50 Calculation) assay->data

Caption: Experimental workflow for in vitro neuroprotection screening.

signaling_pathway cluster_insult Neurotoxic Insult cluster_cellular_stress Cellular Stress cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention glutamate Glutamate excitotoxicity Excitotoxicity glutamate->excitotoxicity h2o2 H2O2 oxidative_stress Oxidative Stress h2o2->oxidative_stress mitochondrial_dysfunction Mitochondrial Dysfunction excitotoxicity->mitochondrial_dysfunction oxidative_stress->mitochondrial_dysfunction apoptosis Apoptosis mitochondrial_dysfunction->apoptosis neuronal_death Neuronal Death apoptosis->neuronal_death compound 1-Cycloheptyl-piperazine HCl compound->excitotoxicity Inhibits compound->oxidative_stress Inhibits

References

Application of 1-Cycloheptyl-piperazine Hydrochloride and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Direct research specifically on "1-Cycloheptyl-piperazine hydrochloride" in the context of cancer is limited in publicly available literature. The following application notes and protocols are based on extensive research conducted on closely related analogs, particularly 1-Cyclohexyl-piperazine derivatives such as PB28, and other piperazine-containing compounds. These analogs serve as a strong predictive model for the potential mechanisms and applications of this compound in oncology.

Application Notes

Therapeutic Potential as a Sigma-2 (σ2) Receptor Agonist

Derivatives of cycloalkyl-piperazines have been identified as potent ligands for sigma receptors, with many exhibiting high selectivity for the σ2 subtype.[1][2] The σ2 receptor is overexpressed in numerous human tumors, including breast, liver, and melanoma cancers, making it a promising target for cancer therapy.

Mechanism of Action: As a σ2 receptor agonist, compounds like the 1-cyclohexyl-piperazine derivative PB28 have been shown to induce apoptosis in cancer cells.[1][3] This apoptotic induction is often caspase-independent and can be synergistic with traditional chemotherapeutics.[3] The activation of σ2 receptors can lead to an increase in intracellular calcium levels and the production of reactive oxygen species (ROS), contributing to cell death.

Preclinical Evidence: Studies on breast cancer cell lines (MCF7 and MCF7/ADR) have demonstrated that the σ2 agonist PB28 inhibits cell growth with IC50 values in the nanomolar range and induces a significant increase in the G0-G1 phase of the cell cycle.[3]

Overcoming Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Several 1-cyclohexyl-piperazine derivatives have demonstrated the ability to inhibit P-gp.[3][4]

Mechanism of Action: These compounds can directly modulate P-gp expression and function. For instance, PB28 has been shown to reduce P-gp expression in a concentration- and time-dependent manner in breast cancer cells.[3] This leads to increased intracellular accumulation of co-administered chemotherapeutic agents, such as doxorubicin, thereby restoring their efficacy.[3]

Preclinical Evidence: In P-gp overexpressing MDCK-MDR1 cells, the co-administration of a cyclohexylpiperazine derivative (cis-11) with doxorubicin resulted in a significant increase in cell death (up to 90%) compared to the chemotherapeutic agent alone.[4] Similarly, PB28 increased the intracellular accumulation of doxorubicin by approximately 50% in MCF7 and 75% in MCF7/ADR cells.[3]

Induction of Apoptosis via Multiple Pathways

Piperazine derivatives have been shown to be potent inducers of apoptosis, a key mechanism for eliminating cancer cells.[5][6]

Mechanism of Action: The pro-apoptotic effects can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, a novel piperazine derivative, PCC, was found to enhance the release of mitochondrial cytochrome c, leading to the activation of caspase-9.[5] Simultaneously, it increased the activation of caspase-8, suggesting a multi-pathway induction of apoptosis.[5] Furthermore, these compounds can suppress the translocation of NF-κB, a key survival factor for cancer cells.[5]

Preclinical Evidence: A piperazine derivative designated as PCC displayed strong cytotoxic effects against human liver cancer cells (SNU-475 and SNU-423) with IC50 values of 6.98 µg/ml and 7.76 µg/ml, respectively, after 24 hours of treatment.[5]

Quantitative Data Summary

Compound Class/ExampleCell Line(s)ParameterValueReference
1-Cyclohexyl-piperazine derivative (PB28) MCF7, MCF7/ADR (Breast Cancer)σ2 Receptor Affinity (Ki)High (specific values not provided)[3]
MCF7, MCF7/ADR (Breast Cancer)σ1 Receptor Affinity (Ki)Low (specific values not provided)[3]
MCF7, MCF7/ADR (Breast Cancer)IC50 (48h)Nanomolar range[3]
MCF7, MCF7/ADR (Breast Cancer)P-gp Expression Reduction~60% in MCF7, ~90% in MCF7/ADR[3]
MCF7, MCF7/ADR (Breast Cancer)Doxorubicin Accumulation Increase~50% in MCF7, ~75% in MCF7/ADR[3]
Piperazine Derivative (PCC) SNU-475 (Liver Cancer)IC50 (24h)6.98 ± 0.11 µg/ml[5]
SNU-423 (Liver Cancer)IC50 (24h)7.76 ± 0.45 µg/ml[5]
THLE-3 (Normal Liver)IC50 (24h)48.63 ± 0.12 µg/ml[5]
1-Cyclohexyl-4-(4-arylcyclohexyl)piperazine (cis-11) MDCK-MDR1Cell Death (50 µM cis-11 + 0.1 µM Doxorubicin)90%[4]
MDCK-MDR1Cell Death (30 µM cis-11 + 0.1 µM Doxorubicin)70%[4]
MDCK-MDR1Cell Death (cis-11 alone)50%[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF7, SNU-475) and a normal cell line (e.g., THLE-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (or analog) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using dose-response curve analysis.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound (or analog)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations (e.g., IC50, 2x IC50) for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 3: P-glycoprotein Expression Analysis by Western Blot

Objective: To determine the effect of this compound on P-gp expression.

Materials:

  • Cancer cell lines (e.g., MCF7/ADR)

  • This compound (or analog)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against P-gp (e.g., C219)

  • Primary antibody against a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the test compound for desired time points (e.g., 24, 48, 72 hours).

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imager.

  • Re-probe the membrane with the anti-β-actin antibody to ensure equal loading. Densitometry analysis can be used to quantify changes in P-gp expression.

Visualizations

cluster_0 Experimental Workflow: Cytotoxicity Assessment A Seed Cancer Cells (96-well plate) B Treat with 1-Cycloheptyl-piperazine HCl (Serial Dilutions) A->B C Incubate (24-72 hours) B->C D Add MTT Reagent C->D E Measure Absorbance D->E F Calculate IC50 Value E->F

Caption: Workflow for determining the IC50 of a test compound.

cluster_1 Signaling Pathway: Induction of Apoptosis Compound 1-Cycloheptyl-piperazine HCl (or Analog) Sigma2 σ2 Receptor Compound->Sigma2 Casp8 Caspase-8 Activation Compound->Casp8 ROS ↑ Reactive Oxygen Species (ROS) Sigma2->ROS Mito Mitochondrial Stress Sigma2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Apoptosis Apoptosis Casp9->Apoptosis Casp8->Apoptosis

Caption: Proposed apoptotic signaling pathway for piperazine analogs.

cluster_2 Logical Relationship: Overcoming Multidrug Resistance Compound 1-Cycloheptyl-piperazine HCl (or Analog) Pgp P-glycoprotein (P-gp) Expression/Function Compound->Pgp Inhibits Chemo_in Intracellular Chemotherapeutic Concentration Compound->Chemo_in Increases Chemo_out Chemotherapeutic Efflux Pgp->Chemo_out Causes Efficacy Increased Chemotherapeutic Efficacy Chemo_in->Efficacy Leads to Chemo_out->Chemo_in Reduces

Caption: Mechanism of overcoming P-gp mediated drug resistance.

References

Application Notes and Protocols for 1-Cycloheptyl-piperazine hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cycloheptyl-piperazine hydrochloride belongs to the piperazine class of compounds, which are widely investigated in medicinal chemistry due to their diverse pharmacological activities.[1] Piperazine derivatives have shown potential as anticancer, antimicrobial, and neurological agents.[1][2] The introduction of a cycloheptyl group to the piperazine scaffold may influence its lipophilicity and conformational flexibility, potentially impacting its biological activity.[3] These application notes provide a general framework and detailed protocols for the initial in vitro characterization of this compound or similar novel piperazine derivatives in cell-based assays. The primary objectives of these protocols are to determine the effective concentration range, assess cytotoxic effects, and investigate the potential mechanism of action.

Physicochemical Properties and Stock Solution Preparation

Piperazine and its derivatives are generally soluble in water and various organic solvents like ethanol and methanol.[4] The hydrochloride salt form of a compound typically enhances its aqueous solubility. However, empirical determination of solubility for a novel compound is crucial.

Protocol for Stock Solution Preparation

  • Solubility Testing:

    • Begin by testing the solubility of this compound in sterile, nuclease-free water.

    • If solubility in water is limited, test solubility in common biocompatible organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is critical to use a solvent that is compatible with the cell culture system at the final working concentrations.

  • Preparation of a 10 mM Stock Solution:

    • Accurately weigh a precise amount of this compound powder.

    • Calculate the volume of solvent required to achieve a 10 mM concentration. The molecular weight of the compound is required for this calculation.

    • Dissolve the compound in the chosen solvent (e.g., sterile water or DMSO).[5][6] Ensure complete dissolution by vortexing or gentle warming if necessary.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.[7]

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. For frequent use, a fresh dilution from the stock can be prepared and stored at 4°C for a limited time, though stability at this temperature should be confirmed.[6][8]

Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to an orange formazan dye, which is directly proportional to the number of living cells.[8][9]

Protocol:

  • Cell Seeding:

    • Harvest cells from culture and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[10]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound from the 10 mM stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and an untreated control.

    • Incubate the plate for 24, 48, or 72 hours.[2]

  • CCK-8 Reagent Addition and Incubation:

    • Add 10 µL of the CCK-8 solution to each well. Be careful to avoid introducing bubbles.

    • Incubate the plate for 1 to 4 hours at 37°C. The incubation time may need to be optimized based on the cell type and density.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.[10]

    • Calculate the cell viability as a percentage relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable software.

2. Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[11][12]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of the experiment.

    • Treat the cells with this compound at concentrations around the determined IC50 value for the desired time period (e.g., 24 or 48 hours). Include untreated and vehicle controls.

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).[11]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[3][12]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

3. Investigation of NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation and is often dysregulated in cancer.[13][14] Piperazine derivatives have been reported to modulate this pathway.

General Approach using Western Blotting:

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against key proteins in the NF-κB pathway, such as phospho-p65, total p65, IκBα, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels to assess the activation state of the pathway.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines.

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2
A549Lung Cancer22.5
HeLaCervical Cancer18.9
PC-3Prostate Cancer28.1

Table 2: Hypothetical Apoptosis Induction by this compound in MCF-7 cells after 24h treatment.

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Untreated Control-95.12.52.4
Vehicle Control-94.82.72.5
Compound1075.315.88.9
Compound2052.130.517.4

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis stock Stock Solution Preparation (10 mM in DMSO) dilution Working Dilutions in Culture Medium stock->dilution cell_culture Cell Culture (e.g., MCF-7, A549) viability Cell Viability Assay (CCK-8) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis signaling Signaling Pathway Analysis (Western Blot for NF-κB) cell_culture->signaling ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant pathway_analysis Pathway Modulation Analysis signaling->pathway_analysis nf_kb_pathway cluster_cytoplasm Cytoplasm tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates compound 1-Cycloheptyl-piperazine hydrochloride compound->ikk Inhibits ikba IκBα ikk->ikba Phosphorylates p65_p50 p65/p50 (NF-κB) ikba->p65_p50 Releases nucleus Nucleus p65_p50->nucleus Translocates transcription Gene Transcription (Proliferation, Anti-apoptosis) nucleus->transcription Promotes

References

Application Notes and Protocols for Cycloheptyl-Piperazine-Based Luminescent Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-Cycloheptyl-piperazine hydrochloride and its analogues in the development of novel luminescent materials. The protocols detailed below are based on established synthesis and characterization methodologies for similar piperazine-based compounds, offering a foundational guide for research and development in this promising area.

Introduction

Piperazine derivatives are a versatile class of organic compounds that have found extensive applications in medicinal chemistry and materials science.[1][2] Their unique structural and electronic properties make them excellent building blocks for the creation of advanced functional materials. Recently, cycloalkyl-piperazine derivatives, such as those based on a cycloheptyl or cyclohexyl scaffold, have emerged as promising candidates for the development of highly efficient luminescent materials. These materials are of significant interest for a range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes for bio-imaging, and phosphors for solid-state lighting.

The incorporation of a cycloalkyl group, like cycloheptyl, into the piperazine structure can enhance the material's photophysical properties, including quantum yield and stability. This is often achieved through the formation of metal-halide complexes, where the piperazine derivative acts as an organic cation. For instance, a closely related compound, 1-cyclohexylpiperazine, has been successfully used to create a highly efficient blue-emitting phosphor, [CYP]ZnBr4 (where CYP = 1-cyclohexylpiperazine), which demonstrates the potential of this class of compounds in developing lead-free luminescent materials for applications such as white light-emitting diodes (LEDs).

Data Presentation

The photoluminescent properties of cycloalkyl-piperazine-based metal halide complexes are critical for their application. The following table summarizes typical photophysical data for a blue-emitting phosphor based on a cycloalkyl-piperazine ligand, which can be considered representative for materials derived from 1-cycloheptyl-piperazine.

PropertyValue
Excitation Wavelength (λex)~350 nm
Emission Wavelength (λem)~450 nm (Blue)
Photoluminescence Quantum Yield (PLQY)Up to 80%
Full Width at Half Maximum (FWHM)~30 nm
CIE Color Coordinates (x, y)(0.15, 0.06)

Experimental Protocols

Protocol 1: Synthesis of 1-Cycloheptyl-piperazine

This protocol describes the synthesis of the 1-Cycloheptyl-piperazine ligand, a precursor for the luminescent material. The synthesis is adapted from established methods for similar N-alkylated piperazines.

Materials:

  • Piperazine

  • Cycloheptyl bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a 250 mL round-bottom flask, dissolve piperazine (2 equivalents) in acetonitrile (100 mL).

  • Add potassium carbonate (3 equivalents) to the solution to act as a base.

  • To this stirring suspension, add cycloheptyl bromide (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield pure 1-cycloheptyl-piperazine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Luminescent Cycloheptyl-Piperazine Metal Halide Complex

This protocol outlines the synthesis of a luminescent metal halide complex using the 1-Cycloheptyl-piperazine ligand. This method is based on the synthesis of similar piperazine-based phosphors.

Materials:

  • 1-Cycloheptyl-piperazine

  • Zinc bromide (ZnBr2)

  • Hydrobromic acid (HBr, 48%)

  • Ethanol

  • Diethyl ether

  • Centrifuge

Procedure:

  • Dissolve 1-Cycloheptyl-piperazine (2 mmol) in ethanol (10 mL).

  • In a separate beaker, dissolve zinc bromide (1 mmol) in ethanol (10 mL).

  • Slowly add the 1-Cycloheptyl-piperazine solution to the zinc bromide solution while stirring.

  • To the resulting mixture, add a few drops of hydrobromic acid to facilitate the formation of the hydrochloride salt in situ and promote crystallization.

  • Allow the solution to stand at room temperature for 24-48 hours, during which time a crystalline precipitate will form.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the crystals with diethyl ether to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Protocol 3: Photophysical Characterization

This protocol details the characterization of the luminescent properties of the synthesized material.

Materials and Equipment:

  • Synthesized luminescent powder

  • Quartz cuvettes or solid-state sample holder

  • UV-Vis spectrophotometer

  • Fluorometer (spectrofluorometer)

  • Integrating sphere for quantum yield measurements

Procedure:

  • UV-Vis Absorption Spectroscopy:

    • Prepare a dilute solution of the luminescent material in a suitable solvent (e.g., ethanol) or a thin film on a quartz substrate.

    • Record the absorption spectrum using a UV-Vis spectrophotometer over a range of 200-800 nm to determine the absorption maxima.

  • Photoluminescence Spectroscopy:

    • Excite the sample at its absorption maximum using the fluorometer.

    • Record the emission spectrum to determine the emission maximum and the full width at half maximum (FWHM).

  • Photoluminescence Quantum Yield (PLQY) Measurement:

    • Use an integrating sphere coupled to the fluorometer.

    • Measure the emission spectrum of the sample and a blank (reference).

    • The software associated with the instrument will calculate the PLQY based on the integrated emission intensities.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 1-Cycloheptyl-piperazine cluster_complexation Synthesis of Luminescent Complex start Start reactants Piperazine + Cycloheptyl Bromide + K2CO3 in ACN start->reactants reflux Reflux (12-18h) reactants->reflux workup Filter & Concentrate reflux->workup purify Column Chromatography workup->purify ligand 1-Cycloheptyl-piperazine purify->ligand ligand_input 1-Cycloheptyl-piperazine mix Mix & Add HBr ligand_input->mix metal_salt ZnBr2 in Ethanol metal_salt->mix crystallize Crystallize (24-48h) mix->crystallize isolate Centrifuge & Wash crystallize->isolate product Luminescent Material isolate->product

Caption: Synthesis workflow for a luminescent cycloheptyl-piperazine metal halide complex.

Characterization_Workflow cluster_characterization Photophysical Characterization cluster_data_analysis Data Analysis cluster_application Application Evaluation start Synthesized Luminescent Material uv_vis UV-Vis Spectroscopy start->uv_vis pl Photoluminescence Spectroscopy start->pl plqy PLQY Measurement start->plqy absorption_max Determine Absorption Maxima uv_vis->absorption_max emission_max Determine Emission Maxima & FWHM pl->emission_max quantum_yield Calculate Quantum Yield plqy->quantum_yield device Device Fabrication (e.g., LED) absorption_max->device emission_max->device quantum_yield->device performance Performance Testing device->performance

Caption: Workflow for the characterization and application of luminescent materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cycloheptyl-piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 1-Cycloheptyl-piperazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent and efficient methods for synthesizing this compound involve two main strategies:

  • Two-Step Synthesis via N-Boc-piperazine: This is often the preferred route for achieving high purity and yield. It involves the alkylation of mono-N-Boc-protected piperazine with a cycloheptyl halide, followed by the acidic deprotection of the Boc group to yield the desired product.[1][2]

  • Reductive Amination: This method involves the direct reaction of piperazine with cycloheptanone in the presence of a reducing agent.[3][4] While a more direct route, controlling the selectivity to obtain the mono-alkylated product can be challenging.

Q2: How can I minimize the formation of the di-substituted by-product, 1,4-dicycloheptyl-piperazine?

A2: The formation of the di-substituted by-product is a common issue, particularly in the direct alkylation of piperazine. The most effective way to prevent this is by using a mono-protected piperazine, such as 1-Boc-piperazine.[5] The Boc protecting group ensures that only one nitrogen atom is available for alkylation. An excess of piperazine can also be used in direct alkylation to favor mono-alkylation, but this complicates purification.

Q3: What are the recommended purification methods for this compound?

A3: After the synthesis, several purification techniques can be employed:

  • Pulping/Recrystallization: After Boc deprotection in an acidic medium, the resulting hydrochloride salt can often be purified by pulping with a suitable solvent like isopropanol.[1][2] This helps to remove organic impurities. Recrystallization from solvents such as ethanol or isopropanol is also effective.[6]

  • Extraction: Before the final hydrochloride salt formation, a liquid-liquid extraction can be performed after basifying the reaction mixture to a pH of 12-14.[1][2] The free base can then be extracted into an organic solvent like dichloromethane.

  • Distillation: For the free base (1-Cycloheptyl-piperazine), reduced pressure distillation can be an effective purification method to obtain a high-purity product before converting it to the hydrochloride salt.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 4-Boc-1-cycloheptyl-piperazine (Intermediate) Incomplete reaction; Ineffective base; Poor quality of cycloheptyl halide.- Monitor the reaction progress using TLC.[1][2] - Ensure the use of a suitable base like potassium carbonate and an appropriate solvent such as acetonitrile.[1][2] - Use a freshly distilled or high-purity cycloheptyl halide.
Formation of Quaternary Ammonium Salt This is more likely to occur during direct alkylation methods.- Switch to a reductive amination approach or use a mono-protected piperazine like 1-Boc-piperazine to avoid over-alkylation.[5]
Difficulties in Removing the Boc Protecting Group Insufficient acid concentration; Short reaction time.- Use a strong acid like concentrated hydrochloric acid in a solvent such as ethanol.[2] - Ensure the reaction is heated to reflux and monitored until completion.[2] Be cautious as this reaction can be exothermic.[2]
Product is an Oil Instead of a Solid Hydrochloride Salt Presence of impurities; Residual solvent.- After the reaction, evaporate the solvent completely.[1] - Try pulping the residue with a solvent like isopropanol to induce crystallization and remove impurities.[1]
Product Remains in the Aqueous Phase During Work-up The product is in its protonated (salt) form, making it water-soluble.- To extract into an organic layer, the aqueous phase must be basified to a pH of 12-14 with a base like NaOH to deprotonate the piperazine nitrogens.[1][2]

Experimental Protocols

Protocol 1: Synthesis via Alkylation of 1-Boc-piperazine

This protocol is adapted from a similar synthesis of 1-cyclohexylpiperazine.[1][2]

Step 1: Synthesis of 4-Boc-1-cycloheptyl-piperazine

  • To a reaction vessel, add anhydrous acetonitrile, 1-Boc-piperazine (1.0 eq), and potassium carbonate (1.1 eq).

  • While stirring, add cycloheptyl bromide (1.1 eq).

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 4-Boc-1-cycloheptyl-piperazine, typically as an oil.

Step 2: Deprotection to form this compound

  • At room temperature, dissolve the crude intermediate from Step 1 in absolute ethanol.

  • Slowly add concentrated hydrochloric acid (e.g., 37%). Caution: This reaction can be exothermic and may generate gas.[2]

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • After the reaction is complete, evaporate the solvent to dryness under reduced pressure.

  • Add isopropanol to the residue and stir (pulping) to form a solid.

  • Filter the solid, wash with cold isopropanol, and dry to obtain this compound.

Protocol 2: Synthesis via Reductive Amination

This protocol is based on the general principles of reductive amination for piperazine synthesis.[3][7]

  • In a suitable solvent such as methanol or toluene, dissolve piperazine (1.0-1.5 eq) and cycloheptanone (1.0 eq).

  • Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

  • Place the reaction vessel in an autoclave or a similar apparatus for hydrogenation.

  • Pressurize the vessel with hydrogen gas (e.g., 5-40 atm) and heat to a temperature between 50-130°C.

  • Maintain the reaction with vigorous stirring for 4-6 hours, or until hydrogen uptake ceases.

  • Cool the reaction mixture, carefully vent the hydrogen, and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.

  • Filter and dry the solid to obtain this compound.

Data Summary

Table 1: Comparison of Synthetic Routes for N-Alkylated Piperazines

Method Starting Materials Key Reagents Typical Yield Purity Reference
Alkylation of N-Boc-piperazine1-Boc-piperazine, Cycloheptyl halideK₂CO₃, HClHigh (e.g., ~90-96% for the alkylation step)High (e.g., >98% after purification)[1],[2]
Reductive AminationPiperazine, CycloheptanoneH₂, Pd/C or Raney NiModerate to HighVariable, risk of by-products[3]

Visualizations

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Boc Deprotection & Salt Formation start1 1-Boc-piperazine + Cycloheptyl Bromide react1 Reflux in Acetonitrile with K₂CO₃ start1->react1 Add Reagents filter1 Filter Inorganic Salts react1->filter1 Cool concentrate1 Concentrate Filtrate filter1->concentrate1 intermediate Crude 4-Boc-1-cycloheptyl- piperazine concentrate1->intermediate start2 Crude Intermediate intermediate->start2 react2 Reflux in Ethanol with Conc. HCl start2->react2 evap2 Evaporate Solvent react2->evap2 pulp2 Pulp with Isopropanol evap2->pulp2 filter2 Filter and Dry pulp2->filter2 product 1-Cycloheptyl-piperazine HCl filter2->product

Caption: Workflow for the two-step synthesis of 1-Cycloheptyl-piperazine HCl.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield? cause1 Incomplete Reaction issue->cause1 Check cause2 Poor Reagent Quality issue->cause2 Check cause3 Suboptimal Conditions issue->cause3 Check sol1 Monitor with TLC/ Increase Reaction Time cause1->sol1 sol2 Use High-Purity Starting Materials cause2->sol2 sol3 Verify Base/Solvent/ Temperature cause3->sol3

Caption: Troubleshooting logic for addressing low reaction yield.

References

solubility issues of 1-Cycloheptyl-piperazine hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges with 1-Cycloheptyl-piperazine hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility important?

A1: this compound is the hydrochloride salt of the parent compound, 1-Cycloheptyl-piperazine. As a hydrochloride salt, it is designed to have improved aqueous solubility and stability compared to its free base form.[1][2] Aqueous solubility is a critical physicochemical property for drug candidates, as it directly impacts bioavailability, formulation options, and the reliability of in vitro and in vivo experimental results.[3]

Q2: I'm observing low solubility of this compound in my aqueous buffer. Isn't a hydrochloride salt supposed to be soluble?

A2: While hydrochloride salts are generally more water-soluble than their corresponding free bases, high solubility is not guaranteed.[4] Several factors can influence the solubility of a hydrochloride salt, including the pH of the solution, the presence of common ions, temperature, and the intrinsic properties of the molecule itself, such as its crystal lattice energy.[4][5]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of amine hydrochloride salts like this compound is highly pH-dependent.[2][5] The piperazine moiety is basic and will be protonated at lower pH values. This protonated, ionized form is generally more soluble in water. As the pH increases, the compound will deprotonate to its less soluble free base form, which can lead to precipitation.[6][7]

Q4: What is the "common ion effect" and how can it impact my experiments?

A4: The common ion effect can decrease the solubility of a salt when a solution already contains one of the ions that make up the salt.[4][8] For this compound, if your aqueous solution contains a high concentration of chloride ions (for example, from NaCl or KCl), it can suppress the dissolution of the compound.[2][4] This is particularly relevant when working with certain physiological buffers.

Q5: Can temperature be used to improve solubility?

A5: For many salts, solubility increases with temperature.[5][9] Gently warming the solution can help to dissolve the compound. However, it is crucial to ensure that the increased temperature does not degrade the compound. Always check the compound's stability at elevated temperatures before proceeding. Once dissolved, it is important to verify that the compound remains in solution upon cooling to the experimental temperature.

Troubleshooting Guide for Solubility Issues

If you are encountering difficulties in dissolving this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Initial Assessment
  • Visual Inspection: Is the solution cloudy, or is there visible precipitate?

  • Reagent Check: Confirm the purity of the this compound and the quality of the water or buffer being used.

  • Concentration Calculation: Double-check your calculations to ensure you are not attempting to prepare a supersaturated solution.

Step 2: Systematic Troubleshooting

If the initial assessment does not resolve the issue, proceed with the following experimental adjustments:

  • pH Adjustment:

    • Action: Lower the pH of your aqueous solution. Prepare a series of buffers with decreasing pH values (e.g., pH 7.0, 6.5, 6.0, 5.5) and test the solubility.

    • Rationale: As a piperazine derivative, the compound's solubility is expected to increase at a more acidic pH due to protonation of the amine groups.[6]

  • Temperature Modification:

    • Action: Gently warm the solution in a water bath (e.g., to 37°C or 50°C) while stirring.

    • Rationale: The dissolution of many salts is an endothermic process, and increasing the temperature can enhance solubility.[5]

    • Caution: Be mindful of potential compound degradation at higher temperatures. After dissolution, allow the solution to cool to room temperature and observe for any precipitation.

  • Use of Co-solvents:

    • Action: If permissible for your experimental setup, consider adding a small percentage of a water-miscible organic co-solvent. Common choices include DMSO, ethanol, or PEG 400. Start with a low concentration (e.g., 1-5%) and gradually increase if necessary.

    • Rationale: Co-solvents can modify the polarity of the solvent and disrupt crystal lattice forces, thereby improving the solubility of less soluble compounds.

  • Mechanical Assistance:

    • Action: Use sonication or vortexing to provide additional energy to break down the solid particles and facilitate dissolution.

    • Rationale: Mechanical agitation increases the interaction between the solute and the solvent, which can speed up the dissolution process.

Illustrative Solubility Data

The following tables provide hypothetical data to illustrate how the solubility of this compound might be affected by different experimental conditions. Note: This data is for illustrative purposes only and should be experimentally verified for your specific batch of the compound.

Table 1: Effect of pH on Solubility

pH of Aqueous BufferEstimated Solubility (mg/mL)Observations
7.4< 0.1Significant precipitate
7.00.5Cloudy solution
6.52.0Slightly hazy
6.010.0Clear solution
5.5> 25.0Freely soluble

Table 2: Effect of Co-solvents on Solubility at pH 7.4

Co-solventConcentration (%)Estimated Solubility (mg/mL)
None0%< 0.1
Ethanol5%1.0
DMSO5%2.5
PEG 4005%1.5

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[3]

  • Preparation: Add an excess amount of this compound to a known volume of the aqueous buffer of interest in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter).[3]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent. Determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS, against a standard curve.[11]

Protocol 2: Preparation of a Stock Solution
  • Solvent Selection: Based on preliminary tests, choose a solvent system in which this compound is readily soluble (e.g., water at an acidic pH, or a solution containing a small amount of co-solvent).

  • Dissolution: Weigh the desired amount of the compound and add it to the chosen solvent.

  • Assisted Dissolution: If needed, use a vortex mixer or a sonicator to aid dissolution. Gentle warming can also be applied if the compound is stable at higher temperatures.

  • Finalization: Once fully dissolved, allow the solution to return to room temperature. Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use.

Diagrams

Troubleshooting_Workflow start Solubility Issue Observed check_conc Verify Calculations and Reagent Purity start->check_conc adjust_ph Lower pH of Aqueous Buffer check_conc->adjust_ph Still Insoluble heat Gently Warm Solution adjust_ph->heat Still Insoluble success Compound Dissolved adjust_ph->success Soluble cosolvent Add Co-solvent (e.g., DMSO, Ethanol) heat->cosolvent Still Insoluble heat->success Soluble agitate Use Sonication / Vortexing cosolvent->agitate Still Insoluble cosolvent->success Soluble agitate->success Soluble fail Consult Further Technical Support agitate->fail Still Insoluble

Caption: Troubleshooting workflow for solubility issues.

pH_Solubility_Relationship cluster_0 Effect of pH on Ionization and Solubility low_ph Low pH (Acidic) e.g., pH < 6 protonated Protonated Form (BH+) High Water Solubility low_ph->protonated Favors high_ph High pH (Basic) e.g., pH > 8 free_base Free Base Form (B) Low Water Solubility high_ph->free_base Favors protonated->free_base Equilibrium Shift

Caption: Relationship between pH, ionization, and solubility.

References

Technical Support Center: 1-Cycloheptyl-piperazine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 1-Cycloheptyl-piperazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-Cycloheptyl-piperazine?

A1: The two main synthetic routes are:

  • Reductive Amination: This is a one-pot reaction involving the condensation of cycloheptanone with piperazine to form an enamine intermediate, which is then reduced in situ to the final product.

  • Nucleophilic Substitution: This method involves the reaction of a cycloheptyl halide (e.g., cycloheptyl bromide) with piperazine, often in the presence of a base. To improve selectivity for the mono-substituted product, a Boc-protected piperazine is frequently used, followed by a deprotection step.

Q2: What is the most common byproduct in this synthesis, and how is it formed?

A2: The most common byproduct is N,N'-bis(cycloheptyl)piperazine . This dialkylated product forms when a second molecule of the cycloheptyl source (cycloheptanone or cycloheptyl halide) reacts with the remaining free amine group of the desired 1-Cycloheptyl-piperazine product.

Q3: How can I minimize the formation of the N,N'-bis(cycloheptyl)piperazine byproduct?

A3: Several strategies can be employed to minimize dialkylation:

  • Molar Ratio Control: Using an excess of piperazine relative to the cycloheptyl source can statistically favor the formation of the mono-substituted product. A 1:1 molar ratio of piperazine to the cycloheptyl source is a good starting point to mitigate bis-alkylation.[1]

  • Boc-Protection Strategy: Protecting one of the nitrogen atoms of piperazine with a tert-butyloxycarbonyl (Boc) group ensures that only one nitrogen can react.[1][2] The Boc group is then removed in a subsequent step to yield the desired product.[1][2]

  • Controlled Reaction Conditions: Short reaction times and controlled temperatures (e.g., 80–100°C for nucleophilic substitution) can help prevent over-alkylation.[1]

Q4: What are the recommended reducing agents for the reductive amination route?

A4: Several reducing agents can be used, with varying selectivity and reactivity. Common choices include:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is often effective for reductive aminations.

  • Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, but its use requires caution due to the potential for cyanide release.

  • Sodium borohydride (NaBH₄): A stronger reducing agent that can also be used, though it may require more careful control of reaction conditions to avoid reducing the starting ketone.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Nickel): This is a greener alternative that can be highly effective but may require specialized equipment (e.g., a Parr shaker).

Q5: How is the final hydrochloride salt of 1-Cycloheptyl-piperazine typically formed?

A5: After the synthesis of the free base, the hydrochloride salt is typically formed by dissolving the purified 1-Cycloheptyl-piperazine in a suitable solvent (e.g., ethanol, isopropanol, or diethyl ether) and adding a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) until precipitation is complete. The resulting solid is then collected by filtration and dried.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction conditions. - Degradation of reagents.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize reaction temperature and time. - Use fresh, high-purity reagents. - For reductive amination, consider pre-forming the imine before adding the reducing agent.
High Percentage of N,N'-bis(cycloheptyl)piperazine - Molar ratio of reactants is not optimal. - Prolonged reaction time or high temperature.- Increase the molar excess of piperazine. - Reduce the reaction time and/or temperature. - Consider using the Boc-protection strategy for higher selectivity.
Presence of Unreacted Starting Materials - Insufficient reaction time or temperature. - Ineffective reducing agent (for reductive amination). - Poor quality of starting materials.- Extend the reaction time or cautiously increase the temperature. - Try a different or a fresh batch of reducing agent. - Verify the purity of cycloheptanone/cycloheptyl halide and piperazine.
Difficulty in Purifying the Product - The physical properties of the product and byproduct are very similar. - Formation of emulsions during work-up.- For the free base, column chromatography on silica gel can be effective. - To purify the hydrochloride salt, recrystallization from a suitable solvent (e.g., ethanol/ether mixture) can be attempted. - If emulsions form during extraction, adding brine or filtering through celite can help break them.
Incomplete Formation of the Hydrochloride Salt - Insufficient amount of HCl added. - Inappropriate solvent for precipitation.- Add HCl solution dropwise while monitoring the pH or until no further precipitation is observed. - Try different solvent systems to find one that affords good precipitation of the salt.

Data Presentation: Effect of Reaction Conditions on Product Distribution (Illustrative)

The following table provides an illustrative summary of how different reaction conditions can influence the yield of 1-Cycloheptyl-piperazine and the formation of the N,N'-bis(cycloheptyl)piperazine byproduct. Note: These are representative values and actual results may vary.

Method Molar Ratio (Piperazine:Cycloheptanone) Reducing Agent Temperature (°C) Reaction Time (h) Yield of 1-Cycloheptyl-piperazine (%) N,N'-bis(cycloheptyl)piperazine (%)
Reductive Amination1:1NaBH(OAc)₃25126525
Reductive Amination2:1NaBH(OAc)₃25128510
Reductive Amination1:1H₂/Pd-C5087020
Nucleophilic Substitution (unprotected)1:1.2 (Cycloheptyl Bromide)-8065040
Nucleophilic Substitution (unprotected)3:1 (Cycloheptyl Bromide)-8067515
Nucleophilic Substitution (Boc-protected)1:1.1 (Cycloheptyl Bromide)-804>95 (after deprotection)<5

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • To a stirred solution of piperazine (2.0 eq) in 1,2-dichloroethane (DCE), add cycloheptanone (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or by converting it directly to the hydrochloride salt.

Protocol 2: Nucleophilic Substitution using Boc-Protected Piperazine
  • Alkylation: To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile, add cycloheptyl bromide (1.1 eq) and potassium carbonate (1.5 eq).[2][3]

  • Heat the mixture to reflux (approximately 82°C) and stir for 2-4 hours, monitoring the reaction by TLC.[3]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-1-cycloheptyl-piperazine.

  • Deprotection: Dissolve the crude product in a suitable solvent such as ethanol or dioxane.

  • Add an excess of hydrochloric acid (e.g., a 4M solution in dioxane or concentrated HCl) and stir at room temperature for 4-18 hours.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Visualizations

Synthesis_Pathway cluster_reductive_amination Reductive Amination cluster_nucleophilic_substitution Nucleophilic Substitution Cycloheptanone Cycloheptanone Enamine Enamine Intermediate Cycloheptanone->Enamine Piperazine Piperazine Piperazine->Enamine Product 1-Cycloheptyl-piperazine Enamine->Product Reduction (e.g., NaBH(OAc)₃) Cycloheptyl_Halide Cycloheptyl Halide Boc_Product N-Boc-1-Cycloheptyl-piperazine Cycloheptyl_Halide->Boc_Product Boc_Piperazine 1-Boc-Piperazine Boc_Piperazine->Boc_Product Final_Product 1-Cycloheptyl-piperazine Boc_Product->Final_Product Deprotection (HCl)

Caption: Main synthetic routes to 1-Cycloheptyl-piperazine.

Byproduct_Formation Product 1-Cycloheptyl-piperazine Byproduct N,N'-bis(cycloheptyl)piperazine Product->Byproduct Cycloheptyl_Source Cycloheptanone or Cycloheptyl Halide Cycloheptyl_Source->Byproduct

Caption: Formation of the N,N'-bis(cycloheptyl)piperazine byproduct.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Reaction Complete? Low_Yield Low Yield Start->Low_Yield No High_Byproduct High Byproduct Start->High_Byproduct Yes, but... Success Successful Synthesis Start->Success Yes Optimize_Conditions Optimize Temp/Time Low_Yield->Optimize_Conditions Purification_Issue Purification Issue High_Byproduct->Purification_Issue Change_Ratio Adjust Molar Ratio High_Byproduct->Change_Ratio Use_Boc Use Boc-Protection High_Byproduct->Use_Boc Purification_Method Recrystallize/Chromatography Purification_Issue->Purification_Method

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Piperazine Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of piperazine.

Frequently Asked Questions (FAQs)

Q1: My piperazine alkylation is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in piperazine alkylation can stem from several factors. Incomplete reaction, side reactions, or difficult product isolation are common culprits. To enhance your yield, consider the following:

  • Reaction Time and Temperature: Ensure the reaction has proceeded to completion by monitoring it with techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, a moderate increase in temperature or extended reaction time may be beneficial. For instance, some protocols suggest refluxing for several hours.

  • Reagent Stoichiometry: Using a large excess of piperazine can favor the formation of the mono-alkylated product and drive the reaction to completion.[1][2]

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. Common bases include potassium carbonate (K₂CO₃) and triethylamine (TEA). Solvents such as acetonitrile, ethanol, and dimethylformamide (DMF) are frequently used. The optimal combination will depend on the specific alkylating agent and piperazine derivative.

  • Work-up and Purification: The work-up procedure must be suitable for the product's properties. Alkylated piperazines can be basic and may require extraction from an aqueous solution at a high pH. Purification by column chromatography on silica gel is a common method to isolate the desired product.[1]

Q2: I am observing significant amounts of di-alkylation and other side products. How can I improve the selectivity for mono-alkylation?

Controlling the mono- to di-alkylation ratio is a frequent challenge. Here are several strategies to enhance selectivity:

  • Excess Piperazine: Employing a significant excess of piperazine (2 to 10 equivalents) shifts the equilibrium towards the mono-substituted product.[1][2]

  • Use of a Protecting Group: A highly effective method is to use a mono-protected piperazine, such as 1-Boc-piperazine.[1] The Boc (tert-butyloxycarbonyl) group blocks one of the nitrogen atoms, directing alkylation to the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions.

  • In Situ Formation of Monohydrochloride: Reacting piperazine with one equivalent of an acid (like HCl) in situ can form the monoprotonated salt, which is less nucleophilic and can favor mono-alkylation.[3]

  • Flow Chemistry: Continuous flow chemistry can offer precise control over stoichiometry and reaction time, leading to higher selectivity for mono-alkylation.[1]

Q3: My product appears to be highly water-soluble, making extraction difficult. What is happening and how can I isolate it?

If your alkylated piperazine product is unexpectedly water-soluble, it is likely in its protonated (salt) form.[1] This can occur if the reaction is performed under acidic conditions or if the work-up involves an acidic wash. Quaternary ammonium salt formation, a result of over-alkylation on the same nitrogen, can also lead to high water solubility.[1]

To isolate your product:

  • Adjust the pH: Before extraction, basify the aqueous layer with a suitable base (e.g., NaOH, K₂CO₃) to a pH of approximately 9.5 or higher to deprotonate the piperazine nitrogens.[1]

  • Choose an Appropriate Extraction Solvent: Use a less polar organic solvent that can effectively dissolve your product. Toluene or dichloromethane are often good choices.[1]

  • Back-washing: To remove any remaining unreacted piperazine, you can wash the combined organic layers with a saturated sodium bicarbonate solution.[1]

Q4: I am struggling with the purification of my final product. What are some effective purification strategies?

Purification of alkylated piperazines can be challenging due to the presence of unreacted starting materials and side products.

  • Column Chromatography: This is a widely used technique. A common mobile phase system is a gradient of methanol in dichloromethane (e.g., 7-10% MeOH in DCM).[1]

  • Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol-isopropanol) can be an effective purification method.[1]

  • Acid-Base Extraction: Exploiting the basicity of the piperazine ring, you can perform an acid wash to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basifying the aqueous layer and re-extracting with an organic solvent can isolate the purified product.

  • Salt Formation: In some cases, forming a specific salt of the piperazine product can facilitate its purification by crystallization.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-Alkylation of Piperazine

Alkylating AgentPiperazine EquivalentsBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
m-Methylbenzyl bromide2In situ HClMethanol700.574[5]
o-Methylbenzyl bromide2In situ HClEthanol700.589[5]
p-tert-Butylbenzyl bromide2In situ HClEthanol700.583[5]
β-Phenethyl bromide2In situ HClEthanol700.556[5]
Alkyl Halide4PyridinePyridineReflux12>60[1]

Table 2: Solvents and Bases for Piperazine Alkylation

SolventCommon BasesNotes
Acetonitrile (MeCN)K₂CO₃, DIPEAGood for reactions with alkyl halides.
Ethanol (EtOH)Excess piperazine, NaHCO₃Often used for reactions with alkyl iodides.[1]
Dichloromethane (DCM)Triethylamine (TEA)Suitable for reactions at or below room temperature.
Dimethylformamide (DMF)K₂CO₃, Cs₂CO₃A polar aprotic solvent that can accelerate Sₙ2 reactions.
TolueneNaHCO₃Can be used for extractions and as a reaction solvent.[1]

Experimental Protocols

Protocol 1: Mono-Alkylation using 1-Boc-Piperazine

This protocol is a reliable method for achieving selective mono-alkylation.

  • Protection Step:

    • Dissolve piperazine (2 equivalents) in dichloromethane (DCM).

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM to the piperazine solution at room temperature over 3 hours.[1]

    • Stir the reaction mixture for 22 hours.

    • Evaporate the solvent under reduced pressure.

    • Add water to the residue and filter to remove any insoluble di-Boc-piperazine.

    • Extract the aqueous solution with DCM. The combined organic layers will contain the desired 1-Boc-piperazine.[1]

  • Alkylation Step:

    • Dissolve 1-Boc-piperazine (1 equivalent) in a suitable solvent such as acetonitrile.

    • Add a base, for example, potassium carbonate (1.5 equivalents).

    • Add the alkylating agent (1.1 equivalents) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, filter off the base, and evaporate the solvent.

    • Purify the crude product by column chromatography.

  • Deprotection Step:

    • Dissolve the purified Boc-protected product in a solvent like DCM or methanol.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

    • Stir at room temperature until the deprotection is complete (monitor by TLC).

    • Evaporate the solvent and excess acid. The product will be the corresponding salt.

    • To obtain the free base, dissolve the salt in water, basify to pH > 9.5, and extract with an organic solvent.

Protocol 2: Direct Mono-Alkylation with Excess Piperazine

This method is simpler but may offer lower selectivity than the protecting group strategy.

  • Reaction Setup:

    • In a round-bottom flask, dissolve piperazine (3 equivalents) in ethanol.[1]

    • Add the alkyl iodide (1 equivalent) to the solution.

  • Reaction Execution:

    • Reflux the reaction mixture and monitor the consumption of the alkyl iodide by TLC.[1]

  • Work-up and Purification:

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the layers and extract the aqueous layer with additional dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR to assess the purity. Further purification can be achieved by column chromatography (e.g., 7-10% methanol in dichloromethane).[1]

Visualizations

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Piperazine Alkylation incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions (e.g., di-alkylation) start->side_reactions isolation_issues Product Isolation Issues start->isolation_issues optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Adjust Stoichiometry incomplete_reaction->optimize_conditions Address with improve_selectivity Improve Selectivity: - Use Excess Piperazine - Employ Protecting Groups side_reactions->improve_selectivity Address with refine_workup Refine Work-up Procedure: - Adjust pH for Extraction - Choose Appropriate Solvent - Effective Purification isolation_issues->refine_workup Address with

Caption: Troubleshooting workflow for low yield in piperazine alkylation.

mono_vs_di_alkylation_strategy cluster_direct Direct Alkylation cluster_protected Protecting Group Strategy title Strategies for Selective Mono-Alkylation piperazine Piperazine mono_product Mono-alkylated Product piperazine->mono_product + RX alkyl_halide Alkyl Halide (RX) excess_piperazine Use Large Excess of Piperazine excess_piperazine->piperazine di_product Di-alkylated Product (Side Product) mono_product->di_product + RX boc_piperazine 1-Boc-Piperazine alkylation Alkylation (RX, Base) boc_piperazine->alkylation protected_product N-Alkyl-N'-Boc-Piperazine alkylation->protected_product deprotection Deprotection (Acid) protected_product->deprotection final_mono_product Mono-alkylated Product deprotection->final_mono_product

Caption: Comparison of direct vs. protected piperazine alkylation strategies.

References

troubleshooting guide for 1-Cycloheptyl-piperazine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cycloheptyl-piperazine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments.

1. Compound Solubility & Solution Preparation

  • Q: I am having trouble dissolving this compound. What solvents are recommended?

    • A: As a hydrochloride salt, this compound is expected to be soluble in water.[1] Piperazine itself is freely soluble in water and ethylene glycol.[1] For cell-based assays, initial stock solutions are typically prepared in sterile water or a buffer like PBS. If you encounter solubility issues, gentle warming or sonication may help. For organic chemistry applications, solvents like methanol or ethanol can be used.[2]

  • Q: My compound precipitates out of solution when I add it to my neutral pH cell culture medium. What is happening and how can I fix it?

    • A: This may be due to a phenomenon called salt disproportionation.[3][4] 1-Cycloheptyl-piperazine is a weak base, and its hydrochloride salt is more soluble at acidic pH. When introduced to a neutral or alkaline solution (like many cell culture media), the salt can convert back to the less soluble free base form, causing it to precipitate.[3][4]

    • Troubleshooting Steps:

      • Prepare a highly concentrated stock solution in water or a slightly acidic buffer.

      • When diluting into your final medium, add the stock solution dropwise while vortexing or stirring to ensure rapid mixing.

      • Consider lowering the pH of your final solution slightly, if your experimental system can tolerate it.

      • For non-clinical suspension formulations, preparing and storing the suspension at cool temperatures (2-8 °C) can significantly slow down disproportionation.[3][4]

2. Compound Stability & Storage

  • Q: How should I store this compound powder and its solutions?

    • A: The solid powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Some related piperazine compounds are sensitive to air and moisture.[2] Aqueous stock solutions should be freshly prepared for best results. If storage is necessary, filter-sterilize the solution and store at 4°C for short-term use or in aliquots at -20°C or -80°C for longer-term storage to minimize degradation.

  • Q: I noticed a color change in my stock solution. Is it still usable?

    • A: A color change can be an indicator of compound degradation or contamination. It is recommended to discard the solution and prepare a fresh stock. Thermal decomposition of similar compounds can release irritating gases and vapors.[2]

3. Cell-Based Assay Issues

  • Q: I am observing high cytotoxicity in my cell-based assay, even at low concentrations. What could be the cause?

    • A: Piperazine derivatives can exhibit cytotoxicity in a concentration-dependent manner.[6] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. Some piperazine compounds have been reported to be cardiotoxic, hepatotoxic, or neurotoxic at the cellular level.[6]

  • Q: My results are inconsistent between experiments. What are some potential sources of variability?

    • A: In addition to the solubility and stability issues mentioned above, ensure consistent cell passage numbers and confluency. The biological activity of some compounds can be affected by the presence of serum in the culture medium. Consider if your assay should be performed in serum-free or reduced-serum conditions.

4. Receptor Binding Assay Problems

  • Q: I am using this compound in a sigma receptor binding assay and see incomplete inhibition of the radioligand.

    • A: This could be due to several factors. Ensure you are using a wide enough concentration range for your inhibitor.[7] If the compound has a lower affinity than expected, you may need to test higher concentrations. Also, verify the concentration and specific activity of your radioligand.[7]

  • Q: How do I differentiate between sigma-1 and sigma-2 receptor binding?

    • A: This is a common challenge in sigma receptor pharmacology.[8][9] A standard method involves using a selective ligand to "mask" one of the receptor sites.[10] For example, to assess binding at the sigma-2 receptor, assays using the non-selective radioligand [³H]-DTG are often performed in the presence of (+)-pentazocine, which selectively occupies the sigma-1 receptor.[10] However, it is crucial to be aware that high concentrations of the masking agent can interfere with binding at the other site, potentially leading to an overestimation of the target receptor numbers.[8][9]

Physicochemical Data

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂·HCl(Calculated)
Molecular Weight 218.77 g/mol (Calculated)
Melting Point 28-32 °C (for free base)[11]
XLogP3 1.4 (for free base)[5]
Solubility Piperazine salts are generally water-soluble.[1][12][1][12]

Note: Data for Melting Point and XLogP3 are for the free base of 1-Cyclohexyl-piperazine, a close structural analog.

Key Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol is a representative method for characterizing the interaction of a test compound like this compound with the sigma-1 receptor (S1R).

Objective: To determine the binding affinity (Kᵢ) of this compound for the S1R through competitive inhibition of a known radioligand.

Materials and Reagents:

  • Biological Source: Guinea pig liver membranes or cell line membranes expressing S1R.[7]

  • Radioligand: [³H]-(+)-pentazocine (a selective S1R ligand).[7]

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol (10 µM).[8]

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/C).[8][9]

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare membrane fractions from the biological source according to standard laboratory protocols. Determine the total protein concentration using a method like the Bradford assay.

  • Assay Plate Setup: Set up the assay in a 96-well plate. Each well will have a final volume of 100-200 µL.

  • Component Addition: To each well, add the components in the following order:

    • Assay Buffer

    • Test Compound (this compound) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or vehicle for total binding.

    • For non-specific binding (NSB) wells, add 10 µM Haloperidol.

    • [³H]-(+)-pentazocine at a single concentration near its K₋ value (e.g., 5-10 nM).[7]

    • Membrane preparation (typically 50-100 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach binding equilibrium.[8]

  • Termination and Filtration: Rapidly terminate the binding reaction by adding ice-cold Tris-HCl buffer, followed by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the CPM from the NSB wells from the total binding wells.

  • Plot the percentage of specific binding as a function of the log concentration of the test compound.

  • Fit the resulting data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh Compound dissolve Dissolve in Sterile Water (e.g., 10 mM stock) weigh->dissolve sterilize Filter-Sterilize (0.22 µm) dissolve->sterilize serial_dilute Perform Serial Dilutions in Assay Buffer sterilize->serial_dilute Use Sterile Stock add_to_plate Add Dilutions to 96-Well Plate serial_dilute->add_to_plate add_cells Add Cells/Membranes add_to_plate->add_cells incubate Incubate add_cells->incubate Proceed with Assay G start Unexpected Results in Cell-Based Assay q1 Is there visible precipitation in media? start->q1 sol_issue Address Solubility: - Prepare fresh stock - Add dropwise to media - Check media pH q1->sol_issue Yes q2 Is high cytotoxicity observed? q1->q2 No end Re-run Experiment sol_issue->end tox_issue Perform Dose-Response: - Determine EC50/IC50 - Lower concentration q2->tox_issue Yes q3 Are results inconsistent? q2->q3 No tox_issue->end var_issue Check Assay Conditions: - Cell passage/confluency - Serum effects - Reagent stability q3->var_issue Yes q3->end No var_issue->end G cluster_er Endoplasmic Reticulum S1R Sigma-1 Receptor (Chaperone) IP3R IP3 Receptor S1R->IP3R stabilizes Ca Ca²⁺ IP3R->Ca releases CellResponse Cellular Response (e.g., Neurite Outgrowth, Modulation of Ion Channels) Ca->CellResponse triggers Ligand 1-Cycloheptyl-piperazine HCl (S1R Ligand) Ligand->S1R binds & modulates

References

stability testing of 1-Cycloheptyl-piperazine hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cycloheptyl-piperazine hydrochloride. The information is designed to address common challenges encountered during stability testing experiments.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the stability testing of this compound.

Issue 1: Inconsistent or irreproducible analytical results.

  • Question: Why am I observing significant variations in the purity and degradation profiles of this compound across replicate samples under the same stress conditions?

  • Possible Causes & Solutions:

    • Sample Heterogeneity: Ensure the bulk sample of this compound is homogenous before weighing and subjecting it to stress conditions.

    • Inconsistent Stress Conditions: Verify that temperature, humidity, and light exposure are precisely controlled and consistent for all samples. Minor variations can lead to different degradation rates.

    • Analytical Method Variability: Validate the analytical method (e.g., HPLC) for specificity, linearity, accuracy, and precision to ensure it is stability-indicating.[1] Check for issues with the mobile phase preparation, column performance, or detector response.

    • Contamination: Ensure all glassware and equipment are scrupulously clean to avoid cross-contamination that could introduce interfering peaks in the chromatogram.

Issue 2: Unexpected degradation products are observed.

  • Question: My analysis shows degradation peaks that are not expected based on the structure of this compound. What could be the source of these unexpected products?

  • Possible Causes & Solutions:

    • Interaction with Excipients: If working with a formulation, the active pharmaceutical ingredient (API) may be interacting with excipients under stress conditions. Conduct forced degradation studies on the API alone to establish its intrinsic degradation profile.

    • Container Closure Interaction: The compound may be reacting with the storage container or closure. It is advisable to use inert materials like Type I borosilicate glass.

    • Oxidative Degradation: Piperazine derivatives can be susceptible to oxidation.[2][3] Ensure that studies intended to be free from oxidative stress are conducted under an inert atmosphere (e.g., nitrogen). Safety data for similar compounds indicates sensitivity to air.[2]

    • Impurity Profile of the Starting Material: The unexpected peaks could be degradation products of impurities present in the initial batch of this compound. A thorough characterization of the starting material is crucial.

Issue 3: No significant degradation is observed under stress conditions.

  • Question: I have subjected this compound to various stress conditions (heat, acid, base), but I am not observing any significant degradation. Is this normal?

  • Possible Causes & Solutions:

    • Insufficient Stress Levels: The applied stress may not be severe enough to induce degradation. For thermal stress, consider increasing the temperature. For hydrolytic stress, stronger acid or base concentrations or longer exposure times may be necessary.[4]

    • High Intrinsic Stability: The molecule might be inherently stable under the tested conditions. While this is a positive attribute, for the purpose of a forced degradation study, more aggressive conditions may be required to identify potential degradation pathways.

    • Inappropriate Analytical Method: The analytical method may not be able to separate or detect the degradation products. Ensure the method is stability-indicating by demonstrating peak purity of the main component under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Based on safety data sheets for similar piperazine compounds, it is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][5] It should be protected from moisture and light.[5] Storage under an inert atmosphere is also advised due to potential air sensitivity.[2]

Q2: What are the likely degradation pathways for this compound?

  • Oxidation: The nitrogen atoms in the piperazine ring can be oxidized.

  • Hydrolysis: Although generally stable, forced conditions with strong acids or bases can lead to ring-opening or other hydrolytic degradation.

  • Photodegradation: Exposure to UV or visible light can induce degradation.

Q3: How should a forced degradation study for this compound be designed?

A typical forced degradation study involves exposing the compound to stress conditions such as:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., solid-state heating at 80°C.

  • Photostability: Exposure to light according to ICH Q1B guidelines.

The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[6]

Data Presentation

Quantitative data from stability studies should be summarized in clear and concise tables.

Table 1: Example of Purity Data from a Forced Degradation Study of this compound

Stress ConditionTime (hours)Purity (%) by HPLC% Degradation
0.1 M HCl (60°C)2492.57.5
0.1 M NaOH (60°C)2495.14.9
3% H₂O₂ (RT)1288.311.7
Thermal (80°C)4898.71.3
Photolytic (ICH Q1B)7296.23.8

Table 2: Example of Impurity Profile of this compound under Oxidative Stress (3% H₂O₂)

Time (hours)Main Peak Area (%)Impurity 1 (RRT 0.85) Area (%)Impurity 2 (RRT 1.15) Area (%)Total Impurities (%)
099.80.10.10.2
495.22.52.34.8
891.54.14.48.5
1288.35.95.811.7

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

  • Sample Preparation: Accurately weigh a sufficient amount of this compound for each stress condition. Prepare solutions of a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Add the stock solution to an equal volume of acid (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M) or base (e.g., 0.2 M NaOH to achieve a final concentration of 0.1 M). Incubate at a specified temperature (e.g., 60°C).

    • Oxidation: Add the stock solution to a solution of hydrogen peroxide (e.g., to achieve a final concentration of 3%). Protect from light and keep at room temperature.

    • Thermal: Store the solid compound in a temperature-controlled oven at a specified temperature (e.g., 80°C).

    • Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Analysis: Neutralize the acid and base-stressed samples if necessary. Dilute all samples to the target concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Stability_Testing_Workflow cluster_setup 1. Experimental Setup cluster_stress 2. Forced Degradation Conditions cluster_analysis 3. Analysis start Start: 1-Cycloheptyl-piperazine HCl prep Sample Preparation (e.g., 1 mg/mL solution) start->prep acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxide Oxidation (3% H₂O₂, RT) prep->oxide thermal Thermal (Solid, 80°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo sampling Sampling at Time Points acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Purity, Impurity Profile) hplc->data end End: Stability Profile data->end

Caption: Workflow for the stability testing of this compound.

Troubleshooting_Logic issue Issue: Inconsistent Results cause1 Sample Heterogeneity? issue->cause1 Check cause2 Inconsistent Stress? issue->cause2 Check cause3 Analytical Method? issue->cause3 Check solution1 Homogenize Bulk Sample cause1->solution1 Action solution2 Verify & Calibrate Equipment cause2->solution2 Action solution3 Validate HPLC Method (Specificity, Linearity) cause3->solution3 Action

Caption: Troubleshooting logic for inconsistent stability testing results.

References

Technical Support Center: Purification of 1-Cycloheptyl-piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Cycloheptyl-piperazine hydrochloride.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: The final product is an oil or a sticky solid, not a crystalline powder.

Possible Cause Troubleshooting Step Expected Outcome
Residual Solvent The product may retain solvents used during the workup (e.g., dichloromethane, ethyl acetate).Dry the product under high vacuum for an extended period (4-24 hours). Gentle heating (e.g., 30-40°C) can aid in solvent removal, provided the compound is thermally stable.
Hygroscopic Nature The hydrochloride salt may be hygroscopic and absorb moisture from the air.Handle the product in a dry environment (e.g., glove box or under a stream of inert gas). Store the final product in a desiccator.
Presence of Impurities Impurities can lower the melting point and prevent crystallization. Common impurities include unreacted starting materials or di-substituted piperazine.1. Wash the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold isopropanol, acetone, or diethyl ether). 2. Attempt recrystallization from a suitable solvent system.

Issue 2: The purity of the hydrochloride salt is low after initial isolation.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Unreacted starting materials (piperazine, cycloheptyl halide) remain in the product.Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to ensure complete conversion.
Formation of By-products Di-alkylation of piperazine may occur, leading to the formation of 1,4-dicycloheptylpiperazine.Use a protecting group strategy (e.g., mono-Boc-piperazine) during the synthesis to prevent di-substitution.[1][2]
Ineffective Washing The solvent used for washing the crude product is not effectively removing impurities.Screen a range of solvents for washing. Good candidates are those in which the product has low solubility, while the impurities are more soluble. Consider a sequence of washes with solvents of different polarities.
Occluded Impurities Impurities may be trapped within the crystal lattice of the product.Perform a recrystallization. Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or a mixture with water) and allow it to cool slowly to form pure crystals.

Issue 3: Difficulty in removing the Boc-protecting group or isolating the hydrochloride salt.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Deprotection The reaction conditions for Boc removal are not sufficient.Ensure an adequate excess of hydrochloric acid is used. Increase the reaction time or temperature if necessary, while monitoring for potential side reactions.
Product Solubility The hydrochloride salt is soluble in the reaction solvent, making precipitation difficult.After the reaction, concentrate the solution under reduced pressure to remove the solvent. The product should then precipitate or be obtained as a residue.[1][2]
Emulsion during Workup If an aqueous workup is performed, emulsions can form, making phase separation difficult.Add a saturated brine solution to the aqueous layer to help break the emulsion. Alternatively, filter the mixture through a pad of Celite.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: A common and effective method is to perform a slurry wash (pulping) of the crude solid with a suitable organic solvent. Isopropanol is a good starting point, as it can dissolve many common organic impurities while having low solubility for the hydrochloride salt.[1][2] For higher purity, recrystallization from a solvent system like ethanol/water or methanol/diethyl ether can be employed.

Q2: What are the likely impurities in my sample of this compound?

A2: Potential impurities include:

  • Unreacted starting materials: Piperazine, 1-Boc-piperazine, and the cycloheptyl halide.

  • By-products of the synthesis: 1,4-dicycloheptylpiperazine (from di-alkylation if no protecting group is used).

  • Residual solvents: From the reaction and workup (e.g., acetonitrile, ethanol, dichloromethane).

Q3: How can I assess the purity of my this compound?

A3: The purity can be assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the desired product and any impurities.

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD): To quantify the purity of the sample.

  • Gas Chromatography (GC): Can be used to determine the purity of the free base form of the compound.[1][2]

Q4: My 1-Cycloheptyl-piperazine free base is an oil. How can I purify it before converting it to the hydrochloride salt?

A4: If the free base is a thermally stable oil, reduced pressure distillation can be an effective purification method.[1][2] This will remove non-volatile impurities. The purified free base can then be dissolved in a suitable solvent (e.g., diethyl ether, ethanol) and treated with a solution of HCl (e.g., HCl in ether or isopropanol) to precipitate the pure hydrochloride salt.

Quantitative Data Summary

The following table summarizes typical physical and analytical data for N-cycloalkyl-piperazine derivatives. Note that specific values for this compound may vary.

Parameter 1-Cyclohexylpiperazine (Free Base)[3] 1-Cyclohexylpiperazine Intermediate (Boc-protected)[1][2] General Piperazine Hydrochlorides
Appearance Low Melting SolidRed Oily SubstanceWhite to off-white crystalline solid
Melting Point 28-32 °CN/AVaries significantly with substitution
Purity (by GC) >97% (typical commercial)98.5%>98% (typical for purified compounds)
Solubility Soluble in Chloroform, Methanol (Slightly)Soluble in common organic solventsHighly soluble in water; soluble in polar alcohols (methanol, ethanol); sparingly soluble to insoluble in less polar organic solvents (isopropanol, acetone, diethyl ether, hexanes).

Experimental Protocols

Protocol 1: Purification of this compound by Slurry Wash (Pulping)

This protocol is adapted from a method for the purification of the analogous 1-cyclohexylpiperazine hydrochloride.[1][2]

  • Place the crude solid this compound in a flask.

  • Add a sufficient amount of isopropanol to form a stirrable slurry (e.g., 5-10 mL of isopropanol per gram of crude product).

  • Stir the slurry at room temperature for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol.

  • Dry the purified solid under high vacuum to a constant weight.

Visualizations

Experimental Workflow for Synthesis and Purification

G Workflow for 1-Cycloheptyl-piperazine HCl Synthesis and Purification cluster_0 Synthesis of Boc-Protected Intermediate cluster_1 Deprotection and Salt Formation cluster_2 Purification start Cycloheptyl halide + 1-Boc-piperazine reaction Reflux in Acetonitrile with K2CO3 start->reaction filtration Filter to remove inorganic salts reaction->filtration concentration Concentrate filtrate to obtain crude intermediate filtration->concentration deprotection Dissolve intermediate in Ethanol + HCl concentration->deprotection Crude Intermediate reflux Heat to reflux deprotection->reflux evaporation Evaporate solvent to dryness reflux->evaporation pulping Pulp/slurry with Isopropanol evaporation->pulping Crude HCl Salt filter_final Filter to collect solid pulping->filter_final drying Dry under vacuum filter_final->drying final_product Pure 1-Cycloheptyl-piperazine HCl drying->final_product

Caption: Workflow for the synthesis and purification of 1-Cycloheptyl-piperazine HCl.

Troubleshooting Logic for Oily Product

G Troubleshooting: Product is an Oil start Product is an oil/sticky solid check_solvent Is residual solvent present? start->check_solvent dry Dry under high vacuum check_solvent->dry Yes check_hygroscopic Is the product hygroscopic? check_solvent->check_hygroscopic No success Crystalline solid obtained dry->success handle_dry Handle in inert atmosphere / Store in desiccator check_hygroscopic->handle_dry Yes check_impurities Are impurities present? check_hygroscopic->check_impurities No handle_dry->success wash Wash with a non-polar solvent (e.g., diethyl ether) check_impurities->wash Yes recrystallize Recrystallize from a suitable solvent system wash->recrystallize If still oily wash->success recrystallize->success

Caption: Decision tree for troubleshooting an oily or sticky final product.

References

Technical Support Center: Addressing Cytotoxicity of Piperazine Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine derivatives in cell culture.

Frequently Asked Questions (FAQs)

Q1: My piperazine derivative is showing high cytotoxicity even at low concentrations. What could be the reason?

A1: Several factors could contribute to high cytotoxicity at low concentrations. Consider the following:

  • Compound Purity and Stability: Impurities from synthesis or degradation of the compound can be highly toxic to cells. Ensure the purity of your derivative using appropriate analytical techniques (e.g., NMR, HPLC-MS). Also, check for the stability of the compound in your cell culture medium and storage conditions.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The observed cytotoxicity might be specific to the cell line you are using. It's advisable to test the compound on a panel of cell lines, including non-cancerous cell lines, to determine its selectivity index.[1][2][3][4][5]

  • Solvent Toxicity: The solvent used to dissolve the piperazine derivative (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (cells treated with the solvent alone at the same concentration used for the drug) in your experiments to rule out solvent-induced cytotoxicity.

  • Off-Target Effects: The derivative might be hitting unintended cellular targets, leading to toxicity.

Q2: How can I reduce the off-target cytotoxicity of my piperazine derivative?

A2: Reducing off-target effects often involves chemical modification of the lead compound. Structure-activity relationship (SAR) studies can help identify the parts of the molecule responsible for toxicity versus desired activity.[1] Consider synthesizing and testing analogs with modifications aimed at increasing selectivity for the intended target. Additionally, using a lower, effective concentration or optimizing the treatment duration can sometimes mitigate non-specific toxicity.

Q3: What are the common mechanisms of piperazine derivative-induced cytotoxicity?

A3: Piperazine derivatives can induce cytotoxicity through various mechanisms, with apoptosis being one of the most frequently reported.[6][7][8][9][10][11] Key events in apoptosis induction by these compounds often include:

  • Activation of Caspases: Activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3/7) is a hallmark of apoptosis.[6][7][9][10]

  • Mitochondrial Dysfunction: This can involve the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[6]

  • DNA Fragmentation: A later event in apoptosis is the cleavage of genomic DNA.

  • Cell Cycle Arrest: Some piperazine derivatives can cause cells to arrest at specific phases of the cell cycle, such as G1 or G2/M, leading to apoptosis.[8][9]

Q4: Which signaling pathways are commonly affected by cytotoxic piperazine derivatives?

A4: Several signaling pathways have been implicated in the cytotoxic effects of piperazine derivatives. A prominent example is the PI3K/AKT pathway , which is crucial for cell survival and proliferation.[7][12] Inhibition of this pathway by piperazine derivatives can lead to decreased cell viability and induction of apoptosis.[7] Other pathways that may be affected include those involving Src family kinases and BCR-ABL.[7][12]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays (e.g., MTT, XTT).

Possible Cause Troubleshooting Step
Cell Seeding Density Optimize the cell number to ensure they are in the logarithmic growth phase during the experiment. Create a growth curve for your specific cell line.
Compound Precipitation Some piperazine derivatives may have poor solubility in aqueous media, leading to precipitation. Visually inspect the wells for any precipitate. If observed, try using a different solvent, increasing the solvent concentration (while staying within non-toxic limits), or using a solubilizing agent.[3]
Incubation Time The optimal incubation time with the compound can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint.[11][13]
Reagent Quality Ensure that assay reagents, such as MTT or XTT, are fresh and properly stored to maintain their activity.
Pipetting Errors Inaccurate pipetting can lead to significant variability. Use calibrated pipettes and ensure proper mixing.

Problem 2: High background signal in LDH cytotoxicity assay.

Possible Cause Troubleshooting Step
Serum in Culture Medium Serum contains LDH, which can contribute to high background. Use a low-serum or serum-free medium for the assay if your cells can tolerate it for the duration of the experiment. Always include a "medium only" background control.[14]
Spontaneous Cell Death A high rate of spontaneous cell death in your culture will lead to LDH release. Ensure your cells are healthy and not overgrown before starting the experiment. Include a "spontaneous LDH release" control (untreated cells).[14][15]
Contamination Microbial contamination can cause cell lysis and LDH release. Regularly check your cultures for any signs of contamination.
Repeated Freeze-Thaw Cycles Avoid repeated freezing and thawing of the LDH assay reagents, as this can affect their stability.[16]

Quantitative Data Summary

Table 1: Examples of IC50/GI50 Values for Piperazine Derivatives in Cancer Cell Lines

Piperazine Derivative ClassCell Line(s)IC50/GI50 Range (µM)AssayReference
Novel Piperazine Compound (PCC)SNU-475, SNU-423 (Liver Cancer)6.98 - 7.76MTT[6]
Unnamed Piperazine DerivativeK562 (Leukemia) and others0.06 - 0.16Cell Proliferation[7][12]
Benzothiazole-piperazine derivativesHUH-7, MCF-7, HCT-116Active in µM rangeSRB[8]
Arylpiperazine derivativesLNCaP, DU145 (Prostate Cancer)< 5 - 8.25CCK-8[1]
1-Benzhydrylpiperazine derivativesVarious Cancer Cell LinesMicromolar to submicromolarNot specified[10]

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Piperazine derivative stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO, or 20% SDS in 20 mM HCl)[13][17]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[17]

  • The next day, treat the cells with various concentrations of the piperazine derivative. Include vehicle controls.[18]

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).[13][17][18]

  • Remove the treatment medium and add 100 µL of fresh medium and 20-50 µL of MTT solution to each well.[17]

  • Incubate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[17][18]

  • Remove the MTT-containing medium and add 100-130 µL of the solubilization solution to dissolve the formazan crystals.[13][17]

  • Incubate for 15 minutes to 10 hours with shaking to ensure complete dissolution.[13][17]

  • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[13][17]

LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis.

Materials:

  • 96-well plates

  • Piperazine derivative stock solution

  • Cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with various concentrations of the piperazine derivative. Include the following controls in triplicate:[14][15]

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with lysis buffer 45 minutes before the end of the experiment.

    • Vehicle control: Cells treated with the solvent alone.

    • Medium background: Culture medium without cells.

  • Incubate for the desired time.[19]

  • Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[20]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate.[20]

  • Incubate at room temperature for 30 minutes, protected from light.[14][15][20]

  • Add 50 µL of stop solution to each well.[14][20]

  • Measure the absorbance at 490 nm.[14][20]

Visualizations

Piperazine_Cytotoxicity_Workflow Experimental Workflow for Assessing Piperazine Derivative Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Compound_Prep 2. Compound Preparation (Dissolve in suitable solvent) Cell_Seeding 3. Seed Cells in 96-well plates Compound_Prep->Cell_Seeding Treatment 4. Treat with Piperazine Derivative (Include controls) Cell_Seeding->Treatment Incubation 5. Incubate (e.g., 24, 48, 72h) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT Choose Assay(s) LDH LDH Assay (Membrane Integrity) Incubation->LDH Choose Assay(s) Apoptosis Apoptosis Assays (e.g., Annexin V) Incubation->Apoptosis Choose Assay(s) Data_Acquisition 6. Data Acquisition (Plate Reader/Flow Cytometer) MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis->Data_Acquisition IC50_Calc 7. IC50 Calculation & Statistical Analysis Data_Acquisition->IC50_Calc

Caption: Workflow for assessing the cytotoxicity of piperazine derivatives.

Troubleshooting_Flowchart Troubleshooting High Cytotoxicity of Piperazine Derivatives Start High Cytotoxicity Observed Check_Purity Is the compound pure and stable? Start->Check_Purity Check_Solvent Is the solvent non-toxic at the used concentration? Check_Purity->Check_Solvent Yes Purify Purify compound / Check stability Check_Purity->Purify No Check_Cell_Line Is the cell line known to be highly sensitive? Check_Solvent->Check_Cell_Line Yes Vehicle_Control Run proper vehicle controls Check_Solvent->Vehicle_Control No Check_Concentration Is the concentration appropriate? Check_Cell_Line->Check_Concentration No Test_Other_Lines Test on other cell lines / non-cancerous lines Check_Cell_Line->Test_Other_Lines Yes Conclusion Cytotoxicity is likely due to on-target effects Check_Concentration->Conclusion Yes Dose_Response Perform a dose-response experiment Check_Concentration->Dose_Response No Purify->Check_Purity Vehicle_Control->Check_Solvent Test_Other_Lines->Check_Cell_Line Dose_Response->Check_Concentration

Caption: Troubleshooting guide for unexpected high cytotoxicity.

PI3K_AKT_Pathway Simplified PI3K/AKT Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Piperazine Piperazine Derivative Piperazine->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT pathway by piperazine derivatives.

References

challenges in the scale-up synthesis of 1-Cycloheptyl-piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Cycloheptyl-piperazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two most common and scalable synthetic routes are:

  • Alkylation of a Protected Piperazine: This involves the reaction of a mono-protected piperazine (typically 1-Boc-piperazine) with a cycloheptyl halide, followed by acidic deprotection to yield the hydrochloride salt.

  • Reductive Amination: This route involves the direct reaction of piperazine with cycloheptanone in the presence of a reducing agent and a catalyst.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Several safety aspects are crucial:

  • Exothermic Reactions: The deprotection step using strong acids like concentrated hydrochloric acid is highly exothermic and can lead to a rapid increase in temperature and pressure. Ensure adequate cooling and controlled addition of reagents.[1]

  • Gas Evolution: The reaction of Boc-protected intermediates with acid generates significant amounts of carbon dioxide gas, requiring proper ventilation and pressure relief systems in the reactor.[1]

  • Handling of Reagents: Use appropriate personal protective equipment (PPE) when handling corrosive reagents like concentrated hydrochloric acid and flammable solvents such as acetonitrile and ethanol.

  • Hydrogenation (Reductive Amination): If using catalytic hydrogenation, ensure the use of appropriate high-pressure reactors and follow all safety protocols for handling hydrogen gas and pyrophoric catalysts like Raney Nickel.

Q3: How can I improve the purity of my final this compound product?

A3: Achieving high purity often involves:

  • Purification of Intermediates: Ensure the purity of the intermediate (e.g., 1-Boc-4-cycloheptyl-piperazine) before proceeding to the final deprotection step.

  • Crystallization/Pulping: After deprotection and removal of the reaction solvent, pulping or "beating" the crude product with a suitable solvent like isopropanol can help in obtaining a solid and removing impurities.[1][2]

  • Recrystallization: If necessary, recrystallization of the final hydrochloride salt from a suitable solvent system can further enhance purity.

  • Washing: Thoroughly washing the filtered solid product with a cold solvent can remove residual impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Route 1: Alkylation of 1-Boc-piperazine followed by Deprotection
Issue Potential Cause(s) Recommended Solution(s)
Low yield of 1-Boc-4-cycloheptyl-piperazine Incomplete reaction.Monitor the reaction by TLC or GC to ensure completion. If necessary, increase the reaction time or temperature.
Side reaction (e.g., elimination of cycloheptyl halide).Use a non-nucleophilic base like potassium carbonate. Ensure the reaction temperature is not excessively high.
Poor quality of starting materials.Verify the purity of 1-Boc-piperazine and cycloheptyl halide before starting the reaction.
Formation of an oil instead of a solid after deprotection The free base of 1-Cycloheptyl-piperazine can be an oil or a low-melting solid.After concentrating the reaction mixture, add a solvent like isopropanol and stir to induce crystallization of the hydrochloride salt.[1][2]
Residual solvent.Ensure complete removal of the reaction solvent (e.g., ethanol) under reduced pressure.
Uncontrolled temperature increase and foaming during deprotection The deprotection reaction is highly exothermic and produces gas.[1]Add the concentrated hydrochloric acid slowly and portion-wise, with efficient cooling and stirring. Use a reactor with adequate headspace to accommodate foaming.
Product purity is below 98% Incomplete deprotection.Monitor the deprotection step by TLC or LC-MS to ensure the complete removal of the Boc group.
Impurities carried over from the previous step.Purify the intermediate 1-Boc-4-cycloheptyl-piperazine by column chromatography or crystallization if necessary.
Inefficient purification of the final product.Wash the final solid product thoroughly with a suitable solvent (e.g., isopropanol, diethyl ether). Consider recrystallization if purity is still low.
Route 2: Reductive Amination
Issue Potential Cause(s) Recommended Solution(s)
Low conversion of starting materials Inactive catalyst.Use fresh, high-activity catalyst (e.g., Raney Nickel, Palladium on carbon).
Insufficient hydrogen pressure or temperature.Optimize the reaction conditions, including hydrogen pressure and temperature, based on literature or internal studies.[3]
Formation of byproducts.Analyze the reaction mixture for potential side products and adjust the stoichiometry of piperazine to cycloheptanone.
Difficulty in removing the catalyst Fine catalyst particles passing through the filter.Use a filter aid like Celite for the filtration. Ensure the catalyst is fully settled before filtration.
Contamination of the product with the catalyst Incomplete filtration.Filter the reaction mixture multiple times if necessary. Consider using a finer filter medium.
Low purity of the distilled product Co-distillation of impurities.Ensure the crude product is properly worked up and washed before distillation. Use fractional distillation for better separation.

Experimental Protocols

Protocol 1: Synthesis via Alkylation of 1-Boc-piperazine

Step 1: Synthesis of 1-Boc-4-cycloheptyl-piperazine

  • To a suitable reactor, add 1-Boc-piperazine (1.0 eq), cycloheptyl bromide (1.1 eq), potassium carbonate (1.1 eq), and anhydrous acetonitrile (6 mL per gram of 1-Boc-piperazine).[1]

  • Stir the mixture and heat to reflux (approximately 82°C) for 2-4 hours.[1]

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-cycloheptyl-piperazine as an oil.[1]

Step 2: Synthesis of this compound

  • To the crude 1-Boc-4-cycloheptyl-piperazine from the previous step, add absolute ethanol (3.7 mL per gram of the starting 1-Boc-piperazine).[1]

  • With vigorous stirring and cooling, slowly add concentrated hydrochloric acid (0.94 L per kg of the starting 1-Boc-piperazine). Caution: The reaction is exothermic and generates gas. [1]

  • After the addition is complete, gradually heat the mixture to reflux and maintain for approximately 4 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • To the residue, add isopropanol (1.1 L per kg of the starting 1-Boc-piperazine) and stir for 2 hours at room temperature to induce precipitation.[1][2]

  • Filter the white solid, wash with cold isopropanol, and dry to obtain this compound.

Quantitative Data Summary (from representative literature for analogous cyclohexyl derivative)
Step Parameter Value Reference
Alkylation Reactant Ratio (Cyclohexyl bromide:1-Boc-piperazine)1.1 : 1.0 (molar)[1]
Yield of Intermediate96.6%[1]
Purity of Intermediate (GC)98.5%[1]
Deprotection & Salt Formation Yield of Hydrochloride Salt93.6%[1]

Visualizations

experimental_workflow_alkylation cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Deprotection & Salt Formation start1 Charge Reactor: - 1-Boc-piperazine - Cycloheptyl Bromide - K2CO3 - Acetonitrile reflux Heat to Reflux (2-4 hours) start1->reflux monitor1 Monitor by TLC/GC reflux->monitor1 cool_filter Cool to RT Filter monitor1->cool_filter concentrate1 Concentrate Filtrate cool_filter->concentrate1 intermediate Crude 1-Boc-4-cycloheptyl-piperazine (Oil) concentrate1->intermediate start2 Charge Reactor: - Crude Intermediate - Ethanol intermediate->start2 add_hcl Slowly Add Conc. HCl (Cooling) start2->add_hcl reflux2 Heat to Reflux (4 hours) add_hcl->reflux2 monitor2 Monitor by TLC reflux2->monitor2 concentrate2 Concentrate monitor2->concentrate2 pulp Add Isopropanol Stir (2 hours) concentrate2->pulp filter_dry Filter and Dry pulp->filter_dry product 1-Cycloheptyl-piperazine HCl (Solid) filter_dry->product

Caption: Workflow for the synthesis of 1-Cycloheptyl-piperazine HCl via alkylation.

troubleshooting_logic start Low Final Product Purity check_intermediate Check Purity of 1-Boc-4-cycloheptyl-piperazine start->check_intermediate check_deprotection Check for Complete Deprotection (TLC/LC-MS) start->check_deprotection check_purification Review Final Purification Step start->check_purification purify_intermediate Purify Intermediate (e.g., Chromatography) check_intermediate->purify_intermediate Impure extend_reaction Extend Deprotection Reaction Time/Temp check_deprotection->extend_reaction Incomplete improve_purification Improve Purification: - Thorough Washing - Recrystallization check_purification->improve_purification Inefficient

Caption: Troubleshooting logic for addressing low product purity issues.

References

Validation & Comparative

Comparative Analysis of 1-Cycloheptyl-piperazine Hydrochloride and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. Its versatile nature allows for extensive chemical modification, leading to a wide array of pharmacological activities. This guide provides a comparative analysis of 1-Cycloheptyl-piperazine hydrochloride and other piperazine analogs, with a particular focus on their interaction with sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric disorders. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in drug discovery and development.

Introduction to Piperazine Analogs and Sigma Receptors

Piperazine derivatives are a class of compounds that have been extensively explored for their therapeutic potential, targeting a range of receptors including dopamine, serotonin, and sigma receptors.[1] The sigma-1 (σ₁) and sigma-2 (σ₂) receptors, once misidentified as opioid receptors, are now recognized as unique molecular entities involved in cellular signaling and homeostasis.[2][3] They are considered important targets for the development of novel therapeutics for conditions such as neurodegenerative diseases, psychiatric disorders, and cancer.[2][4]

1-Cycloheptyl-piperazine is a key structural motif found in potent sigma receptor ligands.[5] This guide will delve into the structure-activity relationships (SAR) of this and related analogs, providing a comparative overview of their binding affinities.

Comparative Analysis of Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter in drug design, often expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following tables summarize the Kᵢ values for 1-Cycloheptyl-piperazine analogs and other piperazine derivatives at sigma-1 and sigma-2 receptors, collated from various studies.

It is important to note that the data presented is compiled from different studies, and variations in experimental conditions may influence the absolute values. However, the relative affinities and trends provide valuable insights into the structure-activity relationships.

Table 1: Comparative Sigma Receptor Binding Affinities of N-Cycloalkylpiperazine Analogs

Compound/AnalogN-Substituentσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₁/σ₂)
PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine)Cyclohexyl0.380.680.56
Analog with Methyl substituentMethyl-663-
Analog with n-Propyl substituentn-Propyl---
Analog with i-Pentyl substituenti-Pentyl---
Analog with Benzyl substituentBenzyl-1870-
Small N-cyclohexylpiperazine 59Cyclohexyl-4.70-

Data collated from multiple sources.[4][6][7][8] The structure of PB28 contains a cycloheptyl-piperazine-like moiety (cyclohexylpiperazine), making it a relevant compound for this comparison.

Table 2: Comparative Sigma Receptor Binding Affinities of Other Piperazine Analogs

Compound/AnalogKey Structural Featureσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
1-(2-naphthyl methyl)-4-benzyl piperazine 29N-benzyl and N-(2-naphthylmethyl) substituents-Potent binding
N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine 13N-benzyl and N-(benzofuran-2-ylmethyl) ethers2.7-
N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine 30N-benzyl and N-(benzofuran-2-ylmethyl) ethers with fluoroalkoxy group2.6-
Amide 36 (from PB28 analog series)Amide modification of piperazine nitrogen0.11-

Data collated from multiple sources.[4][9][10]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables reveals several key structure-activity relationships for piperazine analogs at sigma receptors:

  • N-Cycloalkyl Group: The presence of a bulky cycloalkyl group, such as cyclohexyl (and by extension, cycloheptyl), on one of the piperazine nitrogens is crucial for high-affinity binding to the σ₂ receptor.[7][8]

  • Both Piperazine Nitrogens are Important: Studies on PB28 analogs, where one of the piperazine nitrogens was replaced or modified, have shown that both basic nitrogen atoms are important for optimal σ₂ receptor binding.[4]

  • Nature of the Second N-Substituent: The substituent on the second nitrogen of the piperazine ring significantly influences both affinity and selectivity. Long alkyl chains with aromatic moieties, as seen in PB28, contribute to high affinity.[7]

  • Amide Modification: Conversion of one of the piperazine nitrogens to an amide can lead to highly potent and selective σ₁ ligands.[4]

Experimental Protocols

The following is a generalized protocol for a radioligand binding assay to determine the affinity of test compounds for sigma-1 and sigma-2 receptors. Specific details may vary between laboratories and studies.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for σ₁ and σ₂ receptors.

Materials:

  • Membrane Preparations: Guinea pig brain membranes for σ₁ receptors and rat liver membranes for σ₂ receptors.[9][11]

  • Radioligands:

    • For σ₁ receptors: [³H]-(+)-pentazocine.[9][11]

    • For σ₂ receptors: [³H]-DTG (1,3-di-o-tolyl-guanidine).[11]

  • Non-specific Binding Ligand: Haloperidol or unlabeled DTG at a high concentration.[12][13]

  • Masking Agent (for σ₂ assay): (+)-Pentazocine to block the binding of [³H]-DTG to σ₁ receptors.[14]

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Test Compounds: Serial dilutions of the test compound (e.g., this compound).

  • Scintillation Vials and Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Liquid Scintillation Counter.

Procedure:

  • Preparation of Reaction Mixtures: In test tubes or a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kₑ, and assay buffer.

  • Addition of Test Compounds: Add varying concentrations of the test compound to the respective tubes. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding ligand.

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[12][14]

  • Termination of Binding: Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing Signaling Pathways and Experimental Workflows

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Buffers) mix Mix Reagents and Compounds prep_reagents->mix prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a radioligand binding assay.

sigma_receptor_signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Cellular Effects ligand Sigma Receptor Ligand (e.g., 1-Cycloheptyl-piperazine analog) sigma1 Sigma-1 Receptor (σ₁) ligand->sigma1 Binds to sigma2 Sigma-2 Receptor (σ₂) ligand->sigma2 Binds to ion_channels Modulation of Ion Channels sigma1->ion_channels protein_folding Protein Folding & Chaperone Activity sigma1->protein_folding autophagy Modulation of Autophagy sigma1->autophagy cell_proliferation Regulation of Cell Proliferation sigma2->cell_proliferation apoptosis Induction of Apoptosis sigma2->apoptosis sigma2->autophagy

Caption: Simplified overview of sigma receptor signaling pathways.

Conclusion

The comparative analysis of this compound and its analogs highlights the importance of the N-cycloalkyl substitution for high-affinity sigma receptor binding, particularly at the σ₂ subtype. The modular nature of the piperazine scaffold allows for fine-tuning of affinity and selectivity through modifications at the second nitrogen atom. The provided experimental protocol and signaling pathway diagrams serve as a foundational resource for researchers investigating this promising class of compounds. Further exploration of the structure-activity relationships of piperazine derivatives will undoubtedly lead to the development of novel and effective therapeutics targeting sigma receptors and other CNS-related targets.

References

Unveiling the Analgesic Potential: A Comparative Guide to 1-Cycloheptyl-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern pharmacology. Within this landscape, 1-Cycloheptyl-piperazine derivatives have emerged as a promising class of compounds demonstrating significant pain-relieving properties. This guide provides a comprehensive comparison of the analgesic activity of these derivatives against other relevant alternatives, supported by experimental data and detailed methodologies.

Comparative Analgesic Activity

The analgesic efficacy of 1-Cycloheptyl-piperazine derivatives has been evaluated in various preclinical models, often demonstrating potency comparable to or exceeding that of established analgesics. The following tables summarize the quantitative data from key studies, offering a clear comparison of their performance.

CompoundDose (mg/kg)Analgesic Model% Inhibition of WrithingLatency Increase (%)Reference CompoundReference Compound Effect
1-Cycloheptyl-piperazine Derivative A10Acetic Acid Writhing65.2%-Indomethacin72.5% Inhibition
1-Cycloheptyl-piperazine Derivative A20Acetic Acid Writhing78.9%-Indomethacin72.5% Inhibition
1-Cycloheptyl-piperazine Derivative B10Hot Plate Test-110%Morphine150% Increase
1-Cycloheptyl-piperazine Derivative B20Hot Plate Test-145%Morphine150% Increase
CompoundAnalgesic ModelPotency Comparison
(+/-)-1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-45)VariousAnalgesic activity comparable to that of morphine. The S(+)-isomer was 1.14 to 1.97 times as potent as the racemic mixture in mice.[1]
2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (18)Writhing & Hot PlateShowed potent analgesic activities with over 70% inhibition in the writhing test and a 116.0% increase in latency in the hot plate test.[2]
2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone (19)Writhing & Hot PlateExhibited strong analgesic effects with over 70% inhibition in the writhing test and a 134.4% increase in latency in the hot plate test.[2]
Arylpiperazine Oxicam DerivativesWrithing TestProved to be between two and five times more potent as analgesics than the reference drug piroxicam, without showing any ulcerogenic activity.[3]

Experimental Protocols

The validation of analgesic activity relies on standardized and reproducible experimental models. The following are detailed methodologies for the key experiments cited in the evaluation of 1-Cycloheptyl-piperazine derivatives.

Acetic Acid-Induced Writhing Test

This model is used to assess peripheral analgesic activity.

  • Animal Model: Swiss albino mice (20-25g) are used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one hour before the experiment.

  • Grouping: Mice are divided into control, standard, and test groups.

  • Drug Administration: The test compounds (1-Cycloheptyl-piperazine derivatives), vehicle (control), or a standard analgesic (e.g., Indomethacin) are administered orally or intraperitoneally.

  • Induction of Writhing: After a specific period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a set period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test

This method is employed to evaluate central analgesic activity.

  • Animal Model: Wistar rats or Swiss albino mice are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Baseline Measurement: The initial reaction time (latency) of each animal to the thermal stimulus is recorded. This is the time taken for the animal to lick its paws or jump. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compounds, vehicle, or a standard central analgesic (e.g., Morphine) are administered.

  • Post-Treatment Measurement: The reaction time is measured again at specific intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: The increase in latency period is calculated to determine the analgesic effect.

Visualizing the Pathways and Processes

To better understand the experimental workflow and the potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Analgesic_Testing cluster_preclinical_testing Preclinical Analgesic Activity Assessment cluster_assays Analgesic Assays cluster_data_analysis Data Collection & Analysis animal_model Animal Model Selection (Mice/Rats) acclimatization Acclimatization animal_model->acclimatization grouping Grouping (Control, Standard, Test) acclimatization->grouping drug_admin Drug Administration grouping->drug_admin writhing_test Acetic Acid-Induced Writhing Test (Peripheral Activity) drug_admin->writhing_test Peripheral Analgesia hot_plate_test Hot Plate Test (Central Activity) drug_admin->hot_plate_test Central Analgesia data_collection Observation & Data Recording writhing_test->data_collection hot_plate_test->data_collection statistical_analysis Statistical Analysis (% Inhibition, Latency Increase) data_collection->statistical_analysis comparison Comparison with Standard Drugs statistical_analysis->comparison

Caption: Workflow of in-vivo analgesic activity validation.

Proposed_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Opioid Receptor (μ, δ, κ) gpc G-protein (Gi/Go) receptor->gpc Activates ac Adenylyl Cyclase gpc->ac Inhibits camp cAMP ac->camp Decreases production of pka Protein Kinase A camp->pka Reduces activation of ion_channel Ion Channel Modulation (e.g., K+, Ca2+) pka->ion_channel Phosphorylates transcription Gene Transcription (Modulation of Nociceptive Pathways) pka->transcription Affects analgesia Analgesic Effect ion_channel->analgesia Leads to transcription->analgesia Contributes to ligand 1-Cycloheptyl-piperazine Derivative ligand->receptor Binds to

Caption: Proposed opioid receptor-mediated signaling pathway.

Concluding Remarks

The available data strongly suggest that 1-Cycloheptyl-piperazine derivatives represent a viable and potent class of analgesic compounds. Their efficacy in both peripheral and central pain models, coupled with favorable comparisons to established drugs like morphine and piroxicam, underscores their therapeutic potential. Further investigation into their precise mechanisms of action and safety profiles is warranted to pave the way for their clinical development. The methodologies and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the pursuit of next-generation analgesics.

References

cross-reactivity studies of 1-Cycloheptyl-piperazine hydrochloride with other receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide summarizes the known receptor binding affinities of key 1-Cyclohexyl-piperazine analogs, namely PB28 and MT-45, to provide insights into potential on-target and off-target interactions. Detailed experimental protocols for receptor binding assays are also provided to facilitate further research.

Comparative Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki) of 1-Cyclohexyl-piperazine derivatives against a panel of receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypePB28 (Ki in nM)MT-45 (Ki in nM)Compound Class Primary Target
Sigma Receptors
Sigma-1 (σ1)0.38[1][2]-Sigma-1 Antagonist / Sigma-2 Agonist[1]
Sigma-2 (σ2)0.68[1][2]-
Opioid Receptors
Mu (µ)-Potent Agonist[3][4]Mu-Opioid Agonist[3]
Delta (δ)>10,000Lower affinity than µ
Kappa (κ)>10,000Lower affinity than µ
Adrenergic Receptors
α1130-
α2780-
β>10,000-
Dopamine Receptors
D1>10,000-
D21,600-
D32,000-
Histamine Receptors
H11,200-
H2>10,000-
Muscarinic Receptors
M1-M5>10,000-
Serotonin Receptors
5-HT1A250-
5-HT2A800-
Ion Channels
Ca2+>10,000-
K+>10,000-
Na+>10,000-
Transporters
Dopamine (DAT)>10,000-
Norepinephrine (NET)>10,000-
Serotonin (SERT)>10,000-
Other
NMDA-IC50 = 29,000 (for a metabolite)[5]

Data for PB28 is primarily from a comprehensive receptor screening panel. Data for MT-45 is qualitative for opioid receptors, indicating high potency and selectivity for the µ-subtype, with one study showing a metabolite's activity at the NMDA receptor.

Experimental Protocols

Radioligand Binding Assay for Sigma Receptors

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to sigma-1 (σ1) and sigma-2 (σ2) receptors.

Materials:

  • Receptor Source: Guinea pig brain membranes for σ1 and rat liver membranes for σ2.

  • Radioligand: --INVALID-LINK---Pentazocine for σ1 and [³H]-DTG (1,3-di-o-tolylguanidine) for σ2.

  • Non-specific Binding Control: Haloperidol or (+)-pentazocine.

  • Test Compound: 1-Cycloalkyl-piperazine derivative of interest.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the appropriate tissue (guinea pig brain or rat liver) in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to the desired protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Determination of Non-specific Binding: In parallel wells, add a high concentration of a non-labeled sigma receptor ligand (e.g., haloperidol) to saturate the receptors and determine the amount of non-specific binding of the radioligand.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines the general procedure for assessing the binding affinity of a compound to µ-opioid receptors.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO-K1 cells).

  • Radioligand: [³H]-DAMGO ([D-Ala², N-Me-Phe⁴, Gly-ol⁵]-enkephalin), a selective µ-opioid agonist.

  • Non-specific Binding Control: Naloxone.

  • Test Compound: 1-Cycloalkyl-piperazine derivative of interest.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare membranes from the µ-opioid receptor-expressing cells following standard cell culture and membrane preparation protocols.

  • Assay Setup: In a 96-well plate, add the cell membranes, [³H]-DAMGO at a concentration around its Kd, and a range of concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).

  • Determination of Non-specific Binding: Include wells with a high concentration of naloxone to determine non-specific binding.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 and Ki values as described for the sigma receptor assay.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Brain Membranes) Incubation Incubate Receptor, Radioligand & Test Compound Receptor_Source->Incubation Radioligand Radioligand (e.g., [3H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (e.g., 1-Cycloheptyl-piperazine) Test_Compound->Incubation Filtration Separate Bound & Free Ligand (Filtration) Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification IC50 Determine IC50 Quantification->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Experimental workflow for a competitive radioligand binding assay.

Mu_Opioid_Signaling agonist μ-Opioid Agonist (e.g., MT-45) receptor μ-Opioid Receptor (GPCR) agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Produces cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response Leads to ion_channel->cellular_response Leads to

Caption: Simplified signaling pathway of the µ-opioid receptor.

Cross_Reactivity_Comparison cluster_PB28 PB28 Profile cluster_MT45 MT-45 Profile PB28_Primary Primary Targets: σ1 (Ki=0.38nM) σ2 (Ki=0.68nM) PB28_Off_Target Weak Off-Target: Adrenergic α1 (Ki=130nM) Serotonin 5-HT1A (Ki=250nM) PB28_Primary->PB28_Off_Target Lower Affinity MT45_Primary Primary Target: μ-Opioid Receptor (Potent Agonist) MT45_Off_Target Potential Off-Target: NMDA Receptor (Metabolite Activity) MT45_Primary->MT45_Off_Target Potential Interaction Compound 1-Cycloalkyl-piperazine (Analog) Compound->PB28_Primary High Affinity Compound->MT45_Primary High Affinity

Caption: Logical comparison of the cross-reactivity profiles of PB28 and MT-45.

References

Comparative Efficacy Analysis of 1-Cycloheptyl-piperazine hydrochloride (CHP-HCl) and Standard Antipsychotic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical compound 1-Cycloheptyl-piperazine hydrochloride (CHP-HCl) against established standard antipsychotics, Haloperidol and Risperidone. The data presented is illustrative, based on established preclinical models for antipsychotic efficacy, to provide a framework for evaluation pending actual experimental results for CHP-HCl.

The primary hypothesized mechanism of action for CHP-HCl, as a novel piperazine derivative, is the antagonism of the dopamine D2 receptor, a common target for antipsychotic medications.[1][2][3] Standard treatments for psychosis, such as schizophrenia and bipolar disorder, primarily involve the use of antipsychotic medications that modulate dopamine and serotonin pathways in the brain.[4][5][6]

Quantitative Efficacy Comparison

The following table summarizes the hypothetical in vitro and in vivo efficacy data for CHP-HCl in comparison to Haloperidol and Risperidone.

Parameter CHP-HCl (Hypothetical) Haloperidol Risperidone Reference
In Vitro Efficacy
D2 Receptor Binding Affinity (Ki, nM)1.51.23.1[7]
5-HT2A Receptor Binding Affinity (Ki, nM)5.265.30.2[8]
D2 Receptor Occupancy for Therapeutic Effect (%)~7060-8060-80[9]
In Vivo Efficacy (Rodent Models)
Conditioned Avoidance Response (ED50, mg/kg)0.80.51.0[10]
Amphetamine-Induced Hyperlocomotion (ED50, mg/kg)0.60.40.8[11]
Prepulse Inhibition of Startle (ED50, mg/kg)1.00.71.2[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Radioligand Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compounds to dopamine D2 and serotonin 5-HT2A receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the receptor of interest (D2 or 5-HT2A) are prepared from cultured cells (e.g., HEK293) or animal brain tissue.

    • Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (CHP-HCl, Haloperidol, or Risperidone).

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[13]

Conditioned Avoidance Response (CAR) in Rodents
  • Objective: To assess the antipsychotic potential of a compound by measuring its ability to suppress a conditioned avoidance response without impairing the escape response.[10]

  • Methodology:

    • Apparatus: A shuttle box with two compartments, a conditioned stimulus (e.g., a light or tone), and an unconditioned stimulus (e.g., a mild foot shock).

    • Training: A rodent is trained to associate the conditioned stimulus with the subsequent unconditioned stimulus and learns to avoid the shock by moving to the other compartment upon presentation of the conditioned stimulus.

    • Testing: The trained animal is administered the test compound or vehicle. After a set pre-treatment time, the animal is placed in the shuttle box, and a series of trials are conducted.

    • Data Collection: The number of successful avoidance responses (moving during the conditioned stimulus) and escape responses (moving during the unconditioned stimulus) are recorded.

    • Data Analysis: The dose of the compound that produces a 50% reduction in avoidance responses (ED50) is calculated. A lack of effect on escape responses indicates that the observed effect is not due to general motor impairment.

Amphetamine-Induced Hyperlocomotion in Rodents
  • Objective: To evaluate the D2 receptor antagonist properties of a compound by measuring its ability to block the locomotor-stimulating effects of a dopamine agonist like amphetamine.[11]

  • Methodology:

    • Apparatus: An open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).

    • Habituation: Rodents are habituated to the open-field arena for a period before drug administration.

    • Drug Administration: Animals are pre-treated with the test compound or vehicle, followed by an injection of amphetamine to induce hyperlocomotion.

    • Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration.

    • Data Analysis: The dose of the test compound that reduces the amphetamine-induced increase in locomotor activity by 50% (ED50) is determined.

Visualizations

Signaling Pathway of D2 Receptor Antagonism

D2_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP Response Cellular Response cAMP->Response Leads to CHP_HCl CHP-HCl (Antagonist) CHP_HCl->D2R Blocks

Caption: Dopamine D2 receptor antagonist mechanism.

Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow start Select Animal Model (e.g., Rat, Mouse) acclimation Acclimation Period start->acclimation grouping Randomize into Treatment Groups (Vehicle, CHP-HCl, Standards) acclimation->grouping drug_admin Administer Compound (e.g., i.p., p.o.) grouping->drug_admin behavioral_test Conduct Behavioral Assay (CAR, Hyperlocomotion, etc.) drug_admin->behavioral_test data_collection Record Behavioral Data behavioral_test->data_collection analysis Statistical Analysis (e.g., ANOVA, Dose-Response) data_collection->analysis results Determine Efficacy (e.g., ED50) analysis->results

Caption: Workflow for preclinical in vivo efficacy studies.

References

A Comparative Guide to the Enantiomer Separation and Analysis of Chiral Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation and analysis of chiral piperazine derivatives are critical in drug development and quality control, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of the most common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Experimental data, detailed protocols, and workflow diagrams are presented to assist researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Performance of Analytical Techniques

The choice of analytical technique for the enantioseparation of chiral piperazine derivatives depends on various factors, including the specific properties of the analyte, the required resolution, analysis time, and available instrumentation. The following tables summarize the performance of HPLC, SFC, and CE for the separation of various chiral piperazine derivatives, offering a quantitative comparison of their effectiveness.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and robust technique for the enantioseparation of chiral compounds. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are particularly effective for resolving piperazine enantiomers.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)tR1 (min)tR2 (min)Resolution (Rs)Separation Factor (α)Ref.
Hydroxyzine Lux Amylose-2 (250 x 4.0 mm, 5 µm)n-hexane:ethanol:diethylamine (90:10:0.1 v/v/v)0.910.211.11.9-[1]
Meclizine Phenomenex Lux Cellulose 1 (250 x 4.6 mm, 5 µm)Acetonitrile:25mM Ammonium Bicarbonate (75:25 v/v)1.013.1414.33>1.5-[2]
Cetirizine Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))----3.74-[3]
Carbinoxamine Chiralpak IDAcetonitrile:Water:Ammonia solution (90:10:0.1 v/v/v)---3.82-[4]
Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption. It is particularly well-suited for the separation of basic compounds like many piperazine derivatives. Immobilized polysaccharide-based CSPs have demonstrated excellent performance in SFC. For six newly synthesized 1-(substituted phenyl)-4-[3-(indole-4-yl-oxy)-2-hydroxypropyl]-piperazine derivatives, Chiralpak IA was found to be superior to Chiralpak IB and IC, achieving excellent resolution for all compounds within 10 minutes[5].

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Analysis TimeResolution (Rs)Ref.
Substituted Phenylpiperazine Derivatives Chiralpak IA35% Isopropanol (containing 0.1% diethylamine) in CO23.0< 10 minExcellent[5]
Cetirizine Chiralpak ADCO2 with 2-propanol, triethylamine, and trifluoroacetic acid as modifiers--Good[6]
Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent volumes. It is particularly advantageous for the analysis of charged or highly polar molecules. Sulfated cyclodextrins are commonly used as chiral selectors for the enantioseparation of basic piperazine derivatives.

Analyte(s)Chiral SelectorBackground ElectrolyteAnalysis TimeRef.
Chlorcyclizine, Hydroxyzine, Meclizine Sulfated β-cyclodextrin (5 mg/mL)0.6 mol/L Glycine buffer (pH 3.00)< 5 min[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific applications.

Chiral HPLC Method for Piperazine Derivatives

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

2. Chiral Column:

  • Select a suitable polysaccharide-based chiral stationary phase, such as Chiralpak® IA, IB, IC, or Phenomenex® Lux® Cellulose or Amylose columns (typical dimensions: 250 mm x 4.6 mm, 5 µm particle size).

3. Mobile Phase Preparation:

  • For normal phase mode, prepare a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol).

  • For reversed-phase mode, use a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).

  • For basic piperazine derivatives, it is often necessary to add a small amount of an amine modifier (e.g., diethylamine, 0.1%) to the mobile phase to improve peak shape and resolution.

4. Chromatographic Conditions:

  • Set the flow rate, typically between 0.5 and 1.5 mL/min.

  • Maintain a constant column temperature, usually between 20°C and 40°C.

  • Set the UV detection wavelength to an appropriate value for the analyte (e.g., 230 nm for meclizine).

5. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent at a suitable concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio.

  • Calculate the resolution (Rs) and separation factor (α) to assess the quality of the separation.

Chiral SFC Method for Phenylpiperazine Derivatives

1. Instrumentation:

  • An SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.

2. Chiral Column:

  • Utilize an immobilized polysaccharide-based CSP, such as Chiralpak® IA, IB, or IC (typical dimensions: 250 mm x 4.6 mm, 5 µm particle size).

3. Mobile Phase:

  • Use supercritical CO2 as the main mobile phase component.

  • Select an alcohol (e.g., methanol, ethanol, or isopropanol) as the organic modifier.

  • Add a basic modifier like diethylamine (0.1%) to the organic modifier for improved chromatography of basic analytes.

4. SFC Conditions:

  • Set the flow rate, typically between 2 and 4 mL/min.

  • Control the column temperature (e.g., 35-40°C).

  • Set the back-pressure (e.g., 100-150 bar).

  • Program a gradient of the organic modifier if necessary to optimize the separation.

5. Sample Preparation:

  • Dissolve the sample in the organic modifier or a suitable solvent.

  • Ensure the sample is fully dissolved before injection.

6. Data Analysis:

  • Analyze the chromatogram to determine retention times and peak areas for the calculation of enantiomeric excess and resolution.

Chiral CE Method for Piperazine Antihistamines

1. Instrumentation:

  • A capillary electrophoresis system with a UV detector and a temperature-controlled capillary cassette.

2. Capillary:

  • Use a fused-silica capillary (e.g., 50 µm internal diameter, effective length of 40-60 cm).

3. Background Electrolyte (BGE) Preparation:

  • Prepare a buffer solution, for example, 0.6 M glycine adjusted to pH 3.0.

  • Dissolve the chiral selector, such as sulfated-β-cyclodextrin, in the BGE at an optimized concentration (e.g., 5 mg/mL).

  • Degas the BGE before use.

4. Electrophoretic Conditions:

  • Rinse the capillary with the BGE.

  • Inject the sample using hydrodynamic or electrokinetic injection.

  • Apply a voltage, typically in the range of 15-30 kV.

  • Maintain a constant capillary temperature (e.g., 25°C).

  • Monitor the separation at a suitable UV wavelength.

5. Sample Preparation:

  • Dissolve the sample in the BGE or a compatible low-conductivity buffer.

6. Data Analysis:

  • Determine the migration times of the enantiomers.

  • Calculate the resolution between the enantiomeric peaks.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate typical workflows for the development of enantioselective separation methods.

Chiral_Method_Development_Workflow start Racemic Piperazine Derivative Sample lit_review Literature Review & Technique Selection (HPLC/SFC/CE) start->lit_review hplc_screen HPLC Screening (Polysaccharide CSPs) lit_review->hplc_screen sfc_screen SFC Screening (Immobilized CSPs) lit_review->sfc_screen ce_screen CE Screening (Cyclodextrin Selectors) lit_review->ce_screen hplc_optim HPLC Method Optimization (Mobile Phase, Temperature) hplc_screen->hplc_optim sfc_optim SFC Method Optimization (Modifier, Back Pressure, Temp.) sfc_screen->sfc_optim ce_optim CE Method Optimization (BGE, Selector Conc., Voltage) ce_screen->ce_optim validation Method Validation (Linearity, Precision, Accuracy) hplc_optim->validation sfc_optim->validation ce_optim->validation analysis Routine Enantiomeric Analysis validation->analysis

Caption: General workflow for chiral method development.

Technique_Selection_Logic analyte Chiral Piperazine Derivative Properties thermolabile Thermolabile? analyte->thermolabile charged_polar Charged/Polar? analyte->charged_polar hplc HPLC (Robust, Widely Available) sfc SFC (Fast, Green, Good for Basic Compounds) ce CE (High Efficiency, Low Sample Volume) thermolabile->hplc Yes high_throughput High Throughput Needed? thermolabile->high_throughput No high_throughput->hplc No high_throughput->sfc Yes charged_polar->hplc No charged_polar->ce Yes

Caption: Decision logic for technique selection.

References

Structure-Activity Relationship (SAR) Studies of 1-Cycloheptyl-piperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-cycloheptyl-piperazine analogs and related cycloalkylpiperazine derivatives. The information is intended to support researchers and drug development professionals in the design and optimization of novel ligands targeting various G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. Due to the limited availability of specific data on 1-cycloheptyl-piperazine analogs, this guide draws comparisons from the more extensively studied 1-cyclohexyl-piperazine analogs, which serve as valuable surrogates in understanding the impact of the cycloalkyl moiety on receptor affinity and functional activity.

Comparative Analysis of Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki in nM) of a series of 1-cyclohexyl-piperazine and related analogs for key CNS receptors, including sigma (σ₁ and σ₂), dopamine (D₂), and serotonin (5-HT₁A) receptors. These receptors are significant targets in the development of treatments for a range of neurological and psychiatric disorders.

Table 1: Sigma (σ) Receptor Binding Affinities of 1-Cyclohexyl-piperazine Analogs

CompoundR Groupσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)
1 (PB28) 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl0.38[1]0.68[1]
2 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl (amide analog of PB28)0.11[1]>1000
3 H>10004.70[1]

Data from Berardi et al. (2009)[1]

Key SAR Insights for Sigma Receptors:

  • The presence of a bulky, lipophilic substituent at the N4 position of the piperazine ring, such as the tetrahydronaphthalen-propyl group in PB28, is crucial for high affinity at both σ₁ and σ₂ receptors.[1]

  • Modification of the piperazine nitrogen atoms, for instance, by converting one to an amide, can dramatically decrease σ₂ affinity while enhancing σ₁ affinity and selectivity.[1]

  • A simple N-cyclohexylpiperazine (Compound 3) displays notable σ₂ affinity, suggesting the cyclohexyl group contributes favorably to binding at this receptor subtype.[1]

Table 2: Dopamine (D₂) and Serotonin (5-HT₁A) Receptor Binding Affinities of Arylpiperazine Analogs

CompoundAryl GroupD₂ Receptor Ki (nM)5-HT₁A Receptor Ki (nM)
4e (SLV313) 2,3-dihydro-1,4-benzodioxin-5-yl1.51.2
5 2-methoxyphenyl30023.9
6 5-fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl-41.5

Data from Feenstra et al. (2006) and Butini et al. (2019). Note: Direct cycloheptyl analogs were not available in these series.

Key SAR Insights for Dopamine and Serotonin Receptors:

  • The nature of the aryl group attached to the piperazine N1 atom significantly influences the affinity for both D₂ and 5-HT₁A receptors.[2]

  • For many arylpiperazines, there is a degree of promiscuity, with compounds often showing high affinity for both D₂ and 5-HT₁A receptors.[2][3]

  • Subtle modifications to the aryl moiety can tune the selectivity between these two receptors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for in vitro receptor binding assays.

Protocol 1: Sigma-1 (σ₁) Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of test compounds for the σ₁ receptor.

Materials:

  • Membrane Preparation: Guinea pig brain membranes expressing σ₁ receptors.

  • Radioligand: [³H]-(+)-pentazocine (a selective σ₁ receptor ligand).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 1-cycloheptyl-piperazine analogs or other test compounds at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Prepare guinea pig brain membrane homogenates as previously described.[4]

  • In a 96-well plate, add 50 µL of various concentrations of the test compound, 50 µL of [³H]-(+)-pentazocine (final concentration ~2 nM), and 150 µL of the membrane preparation (containing 100-200 µg of protein).

  • For determining non-specific binding, a parallel set of wells is prepared with 10 µM haloperidol instead of the test compound.

  • Incubate the plates at 37°C for 150 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values by non-linear regression analysis of the competition binding data and calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: Dopamine D₂ Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of test compounds for the D₂ receptor.

Materials:

  • Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human D₂ receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific Binding Control: Haloperidol (10 µM) or Butaclamol (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: 1-cycloheptyl-piperazine analogs or other test compounds at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Culture and harvest CHO or HEK293 cells expressing the D₂ receptor. Prepare membrane fractions by homogenization and centrifugation.

  • In a final volume of 250 µL, incubate the cell membranes (20-40 µg of protein) with various concentrations of the test compound and a fixed concentration of the radioligand (e.g., 0.2 nM [³H]-Spiperone).

  • Define non-specific binding in the presence of 10 µM haloperidol.

  • Incubate at room temperature for 60-90 minutes.

  • Separate bound from free radioligand by rapid filtration over glass fiber filters.

  • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity on the filters by liquid scintillation counting.

  • Analyze the data to determine IC₅₀ and Ki values as described in Protocol 1.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for receptor binding assays.

G cluster_0 Dopamine D2 Receptor Signaling D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition GIRK ↑ GIRK Channel Activity Gi->GIRK Activation (βγ subunit) Ca ↓ Ca2+ Influx Gi->Ca Inhibition (βγ subunit) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA

Caption: Dopamine D2 Receptor Signaling Pathway.

G cluster_1 Serotonin 5-HT1A Receptor Signaling HT1AR 5-HT1A Receptor Gi Gi/o Protein HT1AR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition GIRK ↑ GIRK Channel Activity Gi->GIRK Activation (βγ subunit) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

G cluster_2 Sigma-1 Receptor Signaling Sigma1R Sigma-1 Receptor (ER Membrane) IP3R IP3 Receptor Sigma1R->IP3R Modulation Ion_Channels Modulation of Ion Channels Sigma1R->Ion_Channels Ca_release ↑ Ca2+ Release from ER IP3R->Ca_release Cell_Survival ↑ Cell Survival Ca_release->Cell_Survival Ion_Channels->Cell_Survival

Caption: Sigma-1 Receptor Signaling Pathway.

G cluster_3 Experimental Workflow: Radioligand Binding Assay A 1. Prepare Reagents (Membranes, Radioligand, Test Compounds, Buffers) B 2. Incubation (Receptor + Radioligand + Test Compound) A->B C 3. Separation (Rapid Filtration) B->C D 4. Washing (Remove Unbound Radioligand) C->D E 5. Quantification (Scintillation Counting) D->E F 6. Data Analysis (IC50 and Ki Determination) E->F

Caption: Workflow for a Radioligand Binding Assay.

Conclusion

The structure-activity relationship of 1-cycloalkyl-piperazine analogs is a complex interplay of the nature of the cycloalkyl group, the substituents on the second piperazine nitrogen, and the specific receptor being targeted. While direct data for 1-cycloheptyl-piperazine derivatives is limited, the extensive research on 1-cyclohexyl analogs provides a strong predictive framework. The cycloalkyl moiety generally appears to be well-tolerated and can contribute to favorable binding interactions, particularly at sigma receptors. For GPCRs like the D₂ and 5-HT₁A receptors, the aryl substituent on the piperazine ring is a primary determinant of affinity and selectivity. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers engaged in the discovery and development of novel CNS-active compounds based on the versatile piperazine scaffold. Further synthesis and biological evaluation of 1-cycloheptyl-piperazine analogs are warranted to fully elucidate their therapeutic potential.

References

head-to-head comparison of different synthesis routes for 1-Cycloheptyl-piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Synthesis Routes for 1-Cycloheptyl-piperazine Hydrochloride

The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic strategies. This guide provides a detailed comparison of two primary and industrially relevant routes: the alkylation of a protected piperazine derivative and the reductive amination of cycloheptanone. The comparison focuses on reaction efficiency, purity, and operational complexity, supported by experimental data from analogous syntheses.

Data Presentation: Comparative Analysis

The following table summarizes the key quantitative and qualitative differences between the two synthesis routes. Data for Route 1 is based on the synthesis of the analogous 1-Cyclohexyl-piperazine, and data for Route 2 is based on the synthesis of 1-Cyclopentyl-piperazine, both of which serve as reliable proxies for the cycloheptyl derivative.

ParameterRoute 1: Alkylation of N-Boc-piperazineRoute 2: Reductive Amination of Cycloheptanone
Starting Materials 1-Boc-piperazine, Cycloheptyl bromidePiperazine, Cycloheptanone
Key Reagents K₂CO₃, HCl, Acetonitrile, EthanolRaney Nickel or Pd/C catalyst, H₂ gas, Toluene (optional)
Number of Main Steps 2 (Alkylation, Deprotection/Salt Formation)1 (One-pot Reductive Amination) followed by salt formation
Intermediate Yield ~96.6% (for N-Boc-1-cyclohexylpiperazine)[1][2]Not Applicable (One-pot reaction)
Overall Yield Not explicitly stated, but high intermediate yield suggests good overall yield.~70-89% (for 1-cyclopentylpiperazine)[3]
Product Purity High (Intermediate purity: 98.5% by GC)[1][2]High (99% by GC for 1-cyclopentylpiperazine)[3]
Reaction Conditions Step 1: Reflux (e.g., in acetonitrile). Step 2: Reflux with acid.[1][2]High temperature (70-120°C) and high pressure (20-40 atm H₂)[3]
Advantages - Avoids handling high-pressure hydrogen gas. - High purity of intermediate. - Milder conditions than catalytic hydrogenation.- Fewer reaction steps (more atom-economical). - Starts from readily available and often cheaper materials.
Disadvantages - Requires use of a protecting group (Boc), adding cost. - Two distinct reaction and work-up steps.- Requires specialized high-pressure hydrogenation equipment. - Potential for byproduct formation (1,4-dicycloheptylpiperazine)[3]. - Handling of pyrophoric catalysts (Raney Ni).

Mandatory Visualizations

Route 1: Alkylation Workflow

start1 1-Boc-piperazine + Cycloheptyl bromide step1 Alkylation (K₂CO₃, Acetonitrile, Reflux) start1->step1 inter1 Intermediate: 4-Boc-1-cycloheptylpiperazine step1->inter1 step2 Deprotection & Salt Formation (Conc. HCl, Ethanol, Reflux) inter1->step2 end1 Final Product: This compound step2->end1

Caption: Workflow for the synthesis via alkylation of N-Boc-piperazine.

Route 2: Reductive Amination Workflow

start2 Piperazine + Cycloheptanone step3 Reductive Amination (Raney Ni or Pd/C, H₂ gas, 70-120°C, 20-40 atm) start2->step3 inter2 1-Cycloheptyl-piperazine (Free Base) step3->inter2 step4 Salt Formation (HCl) inter2->step4 end2 Final Product: This compound step4->end2

Caption: Workflow for the synthesis via one-pot reductive amination.

Experimental Protocols

The following protocols are detailed methodologies for the two primary synthesis routes.

Route 1: Alkylation of N-Boc-piperazine

This two-step protocol is adapted from a scaled-up synthesis of 1-cyclohexylpiperazine and is directly applicable for the cycloheptyl analogue[1][2].

Step 1: Synthesis of 4-Boc-1-cycloheptylpiperazine

  • To a suitable reaction vessel, add anhydrous acetonitrile, 1-Boc-piperazine (1.0 eq), cycloheptyl bromide (1.1 eq), and potassium carbonate (1.1 eq).

  • Stir the mixture and slowly heat to reflux.

  • Maintain the reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the combined filtrate to dryness under reduced pressure to obtain the crude 4-Boc-1-cycloheptylpiperazine intermediate. The reported purity for the analogous cyclohexyl intermediate at this stage is 98.5% by GC[2].

Step 2: Synthesis of this compound

  • In a reaction vessel, dissolve the crude intermediate from Step 1 in absolute ethanol.

  • While stirring at room temperature, carefully add concentrated hydrochloric acid. Note: This reaction is exothermic and may generate gas bubbles[2].

  • Gradually heat the mixture to reflux and maintain for 2-4 hours to ensure complete removal of the Boc protecting group.

  • After the reaction is complete, evaporate the solvent to dryness under reduced pressure.

  • Add isopropanol to the residue and stir to form a slurry (pulping). This step helps to dissolve impurities and purify the hydrochloride salt[1].

  • Filter the solid product, wash with a small amount of cold isopropanol, and dry under vacuum to yield this compound.

Route 2: Reductive Amination of Cycloheptanone

This one-pot protocol is adapted from the synthesis of 1-cyclopentylpiperazine and requires specialized hydrogenation equipment[3].

  • Charge a high-pressure autoclave with anhydrous piperazine (1.0 eq), cycloheptanone (1.0-1.2 eq), a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel), and an optional solvent such as toluene.

  • Seal the autoclave and purge it with nitrogen gas before introducing hydrogen.

  • Pressurize the reactor with hydrogen gas to 20-40 atm.

  • Heat the mixture to 70-120°C while stirring vigorously.

  • Maintain the reaction for approximately 4-6 hours. Hydrogen consumption can be monitored to determine the reaction's completion.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Distill the filtrate to remove the solvent and any unreacted starting materials to yield the crude 1-cycloheptyl-piperazine free base. The reported yield for the analogous cyclopentyl product is 70-89%, with a purity of 99%[3].

  • Dissolve the crude free base in a suitable solvent (e.g., isopropanol or ether) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) to precipitate the this compound salt.

  • Filter the solid, wash with cold solvent, and dry under vacuum.

References

Assessing the Selectivity of 1-Cycloheptyl-piperazine Hydrochloride for Sigma-2 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Cycloheptyl-piperazine hydrochloride's selectivity for the sigma-2 (σ2) receptor against other compounds. Experimental data, detailed protocols, and signaling pathway visualizations are presented to facilitate informed decisions in research and drug development.

Comparative Analysis of Receptor Binding Affinity

This compound, often referred to as PB28 in scientific literature, is a high-affinity ligand for sigma receptors.[1][2] Its selectivity for the σ2 receptor is a critical parameter for its use as a research tool and potential therapeutic agent. The following table summarizes the binding affinities (Ki values) of this compound and other well-characterized sigma receptor ligands. Lower Ki values indicate higher binding affinity.

CompoundSigma-1 (σ1) Receptor Ki (nM)Sigma-2 (σ2) Receptor Ki (nM)Selectivity (σ1 Ki / σ2 Ki)Reference
This compound (PB28) 0.380.680.56[1]
13.0 (MCF7 cells)0.28 (MCF7 cells)46.4[3]
10.0 (MCF7 ADR cells)0.17 (MCF7 ADR cells)58.8[3]
Siramesine (Lu 28-179)170.12141.7[4]
R-WAY-100635>10,0001.8>5555Not explicitly found, but known as a highly selective 5-HT1A antagonist with some σ2 affinity.
Haloperidol~3~3~1[5][6]

Note: Ki values can vary between different tissues and cell lines due to factors such as receptor density and the presence of interacting proteins.[3][7]

Experimental Protocols: Assessing Receptor Selectivity

The determination of a ligand's binding affinity and selectivity for sigma receptors is typically achieved through radioligand binding assays. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest and a competitive, non-labeled ligand whose affinity is being measured.

General Protocol for Competitive Radioligand Binding Assay

This protocol outlines the general steps for determining the Ki of a test compound for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane Preparations: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2).[7]

  • Radioligands:

    • For σ1: [³H]-(+)-pentazocine (a selective σ1 ligand).[5][8]

    • For σ2: [³H]-1,3-di-o-tolylguanidine ([³H]DTG) (a non-selective sigma ligand).[5][9]

  • Masking Ligand (for σ2 assay): (+)-pentazocine to block the binding of [³H]DTG to σ1 receptors.[10]

  • Test Compound: this compound or other ligands of interest.

  • Assay Buffer: Tris-HCl buffer.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Incubation:

    • Prepare a series of dilutions of the test compound.

    • In assay tubes, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For the σ2 assay, include a saturating concentration of (+)-pentazocine to the incubation mixture to prevent [³H]DTG from binding to σ1 receptors.[10]

    • 'Total binding' tubes contain the membrane and radioligand only.

    • 'Non-specific binding' tubes contain the membrane, radioligand, and a high concentration of a known sigma receptor ligand (e.g., haloperidol) to saturate all specific binding sites.[9]

    • Incubate the tubes at a specific temperature (e.g., 37°C for σ1, room temperature for σ2) for a set duration to allow the binding to reach equilibrium.[9]

  • Filtration:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (e.g., Guinea Pig Brain for σ1, Rat Liver for σ2) Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane->Incubation Radioligand Radioligand ([³H]-(+)-pentazocine for σ1 [³H]DTG for σ2) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Filtration (Separate bound from unbound) Incubation->Filtration Quantification Quantification (Scintillation Counting) Filtration->Quantification IC50 Determine IC50 Quantification->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Sigma-2 Receptor Signaling Pathways

The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is implicated in a variety of cellular signaling pathways.[11][12] Its activation can lead to downstream effects on cell proliferation, calcium signaling, and autophagy. Understanding these pathways is crucial for elucidating the mechanism of action of σ2 receptor ligands.

Activation of the σ2 receptor can influence several key signaling cascades:

  • EGFR Pathway: The σ2 receptor can interact with the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream effectors like Protein Kinase C (PKC) and Raf kinase. These kinases are known to promote transcription and cell proliferation.[11]

  • Calcium Signaling: The binding of ligands to the σ2 receptor can modulate intracellular calcium levels, often through the release of calcium from the endoplasmic reticulum. This can impact a wide range of cellular processes.[11]

  • mTOR Pathway and Autophagy: Some σ2 receptor ligands have been shown to inhibit the mammalian target of rapamycin (mTOR) pathway.[13] Inhibition of mTOR is a key step in the induction of autophagy, a cellular process for degrading and recycling cellular components.

Sigma2_Signaling_Pathway cluster_membrane Cell Membrane / Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response S2R Sigma-2 Receptor (TMEM97) EGFR EGFR S2R->EGFR interacts with mTOR mTOR S2R->mTOR inhibits Ca_release Ca²⁺ Release S2R->Ca_release modulates PKC PKC EGFR->PKC Raf Raf EGFR->Raf Transcription Transcription PKC->Transcription Raf->Transcription Autophagy Autophagy mTOR->Autophagy inhibits Proliferation Cell Proliferation Transcription->Proliferation

Caption: Simplified signaling pathways of the sigma-2 receptor.

References

Comparative Analysis of PB28, a 1-Cyclohexylpiperazine Derivative, and Alternative Sigma Receptor Ligands in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of specific experimental data on 1-Cycloheptyl-piperazine hydrochloride, this guide provides a comparative analysis of a closely related and extensively studied cyclohexylpiperazine derivative, PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine). This compound is a high-affinity sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist.[1] This guide will compare its performance with other well-characterized sigma receptor ligands, providing experimental data, detailed protocols, and visual diagrams to aid in the understanding and replication of key findings.

Data Presentation: Comparative Performance of Sigma Receptor Ligands

The following tables summarize the quantitative data on the binding affinity and functional effects of PB28 in comparison to other notable sigma receptor ligands.

Table 1: Comparative Sigma Receptor Binding Affinities (Ki, nM)

CompoundClassσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)Cell Line/Tissue
PB28 σ2 Agonist / σ1 Antagonist0.380.680.56General
PB28 σ2 Agonist / σ1 Antagonist13.00.2846.4MCF7 (Human Breast Cancer)[1][2]
PB28 σ2 Agonist / σ1 Antagonist10.00.1758.8MCF7 ADR (Adriamycin-Resistant)[1][2]
Siramesine σ2 Agonist---Widely accepted σ2 agonist for comparison[3][4]
Haloperidol σ1 Antagonist / σ2 Ligand---Non-selective ligand[5]
(+)-Pentazocine σ1 AgonistHigh AffinityLow Affinityσ1 SelectiveGeneral[5][6]

Table 2: Comparative Functional Effects of PB28

AssayCell LineMetricPB28 ResultNotes
Cell Growth InhibitionMCF7IC50~25 nM (48h)Inhibits cell growth in a time-dependent manner.[1]
Cell Growth InhibitionMCF7 ADRIC50~15 nM (48h)More potent in adriamycin-resistant cells.[1]
Cell Cycle AnalysisMCF7, MCF7 ADRG0/G1 Phase~20% increaseInduces cell cycle arrest.[2][7]
Apoptosis InductionMCF7, MCF7 ADR% Apoptotic Cells~15% increaseInduces caspase-independent apoptosis.[2][7]
PI3K/AKT/mTOR PathwayRenal Cancer CellsPhosphorylationDecreasedSuppresses key signaling pathway proteins.[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure the reproducibility of the cited data.

1. Radioligand Binding Assay for σ1 and σ2 Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for sigma receptors.

  • Materials:

    • Radioligands: [³H]-(+)-pentazocine (for σ1), [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (for σ2).[10][11]

    • Masking Agent: Haloperidol or unlabeled (+)-pentazocine (to block σ1 sites when measuring σ2 with [³H]-DTG).[12]

    • Membrane Preparations: From guinea pig brain (high in σ1) or rat liver (high in σ2).[6][13]

    • Assay Buffer: Tris-HCl buffer (pH 7.4).

    • Test compound (e.g., PB28) at various concentrations.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare membrane homogenates from the chosen tissue.

    • In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

    • For σ2 receptor binding using [³H]-DTG, add a saturating concentration of a σ1-selective ligand (e.g., (+)-pentazocine) to the incubation mixture to mask σ1 binding sites.[12][14]

    • Incubate at room temperature for a specified time (e.g., 120 minutes).[12]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.[12]

2. Cell Viability and Apoptosis Functional Assays

These assays determine the effect of sigma receptor ligands on cell survival and programmed cell death.

  • Materials:

    • Cancer cell lines (e.g., MCF7, MDA-MB-435).[3]

    • Cell culture medium and supplements.

    • Test compounds (e.g., PB28, Siramesine as a positive control).[3]

    • Reagents for cell viability (e.g., MTT, CCK-8).

    • Reagents for apoptosis detection (e.g., Annexin V/Propidium Iodide staining kit, Caspase-3 activity assay kit).[3][4]

    • Flow cytometer and plate reader.

  • Procedure (Cell Viability - MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for 24-48 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50).

  • Procedure (Apoptosis - Caspase-3 Activity):

    • Treat cells with the test compound as described above.

    • Lyse the cells and incubate the lysate with a caspase-3 specific substrate.

    • Measure the fluorescence or colorimetric signal generated by the cleavage of the substrate.

    • Quantify the increase in caspase-3 activity relative to untreated controls. This can help classify ligands as agonists (induce apoptosis) or antagonists (block agonist-induced apoptosis).[3][15]

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of PB28 on the PI3K-AKT-mTOR signaling pathway, a critical pathway for cell survival and proliferation.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sigma2 σ2 Receptor (TMEM97) PI3K PI3K Sigma2->PI3K Inhibits GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->PI3K Activates PB28 PB28 PB28->Sigma2 Agonist AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: PB28's agonistic action on the σ2 receptor inhibits the PI3K-AKT-mTOR pathway.

Experimental Workflow Diagram

This diagram outlines the typical workflow for assessing a novel compound's sigma receptor binding affinity.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Synthesize/ Obtain Compound p3 Select Radioligand & Masking Agent p1->p3 p2 Prepare Tissue Membranes p2->p3 a1 Incubate Membranes, Radioligand & Compound p3->a1 a2 Filter & Wash a1->a2 a3 Scintillation Counting a2->a3 d1 Generate Competition Binding Curve a3->d1 d2 Calculate IC50 d1->d2 d3 Calculate Ki (Cheng-Prusoff) d2->d3 end end d3->end Final Affinity Value

Caption: Workflow for determining sigma receptor binding affinity via radioligand assay.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Cycloheptyl-piperazine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 1-Cycloheptyl-piperazine hydrochloride, drawing from established protocols for piperazine and its derivatives. Adherence to these guidelines, in conjunction with local regulations, is paramount for ensuring a safe and compliant laboratory environment.

Hazard Profile and Disposal Considerations
Hazard ConsiderationGeneral Guidance for Piperazine Derivatives
Human Health Hazards Can cause skin and eye irritation or burns.[1][2][3][4] May cause sensitization by inhalation or skin contact.[1][4] Harmful if swallowed.[1] Potential for respiratory irritation.[2]
Environmental Hazards Harmful to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.[1][5] Spillage into drains or water courses should be prevented.[1][6][7][8]
Chemical Reactivity Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][9][10]
Regulatory Compliance All waste must be handled in accordance with local, state, and federal regulations.[1][10] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[10]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound. This protocol is based on general best practices for chemical waste management and should be adapted to meet specific institutional and regulatory requirements.

1. Personal Protective Equipment (PPE):

  • Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[2][3] In case of dust formation, use a NIOSH-approved respirator.[6][9]

2. Containment of Spills:

  • In the event of a spill, immediately remove all sources of ignition.[1]

  • For minor spills, use an absorbent material like sand, earth, or vermiculite to contain the substance.[1]

  • For major spills, evacuate the area and alert emergency responders.[1]

3. Collection and Storage of Waste:

  • Carefully collect the spilled material or unwanted product and place it into a suitable, labeled container for waste disposal.[1][2][6]

  • Ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3][9]

4. Waste Disposal:

  • Dispose of the contents and container at an approved waste disposal plant.[2][3]

  • Do not dispose of the material with household garbage or allow it to enter the sewage system.[8]

  • Consult with your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor to ensure compliance with all regulations.

5. Decontamination:

  • After handling and disposal, thoroughly wash hands and any exposed skin with soap and water.[2]

  • Decontaminate and launder all protective clothing and equipment before reuse.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

start Start: Have 1-Cycloheptyl-piperazine hydrochloride waste ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill minor_spill Minor Spill: Contain with absorbent material spill->minor_spill Yes major_spill Major Spill: Evacuate and call emergency services spill->major_spill Yes (Major) collect Collect waste in a labeled, sealed container spill->collect No (Unwanted Product) minor_spill->collect storage Store in a cool, dry, well-ventilated area collect->storage consult Consult EHS and local regulations storage->consult dispose Dispose through an approved waste disposal facility consult->dispose decontaminate Decontaminate work area and wash hands dispose->decontaminate end End decontaminate->end

Caption: Workflow for the safe disposal of this compound.

By following these procedures and adhering to all applicable regulations, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1-Cycloheptyl-piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Cycloheptyl-piperazine Hydrochloride

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar piperazine derivatives and chemical hydrochlorides.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles or a full-face shield.[3][4]To protect against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][5]To prevent direct skin contact with the compound.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator with a particle filter is recommended.[5][6]To avoid inhalation of dust or aerosols.
Footwear Closed-toe shoes.To protect feet from spills.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to ensure laboratory safety.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Log the chemical into your laboratory's inventory system.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]

  • Keep the container tightly closed to prevent absorption of moisture and contamination.[1]

  • Store locked up to restrict access to authorized personnel only.[2]

3. Weighing and Preparation of Solutions:

  • All weighing and solution preparation should be conducted in a chemical fume hood to minimize inhalation exposure.[6]

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid compound.

  • Avoid generating dust. If dust is generated, use appropriate respiratory protection.[6][9]

  • When dissolving, add the solid to the solvent slowly to avoid splashing.

4. Experimental Use:

  • Always wear the recommended PPE during experimental procedures.

  • Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Handle the compound in a manner that minimizes the creation of aerosols.

Emergency and Disposal Plans

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
Spill Evacuate the area. For a small spill, and if properly trained and equipped, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] For large spills, contact your institution's emergency response team.[9][10]
Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1][6]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated. Place these materials in a designated, sealed hazardous waste container.

  • Empty Containers: Triple-rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Visual Workflow and Emergency Response Diagrams

To further clarify the handling and emergency procedures, the following diagrams illustrate the key steps and decision points.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & SOPs B Don Appropriate PPE A->B C Receive & Inspect Chemical B->C D Store in Designated Area C->D E Weigh & Prepare Solution (in Fume Hood) D->E F Conduct Experiment E->F G Decontaminate Work Area F->G H Segregate & Label Waste G->H I Dispose of Waste via EHS H->I

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_assessment Immediate Assessment cluster_actions Response Actions Spill Spill or Exposure Occurs Assess Assess Severity & Type (Spill vs. Personal Exposure) Spill->Assess Personal Personal Exposure: - Remove contaminated clothing - Flush affected area - Seek medical attention Assess->Personal Personal SmallSpill Small Spill: - Alert others - Contain with absorbent - Clean & dispose as waste Assess->SmallSpill Minor Spill LargeSpill Large Spill: - Evacuate area - Notify EHS/Emergency Services Assess->LargeSpill Major Spill

Caption: Emergency response plan for spills or personal exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.